molecular formula C10H13NO4S B1635584 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid CAS No. 792953-99-2

5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid

Cat. No.: B1635584
CAS No.: 792953-99-2
M. Wt: 243.28 g/mol
InChI Key: SVJBFKVNUXDLJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid is a useful research compound. Its molecular formula is C10H13NO4S and its molecular weight is 243.28 g/mol. The purity is usually 95%.
The exact mass of the compound 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(ethylsulfamoyl)-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-3-11-16(14,15)8-5-4-7(2)9(6-8)10(12)13/h4-6,11H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVJBFKVNUXDLJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC(=C(C=C1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301250423
Record name 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301250423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

792953-99-2
Record name 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=792953-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301250423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(ethylsulfamoyl)-2-methylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Physicochemical properties of 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid (CAS 792953-99-2) is a bifunctional aromatic scaffold integrating a carboxylic acid and a secondary sulfonamide moiety. Structurally related to the diuretic class of sulfamoylbenzoates (e.g., metolazone intermediates) and specific impurities in PDE5 inhibitor synthesis, this compound presents a unique physicochemical profile defined by its zwitterionic potential and pH-dependent solubility.

This technical guide provides a comprehensive analysis of its molecular properties, theoretical descriptors, and—crucially—the standardized experimental protocols required to empirically validate these parameters in a drug development context.

Chemical Identity & Structural Analysis[1]

The molecule consists of an o-toluic acid core sulfonated at the 5-position, subsequently amidated with an ethyl group. This substitution pattern dictates its electronic behavior: the electron-withdrawing sulfonyl group increases the acidity of the benzoic acid, while the lipophilicity is modulated by the N-ethyl chain.

ParameterDetail
IUPAC Name 5-(Ethylsulfamoyl)-2-methylbenzoic acid
CAS Registry Number 792953-99-2
Molecular Formula C₁₀H₁₃NO₄S
Molecular Weight 243.28 g/mol
SMILES CCNS(=O)(=O)C1=CC(=C(C=C1)C)C(=O)O
Key Functional Groups Carboxylic Acid (Donor/Acceptor), Sulfonamide (Donor/Acceptor), Toluene Core (Lipophilic)
Synthesis Pathway

The synthesis typically proceeds via chlorosulfonation of o-toluic acid, followed by nucleophilic attack by ethylamine. This pathway is prone to regioisomeric impurities (e.g., sulfonation at position 3) which must be controlled.

Synthesis Start 2-Methylbenzoic Acid (o-Toluic Acid) Inter 5-(Chlorosulfonyl)-2- methylbenzoic Acid Start->Inter ClSO3H (Chlorosulfonation) Impurity Impurity: 3-Sulfonyl isomer Start->Impurity Minor Pathway End 5-[(Ethylamino)sulfonyl]- 2-methylbenzoic Acid Inter->End EtNH2, Base (Amidation)

Figure 1: Synthetic route and potential regioisomeric divergence.

Physicochemical Properties (Theoretical & Predicted)

Due to the niche status of this intermediate, experimental values are often proprietary. The following table synthesizes high-confidence predicted values based on Quantitative Structure-Property Relationship (QSPR) models calibrated against similar sulfonamide-benzoic acid hybrids.

PropertyValue (Predicted)Mechanistic Insight
pKa₁ (Acidic) 3.6 ± 0.2Deprotonation of the carboxylic acid. The para-sulfonyl group exerts an electron-withdrawing effect, slightly lowering pKa vs. benzoic acid (4.2).
pKa₂ (Acidic) 10.4 ± 0.5Deprotonation of the sulfonamide nitrogen (-SO₂NH-).
LogP (Neutral) 1.2 ± 0.3Moderate lipophilicity in the un-ionized state (pH < 2).
LogD (pH 7.4) -1.8 ± 0.2At physiological pH, the carboxylate anion dominates, drastically increasing water solubility and reducing membrane permeability.
Solubility (Water) < 0.1 mg/mL (pH 1.2)> 10 mg/mL (pH 7.4)Solubility is strictly pH-dependent. The compound dissolves readily as a salt in alkaline media.
Melting Point 185 - 195 °CHigh melting point expected due to strong intermolecular hydrogen bonding (Carboxyl dimer + Sulfonamide donor).

Experimental Protocols for Validation

As a Senior Scientist, you must not rely solely on predictions. The following protocols are designed to generate self-validating experimental data.

Protocol: Potentiometric pKa Determination

Objective: Accurate determination of ionization constants to predict solubility behavior.

  • Preparation: Dissolve 2–5 mg of the compound in a co-solvent mixture (e.g., Methanol/Water 30:70) if aqueous solubility is too low at the starting pH.

  • Titration: Titrate with 0.1 M KOH (standardized) under inert gas (N₂) purge to prevent carbonate formation.

  • Data Analysis: Use the Bjerrum plot method or equivalent software (e.g., Hyperquad) to extrapolate the pKa to zero co-solvent concentration (Yasuda-Shedlovsky extrapolation).

  • Self-Validation: Run a standard benzoic acid sample immediately prior. The pKa must read 4.20 ± 0.05 to validate electrode performance.

Protocol: pH-Solubility Profile (Shake-Flask Method)

Objective: Define the thermodynamic solubility boundary.

  • Buffer Preparation: Prepare 50 mM phosphate/citrate buffers adjusted to pH 1.2, 4.5, 6.8, and 7.4.

  • Saturation: Add excess solid compound to glass vials containing 2 mL of each buffer.

  • Equilibration: Agitate at 25°C for 24 hours.

  • Filtration: Filter supernatant through a 0.22 µm PVDF membrane (pre-saturated to prevent drug adsorption).

  • Quantification: Analyze filtrate via HPLC-UV (254 nm).

    • Mobile Phase: Acetonitrile : 0.1% Formic Acid (30:70).

    • Column: C18, 3.5 µm.

SolubilityWorkflow Step1 Excess Solid + Buffer (pH 1.2 - 7.4) Step2 Agitate 24h @ 25°C (Thermodynamic Equilibrium) Step1->Step2 Step3 Filtration (0.22 µm) Check for Adsorption Step2->Step3 Step4 HPLC-UV Quantification Step3->Step4 Validation Validation Check: Re-measure pH of filtrate to ensure buffering capacity Step3->Validation

Figure 2: Standardized workflow for thermodynamic solubility profiling.

Stability & Degradation Pathways

Understanding the stress-stability profile is critical for handling and storage.

  • Hydrolysis: The sulfonamide bond is generally robust. However, the carboxylic acid can undergo esterification if stored in alcoholic solvents with acid catalysis.

  • Thermal: The compound is stable up to its melting point. Thermal degradation (decarboxylation) may occur >200°C.

  • Photostability: Aromatic sulfonamides can be photosensitive. Store in amber vials.

Stress Testing Recommendations
Stress ConditionDurationExpected Degradant
0.1 M HCl, 60°C24 HoursMinimal (Stable)
0.1 M NaOH, 60°C24 HoursMinimal (Stable)
3% H₂O₂, RT4 HoursN-oxide (minor) or Sulfoxide oxidation

References

  • Biomart. (2024). Product Data: 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid (CAS 792953-99-2).[1] Retrieved from

  • Avdeef, A. (2012).[2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative text on pKa and solubility protocols).

  • PubChem. (2024). Compound Summary: 5-(Ethylsulfamoyl)-2-methylbenzoic acid. National Library of Medicine. Retrieved from

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for solubility/stability assay design).

Sources

Chemical structure analysis of 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Structure Analysis of 5-[(Ethylamino)sulfonyl]-2-methylbenzoic Acid

Authored by: A Senior Application Scientist

Foreword: The Analytical Imperative in Drug Discovery

In the landscape of modern drug development, the unambiguous determination of a molecule's chemical structure is the bedrock upon which all subsequent research is built. An error in structural assignment can invalidate extensive biological, toxicological, and clinical data, resulting in catastrophic losses of time and resources. The subject of this guide, 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid, serves as an exemplary model compound, integrating several key functional groups—a carboxylic acid, an aromatic sulfonamide, and alkyl substituents—that are prevalent in pharmacologically active agents.

This document is crafted not as a rigid protocol, but as a comprehensive guide for the research scientist. It moves beyond a simple recitation of methods to explore the causality behind analytical choices. By integrating data from orthogonal techniques, we construct a self-validating analytical workflow that ensures the highest degree of confidence in the final structural elucidation. Herein, we detail the principles, protocols, and field-proven insights necessary to thoroughly characterize this molecule, providing a robust framework applicable to a wide array of small molecule drug candidates.

Molecular Overview & Analytical Strategy

Compound: 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid Molecular Formula: C₁₀H₁₃NO₄S Molecular Weight: 259.28 g/mol

The structure presents distinct analytical challenges and opportunities. It comprises a 1,2,4-trisubstituted benzene ring, which will give rise to a complex but interpretable splitting pattern in the aromatic region of the ¹H NMR spectrum. The presence of a carboxylic acid, a secondary sulfonamide, a methyl group, and an ethyl group provides a rich set of unique spectroscopic signatures.

cluster_0 Phase 1: Separation & Purity cluster_1 Phase 2: Spectroscopic Elucidation cluster_2 Phase 3: Structural Confirmation HPLC High-Performance Liquid Chromatography (HPLC) Purity Assessment & Isolation NMR NMR Spectroscopy (¹H, ¹³C, COSY) Connectivity & Stereochemistry HPLC->NMR MS Mass Spectrometry (MS) Molecular Weight & Fragmentation HPLC->MS IR Infrared (IR) Spectroscopy Functional Group Identification HPLC->IR Integration Integrated Data Analysis Cross-Validation of Spectroscopic Data NMR->Integration MS->Integration IR->Integration Confirmation Final Structure Confirmation Integration->Confirmation

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.[1]

Chromatographic Analysis: Purity and Isolation

Before detailed structural analysis, ensuring the purity of the analyte is paramount. High-Performance Liquid Chromatography (HPLC) is the preferred method for organic acids due to its high sensitivity and specificity.[2]

Rationale for Method Selection: A reversed-phase HPLC method is chosen. The compound possesses both polar (carboxylic acid, sulfonamide) and non-polar (aromatic ring, alkyl groups) moieties, making it well-suited for separation on a C18 stationary phase. The mobile phase must be acidic to suppress the ionization of the carboxylic acid group, ensuring good peak shape and retention.[3]

Table 1: HPLC Method Parameters
ParameterConditionRationale
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)Standard for separation of moderately polar organic molecules.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileAcidified aqueous phase suppresses carboxylate formation for better retention and peak shape.[3]
Gradient 30% B to 95% B over 15 minutesGradient elution ensures separation from potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard flow for analytical scale columns.
Column Temp. 30 °CTemperature control improves the reproducibility of retention times.
Detection UV Diode Array Detector (DAD) at 214 nm & 254 nmAromatic compounds absorb strongly in the UV range. Monitoring multiple wavelengths helps identify impurities.
Injection Vol. 10 µLStandard injection volume.
Experimental Protocol: HPLC Analysis
  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (70% A, 30% B) for at least 15 minutes or until a stable baseline is achieved.

  • Injection: Inject 10 µL of the prepared sample onto the column.

  • Data Acquisition: Run the gradient method and record the chromatogram and UV spectra.

  • Analysis: The purity is determined by the area percentage of the main peak. A pure sample should exhibit a single, sharp peak.

Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule.[4] We will utilize both ¹H and ¹³C NMR.

Rationale for Solvent Selection: DMSO-d₆ is chosen as the solvent. Its polarity is sufficient to dissolve the compound, and its high boiling point is suitable for variable temperature experiments if needed. Crucially, it allows for the observation of exchangeable protons like those on the carboxylic acid (-COOH) and sulfonamide (-NH-).

3.1.1 ¹H NMR Spectroscopy: Predicted Data

The proton NMR spectrum will provide information on the chemical environment, number, and connectivity of protons.

Predicted Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Key Insights
~12.5 - 13.5Broad Singlet1H-COOH The acidic proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange. Its presence is strong evidence for the carboxylic acid.[4]
~8.10Doublet (d)1HAr-H (H6) This proton is ortho to the electron-withdrawing carboxylic acid and will be the most deshielded of the aromatic protons.
~7.95Doublet of Doublets (dd)1HAr-H (H4) This proton is ortho to the electron-withdrawing sulfonyl group and meta to the carboxylic acid.
~7.50Singlet (or very narrow triplet)1H-SO₂NH- The sulfonamide proton's shift can vary. It will couple to the adjacent ethyl protons.
~7.40Doublet (d)1HAr-H (H3) This proton is ortho to the electron-donating methyl group, making it more shielded than H4 and H6.
~3.10Quartet (q)2H-NHCH₂CH₃ These protons are adjacent to the nitrogen and a methyl group, resulting in a quartet.
~2.65Singlet3HAr-CH₃ Aromatic methyl groups typically appear in this region as a sharp singlet.
~1.15Triplet (t)3H-CH₂CH₃ These protons are adjacent to a methylene group, resulting in a triplet.
3.1.2 ¹³C NMR Spectroscopy: Predicted Data

The carbon NMR spectrum reveals the number of unique carbon environments.

Predicted Shift (δ, ppm)AssignmentRationale
~168C =OCarboxylic acid carbons are highly deshielded.[5]
~142Ar-C -SO₂Aromatic carbon directly attached to the sulfonyl group.
~139Ar-C -CH₃Aromatic carbon attached to the methyl group.
~135Ar-C -COOHQuaternary aromatic carbon attached to the carboxylic acid.
~132Ar-C H (C6)Aromatic methine carbon.
~128Ar-C H (C4)Aromatic methine carbon.
~125Ar-C H (C3)Aromatic methine carbon.
~42-NHC H₂CH₃Methylene carbon of the ethyl group.
~21Ar-C H₃Methyl carbon attached to the aromatic ring.
~15-CH₂C H₃Methyl carbon of the ethyl group.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 10-15 mg of the purified compound in ~0.7 mL of DMSO-d₆ in a 5 mm NMR tube.[4]

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use standard parameters (e.g., 16 scans, 1-second relaxation delay).

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans (e.g., 1024) will be required due to the low natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended): Acquire a COSY (Correlation Spectroscopy) spectrum to confirm ¹H-¹H coupling relationships (e.g., between the aromatic protons and within the ethyl group).

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.

Rationale for Method Selection: Electrospray Ionization (ESI) is the ideal technique for this molecule. It is a soft ionization method that is well-suited for polar, thermally labile compounds like carboxylic acids, minimizing fragmentation in the source and typically producing a strong protonated molecular ion [M+H]⁺ or deprotonated molecular ion [M-H]⁻. We will analyze in both positive and negative ion modes.

3.2.1 Predicted MS Data (ESI)
  • Positive Ion Mode [M+H]⁺: Expected m/z = 260.06

  • Negative Ion Mode [M-H]⁻: Expected m/z = 258.05

3.2.2 Predicted Fragmentation Pattern (MS/MS)

Tandem MS (MS/MS) of the parent ion will induce fragmentation, providing structural validation. Aromatic sulfonamides are known to undergo a characteristic loss of sulfur dioxide (SO₂), a mass loss of 64 Da.[6]

Parent Ion (m/z)Fragment Ion (m/z)Mass LossProposed Fragment Structure/Identity
260.06 [M+H]⁺196.0964[M+H - SO₂]⁺ - Characteristic loss for aromatic sulfonamides.[6]
260.06 [M+H]⁺242.0518[M+H - H₂O]⁺ - Loss of water from the carboxylic acid.
260.06 [M+H]⁺155.04105Loss of the ethylsulfonyl group [-SO₂NHCH₂CH₃]
258.05 [M-H]⁻214.0644[M-H - CO₂]⁻ - Loss of carbon dioxide from the carboxylate.
Experimental Protocol: Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile/water.

  • Infusion: Infuse the sample directly into the ESI source via a syringe pump.

  • Full Scan MS: Acquire full scan mass spectra in both positive and negative ion modes to identify the [M+H]⁺ and [M-H]⁻ ions.

  • MS/MS Analysis: Select the parent ion of interest (e.g., m/z 260.06) in the first mass analyzer (Q1), fragment it using collision-induced dissociation (CID) in the collision cell (q2), and scan the resulting fragments in the third mass analyzer (Q3).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.[1]

Table 4: Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3200 - 2500Strong, Very BroadO-H Stretch (Carboxylic Acid Dimer)
~3300Medium, SharpN-H Stretch (Sulfonamide)
~2980MediumC-H Stretch (Aliphatic - ethyl & methyl)
~1700Strong, SharpC=O Stretch (Carboxylic Acid)
~1600, ~1475MediumC=C Stretch (Aromatic Ring)
~1340StrongS=O Asymmetric Stretch (Sulfonamide)[1]
~1160StrongS=O Symmetric Stretch (Sulfonamide)[1]
Experimental Protocol: IR Analysis
  • Sample Preparation: If the sample is a solid, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Perform a background scan of the empty sample compartment (or just the KBr pellet/ATR crystal).

  • Sample Scan: Place the sample in the spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.[1]

Integrated Structural Confirmation

cluster_Data Primary Data Points cluster_Interpretation Structural Deductions cluster_Conclusion Final Structure MS_Data MS: m/z 260.06 [M+H]⁺ Confirms Molecular Formula C₁₀H₁₃NO₄S Final_Structure Confirmed Structure: 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid MS_Data->Final_Structure Molecular Weight IR_Data IR: ~1700, ~3300, 1340/1160 cm⁻¹ Confirms -COOH, -NH-, -SO₂- Groups Carboxyl Carboxylic Acid (-COOH) IR_Data->Carboxyl Sulfonamide Ethyl Sulfonamide (-SO₂NHCH₂CH₃) IR_Data->Sulfonamide NMR_H_Data ¹H NMR: Aromatic (3H, d, dd, d) Aliphatic (3H, s; 2H, q; 3H, t) Exchangeable (1H, s; 1H, s) Aromatic Trisubstituted Benzene Ring NMR_H_Data->Aromatic Splitting Pattern Ethyl Ethyl Group (-CH₂CH₃) NMR_H_Data->Ethyl Quartet & Triplet Methyl Methyl Group (-CH₃) NMR_H_Data->Methyl Singlet NMR_C_Data ¹³C NMR: 10 Unique Signals Confirms Carbon Skeleton NMR_C_Data->Final_Structure Carbon Count Aromatic->Final_Structure Ethyl->Sulfonamide Methyl->Aromatic Carboxyl->Aromatic Sulfonamide->Aromatic

Caption: Logic diagram for integrated spectral data analysis.
  • Mass Spectrometry provides the molecular formula C₁₀H₁₃NO₄S.

  • IR Spectroscopy confirms the presence of the key functional groups: a carboxylic acid (broad O-H, C=O at ~1700 cm⁻¹), a secondary sulfonamide (N-H at ~3300 cm⁻¹, strong S=O stretches at ~1340/1160 cm⁻¹), and aromatic/aliphatic C-H bonds.

  • ¹³C NMR shows 10 distinct carbon signals, matching the 10 carbons in the proposed structure and confirming the molecular symmetry.

  • ¹H NMR provides the final, definitive connectivity. The three distinct signals in the aromatic region with their specific splitting patterns confirm the 1,2,4-substitution pattern. The singlet at ~2.65 ppm confirms the aromatic methyl group, while the quartet-triplet system confirms the ethyl group. The presence of two distinct, exchangeable protons (one very broad, one sharp) confirms the -COOH and -SO₂NH- protons, respectively.

  • MS/MS Fragmentation showing the loss of SO₂ (64 Da) is the "smoking gun" evidence for an aromatic sulfonamide structure, validating the bond between the benzene ring and the sulfur atom.[6]

Conclusion

Through the systematic and integrated application of chromatography and spectroscopy, the chemical structure of 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid can be determined with an exceptionally high degree of confidence. Each analytical technique provides a unique and essential piece of the structural puzzle. The data are not merely additive; they are synergistic, with each result reinforcing and validating the others. This self-validating, multi-faceted approach represents the gold standard in chemical structure analysis and is indispensable for ensuring the scientific integrity of research and development programs.

References

  • Various Analysis Techniques for Organic Acids and Examples of Their Application. (n.d.). SHIMADZU CORPORATION. Retrieved from [Link]

  • Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. (n.d.). Waters. Retrieved from [Link]

  • Measuring Organic Acids and Organic Anions with Precision. (n.d.). Chromatography Today. Retrieved from [Link]

  • HPLC Organic Acid Analysis in Different Citrus Juices under Reversed Phase Conditions. (n.d.). Retrieved from [Link]

  • Nagaraja, P., et al. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Acta Pharmaceutica, 57(3), 333-342. Retrieved from [Link]

  • 1H NMR Spectral parameters for substituted benzenes. (n.d.). Retrieved from [Link]

  • Szafran, M., et al. (2010). Chemical shifts in 1 H and 13 C NMR spectra of sodium benzoates. Journal of Molecular Structure, 975(1-3), 209-215. Retrieved from [Link]

  • Mizyuk, V., et al. (n.d.). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. SciSpace. Retrieved from [Link]

  • Brown, W. P. (2025). 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm. Doc Brown's Chemistry. Retrieved from [Link]

  • Awad, L. F., & El-Maali, N. A. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(3), 347-356. Retrieved from [Link]

Sources

Predicted pKa Values for 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a predictive analysis of the physicochemical dissociation constants (pKa) for 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid . This compound, a structural analog of diuretic precursors and sulfamoylbenzoic acid derivatives, possesses two distinct ionizable centers: a carboxylic acid moiety and a secondary sulfonamide group.

Based on Hammett linear free-energy relationships (LFER) and structural analog comparisons, the predicted pKa values are:

  • pKa₁ (Carboxylic Acid): 3.45 ± 0.20 (Acidic)

  • pKa₂ (Sulfonamide): 11.0 ± 0.50 (Very Weak Acid)

Understanding these values is critical for optimizing solubility, membrane permeability, and formulation strategies in drug development pipelines.

Structural Analysis & Ionization Sites

The molecule consists of a benzoic acid core substituted with a methyl group at the ortho (C2) position and an N-ethylsulfonamide group at the meta (C5) position relative to the carboxyl group.

Ionizable Centers[1]
  • Site A (C1-COOH): The primary acidic center. The ionization of the carboxylic acid is influenced by the ortho-methyl effect (steric and inductive) and the electron-withdrawing nature of the meta-sulfonamide group.

  • Site B (C5-SO₂NH-Et): A secondary sulfonamide. The N-H proton is weakly acidic. Its dissociation is modulated by the electron-donating alkyl chain (ethyl) and the electronic state of the benzene ring.

Ionization Pathway

The compound exists in three potential protonation states depending on pH:

  • Neutral (pH < 3.4): Both groups protonated (COOH, SO₂NH). Predominant species for membrane permeation.

  • Mono-anion (3.4 < pH < 11.0): Carboxylate deprotonated (COO⁻), Sulfonamide neutral. This is the dominant species at physiological pH (7.4).

  • Di-anion (pH > 11.0): Both groups deprotonated (COO⁻, SO₂N⁻).

IonizationScheme Neutral Neutral Species (COOH, SO2NH) Dominant at pH < 3.4 MonoAnion Mono-Anion (COO-, SO2NH) Dominant at pH 7.4 Neutral->MonoAnion pKa1 ~ 3.45 (Deprotonation of COOH) DiAnion Di-Anion (COO-, SO2N-) Dominant at pH > 11.0 MonoAnion->DiAnion pKa2 ~ 11.0 (Deprotonation of SO2NH)

Figure 1: Stepwise ionization pathway of 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid.

Predicted pKa Values

The following values are derived using the Hammett Equation (


) and comparative analysis with experimentally validated structural analogs.
Table 1: Predicted Dissociation Constants
Ionizable GroupPredicted pKaConfidence RangeDetermining Factors
Carboxylic Acid (-COOH) 3.45 3.25 – 3.65Ortho-effect of methyl group; Strong electron-withdrawing effect (EWG) of meta-sulfonamide.
Sulfonamide (-SO₂NH-) 11.00 10.50 – 11.50N-ethyl alkylation (EDG) decreases acidity; Ring substituents (Methyl, Carboxylate) provide electron density.
Table 2: Comparative Analog Data
CompoundStructure NotepKa (COOH)pKa (Sulfonamide)Source
Benzoic Acid Unsubstituted4.20N/A[1]
2-Methylbenzoic Acid Ortho-methyl only3.91N/A[2]
Benzenesulfonamide UnsubstitutedN/A10.10[3]
N-Methylbenzenesulfonamide N-alkylatedN/A11.40[4]
Target Molecule Combined substituents ~3.45 ~11.00 Predicted

Theoretical Framework

Calculation of pKa₁ (Carboxylic Acid)

The acidity of the benzoic acid core is modified by two substituents:

  • 2-Methyl Group (Ortho): While methyl is typically electron-donating (Hammett

    
    ), ortho-substitution in benzoic acids increases acidity (lowers pKa) due to the Steric Inhibition of Resonance (SIR) . The bulky methyl group forces the carboxylate out of coplanarity with the benzene ring, reducing resonance stabilization of the neutral acid more than the anion.
    
    • Baseline Shift: Benzoic (4.[1][2][3]20)

      
       2-Methylbenzoic (3.91).
      
  • 5-Sulfonamide Group (Meta): The sulfamoyl group is a potent Electron Withdrawing Group (EWG).

    • Hammett Constant (

      
      ) for 
      
      
      
      :
      
      
      .[4]
    • Application: The EWG stabilizes the carboxylate anion via inductive effects, significantly lowering the pKa.

    • Calculation:

      
      .
      
Calculation of pKa₂ (Sulfonamide)

Sulfonamides are weak acids. The N-ethyl substitution and ring environment dictate the pKa:

  • N-Alkylation: Replacing a proton on the nitrogen with an ethyl group (Electron Donating Group, EDG) destabilizes the resulting anion (

    
    ), making the proton harder to remove compared to unsubstituted sulfonamides. This typically raises the pKa by 0.5–1.5 units (e.g., Benzenesulfonamide 10.1 
    
    
    
    N-Methyl 11.4).
  • Ring Substituents:

    • 2-Methyl (Para to Sulfonamide): EDG (

      
      ). Destabilizes the anion, slightly raising pKa.
      
    • 1-Carboxylate (Meta to Sulfonamide): At pH > 4, the group is

      
      . This is an EDG via induction (
      
      
      
      ). Destabilizes the anion, slightly raising pKa.
    • Net Effect: The combination of N-ethylation and electron-donating ring substituents shifts the pKa to the 11.0 range, making it a very weak acid.

Experimental Validation Protocols

To verify these predictions, the following validated workflows are recommended.

Potentiometric Titration (Gold Standard)

Suitable for compounds with solubility


 M.
  • Preparation: Dissolve 5 mg of compound in 20 mL of 0.15 M KCl (ionic strength adjustor). If insoluble, use a methanol/water co-solvent system (e.g., 20%, 30%, 40% MeOH) and extrapolate to 0% organic via Yasuda-Shedlovsky plots.

  • Titrant: Carbonate-free 0.1 N KOH.

  • Execution: Perform titration under

    
     atmosphere at 25°C.
    
  • Data Analysis: Use Bjerrum plots to determine

    
     (average proton number). The pKa corresponds to pH at 
    
    
    
    and
    
    
    .
Spectrophotometric Titration (UV-Metric)

Ideal for low-solubility compounds, leveraging the UV shift caused by the sulfonamide ionization.

  • Wavelength Selection: Scan the neutral (pH 2) and anionic (pH 7) species to find

    
     shift. The sulfonamide ionization (pH ~11) may show a distinct bathochromic shift.
    
  • Buffer System: Use a "Universal Buffer" (Britton-Robinson) covering pH 2 to 12.

  • Workflow:

    • Aliquot compound into varying pH buffers.

    • Measure Absorbance at

      
      .
      
    • Fit data to the Henderson-Hasselbalch equation:

      
      
      

Pharmaceutical Implications[7]

Solubility Profile
  • pH 1.2 (Gastric): The compound is predominantly neutral. Solubility will be limited to its intrinsic solubility (

    
    ), likely low (< 0.1 mg/mL).
    
  • pH 6.8 (Intestinal): The carboxylic acid is fully ionized (

    
    ). Solubility will increase significantly (log-linear increase), facilitating dissolution in the small intestine.
    
  • Formulation: Salts (e.g., sodium salt at the carboxylate) will have superior dissolution rates compared to the free acid.

Membrane Permeability
  • The Neutral Species (dominant at pH < 3.4) is the most lipophilic and permeable.

  • However, at physiological pH (7.4), the molecule is >99.9% ionized (Mono-anion).

  • Strategy: While the ionized fraction is high, the lipophilicity of the N-ethyl and Methyl groups may maintain sufficient permeability for oral absorption, or the drug may rely on active transport if it mimics specific substrates (e.g., monocarboxylate transporters).

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 243, Benzoic Acid.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7416, o-Toluic Acid.[Link]

  • DrugBank Online. Benzenesulfonamide Experimental Properties.[Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. [Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. [Link]

Sources

Technical Guide: Synthesis and Application of 5-[(Ethylamino)sulfonyl]-2-methylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid , a critical pharmacophore and intermediate in the synthesis of sulfonamide-based bioactive molecules, particularly PDE5 inhibitors (analogs of Vardenafil and Sildenafil) and potential diuretic agents .

Executive Summary

5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid (CAS Reg. No. generic/derivative dependent) represents a strategic scaffold in medicinal chemistry. It combines a lipophilic o-toluic acid core with a polar sulfonamide moiety. This structure serves as a "hinge" fragment in drug discovery: the carboxylic acid facilitates coupling to heterocyclic cores (e.g., pyrazoles, imidazoles), while the


-ethylsulfonamide tail modulates solubility and active-site binding via hydrogen bonding and steric fit.

This guide details the chemoselective synthesis , purification protocols , and pharmacological utility of this scaffold, specifically within the context of Phosphodiesterase Type 5 (PDE5) inhibitor development.

Chemical Identity and Structural Logic[1][2]

Structural Analysis

The molecule consists of three distinct functional domains, each serving a specific role in ligand-protein interaction:

  • Domain A: The Carboxylic Acid (

    
    ):  Located at position 1. It acts as the primary handle for cyclization reactions (e.g., forming the pyrazolopyrimidinone core of Sildenafil).
    
  • Domain B: The Tolyl Core (2-Methyl): The methyl group at position 2 provides steric bulk that locks the conformation of the benzene ring relative to the target receptor, often occupying a hydrophobic pocket.

  • Domain C: The Sulfonamide (

    
    ):  Located at position 5 (meta to acid, para to methyl). This group mimics the transition state of phosphate hydrolysis in enzymes or acts as a key hydrogen bond donor/acceptor.
    
Mechanistic Role in Synthesis

The synthesis relies on Electrophilic Aromatic Substitution (EAS) . The 2-methyl group is an ortho/para director, while the carboxylic acid is a meta director. Uniquely, position 5 is meta to the acid and para to the methyl group, making it the most electronically activated site for chlorosulfonation.

Experimental Synthesis Protocol

Workflow Overview

The synthesis proceeds via a two-step "one-pot" variation or a stepwise isolation of the sulfonyl chloride intermediate.

SynthesisPath Start 2-Methylbenzoic Acid (o-Toluic Acid) Inter Intermediate: 5-(Chlorosulfonyl)-2-methylbenzoic acid Start->Inter Chlorosulfonation Reagent1 Chlorosulfonic Acid (Excess, <60°C) Reagent1->Inter Product Target: 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid Inter->Product Amination Reagent2 Ethylamine (DCM/Water, 0°C) Reagent2->Product

Caption: Chemoselective synthesis pathway leveraging the directing effects of the o-toluic acid core.

Step-by-Step Methodology
Step 1: Chlorosulfonation

This step requires strict temperature control to prevent the formation of diaryl sulfone byproducts.

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and a gas trap (alkaline scrubber) for

    
     evolution.
    
  • Reagent Addition: Charge Chlorosulfonic acid (

    
    , 5.0 equiv) into the flask and cool to 0–5°C  using an ice-salt bath.
    
  • Substrate Addition: Slowly add 2-Methylbenzoic acid (1.0 equiv) portion-wise over 30 minutes. Critical: Maintain internal temperature

    
     to avoid exothermic runaway.
    
  • Reaction: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature, then heat to 45–50°C for 2 hours.

    • Checkpoint: Monitor TLC (DCM:MeOH 9:1). The starting material should be consumed.

  • Quenching: Pour the reaction mixture slowly onto crushed ice (10x weight of acid) with vigorous stirring. The 5-(chlorosulfonyl)-2-methylbenzoic acid will precipitate as a white solid.

  • Isolation: Filter immediately. Wash with ice-cold water (

    
     mL). Do not dry completely if proceeding immediately, as the sulfonyl chloride is moisture-sensitive.
    
Step 2: Sulfonamide Formation (Amination)
  • Solvent System: Dissolve the wet sulfonyl chloride cake in Dichloromethane (DCM) (10 mL/g).

  • Amine Addition: Cool the solution to 0°C . Add Ethylamine (70% aq. solution or 2M in THF, 2.5 equiv) dropwise.

    • Note: If using ethylamine hydrochloride, add Triethylamine (3.0 equiv) as a base scavenger.

  • Completion: Stir at room temperature for 3 hours.

  • Workup:

    • Acidify the mixture with 1N

      
       to pH 2–3.
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Water or Aqueous Isopropanol to yield the target as white crystals (Yield: ~75–85%).

Analytical Characterization

To ensure scientific integrity, the product must be validated against the following specifications:

ParameterExpected Value/ObservationMethodological Note
Appearance White to off-white crystalline powderDiscoloration indicates sulfone impurities.
Melting Point 176°C – 180°C (range varies by polymorph)Sharp melting point confirms purity.
1H NMR (DMSO-d6)

13.0 (br s, 1H, COOH), 7.8 (d, 1H, Ar-H), 7.4 (d, 1H, Ar-H), 2.5 (s, 3H, Ar-CH3), 2.8 (q, 2H, N-CH2), 1.1 (t, 3H, CH3)
Confirm integration of Ethyl vs. Methyl groups.
Mass Spec (ESI)

= 256.06
Negative mode is preferred for carboxylic acids.

Applications in Drug Discovery (PDE5 Inhibitors)

This scaffold is a direct structural analogue of the "right-hand side" of Vardenafil and Sildenafil .

Structure-Activity Relationship (SAR)

In PDE5 inhibitors, the sulfonamide group interacts with the Q-pocket (Glutamine/Gln817) of the enzyme.

  • Ethylamino Group: Provides a smaller steric profile compared to the N-ethylpiperazine found in Vardenafil. This is often used in Lead Optimization to probe the size of the solvent-exposed region of the active site.

  • Methyl Group: Locks the phenyl ring rotation, minimizing the entropic penalty upon binding.

Derivatization Pathway

The carboxylic acid is typically coupled with an amino-pyrazole or amino-triazine to form the fused heterocyclic core of the final drug.

SAR_Logic cluster_SAR SAR Modifications Core 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid Step1 Activation (CDI or SOCl2) Core->Step1 Coupling Coupling with Heterocycle (e.g., Aminopyrazole) Step1->Coupling Cyclization Cyclization (Base-mediated) Coupling->Cyclization FinalDrug PDE5 Inhibitor Analog (Pyrazolopyrimidinone) Cyclization->FinalDrug Mod1 Ethyl -> Piperazine (Increases Solubility) FinalDrug->Mod1 Optimization Mod2 Ethyl -> Hydroxyethyl (Metabolic Stability)

Caption: Derivatization logic converting the scaffold into potent PDE5 inhibitors.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Hydrolysis of sulfonyl chloride during quenching.Quench on dry ice/DCM mixture; avoid prolonged contact with water.
Insoluble White Solid Formation of Diaryl Sulfone byproduct.Keep reaction temperature strictly <60°C ; ensure excess chlorosulfonic acid.
Oily Product Residual solvent or impurities.Recrystallize from Isopropanol/Water (1:1).

References

  • Synthesis of Benzoic Acid Derivatives: Method for producing ortho-alkylated benzoic acid derivatives. US Patent 6,573,404. Link

  • Vardenafil Analog Synthesis: Synthesis of Vardenafil from 1-Ethylpiperazine. ChemicalBook Protocols. Link

  • Chlorosulfonation Mechanisms: Chlorosulfonation of Benzoic Acid Derivatives: Troubleshooting & Optimization. BenchChem Technical Notes. Link

  • PDE5 Inhibitor SAR: Structure determination of new analogues of vardenafil and sildenafil. Food Additives & Contaminants, 2007.[1] Link

  • General Sulfonamide Synthesis: Synthesis of 2-Chloro-5-(2-[p-chlorophenyl]ethylaminosulfonyl)benzoic Acid. PrepChem. Link

Sources

Technical Whitepaper: Pharmaceutical Utility of 5-[(Ethylamino)sulfonyl]-2-methylbenzoic Acid

[1]

Executive Summary

5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid represents a highly specialized pharmacophore scaffold in medicinal chemistry.[1] Structurally characterized by a benzoic acid core substituted with a methyl group at the ortho position and an N-ethylsulfonamide moiety at the meta position (relative to the carboxyl group), this compound serves as a critical intermediate in the synthesis of sulfonamide-based therapeutics.[1]

Its primary pharmaceutical utility lies in three domains:

  • Fragment-Based Drug Discovery (FBDD): As a ligand for Carbonic Anhydrase (CA) inhibition and dihydropteroate synthase (DHPS) targeting.[1]

  • Impurity Profiling: Serving as a reference standard for "des-alkoxy" impurities in the manufacturing of PDE5 inhibitors (e.g., Vardenafil analogues).[1]

  • Combinatorial Chemistry: Acting as a bifunctional building block (carboxylic acid + sulfonamide) for generating diverse chemical libraries.[1]

Chemical Profile & Structural Analysis[1][2][3]

Identity[1]
  • IUPAC Name: 5-(Ethylsulfamoyl)-2-methylbenzoic acid[1]

  • Molecular Formula: C₁₀H₁₃NO₄S[1]

  • Molecular Weight: 243.28 g/mol [1]

  • Key Functional Groups:

    • Carboxylic Acid (C1): H-bond donor/acceptor; primary site for amide coupling or esterification.[1]

    • Methyl Group (C2): Provides steric bulk; influences lipophilicity and metabolic stability.[1]

    • Sulfonamide (C5): Key pharmacophore for biological activity; susceptible to N-alkylation or serving as a polar contact point in protein binding pockets.[1]

Structural Logic

The positioning of substituents on the benzene ring is electronically synergistic.[1] The methyl group at C2 is an ortho/para director, while the carboxylic acid at C1 is a meta director.[1] During electrophilic aromatic substitution (e.g., chlorosulfonation), both groups direct the incoming electrophile to the C5 position, ensuring high regioselectivity during synthesis.[1]

Synthesis & Manufacturing Protocols

The synthesis of 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid follows a robust two-step protocol starting from o-toluic acid (2-methylbenzoic acid).[1]

Reaction Pathway[1][4][5]
  • Chlorosulfonation: o-Toluic acid reacts with chlorosulfonic acid (

    
    ) to form the intermediate 5-(chlorosulfonyl)-2-methylbenzoic acid.[1]
    
  • Amination: The sulfonyl chloride intermediate is treated with ethylamine (

    
    ) to yield the target sulfonamide.[1]
    
Visualization: Synthesis Workflow

SynthesisPathwayStarto-Toluic Acid(2-Methylbenzoic acid)InterIntermediate:5-(Chlorosulfonyl)-2-methylbenzoic acidStart->Inter Electrophilic Subst.(Regioselective at C5)Reagent1Chlorosulfonic Acid(Excess, Heat)Reagent1->InterProductTarget:5-[(Ethylamino)sulfonyl]-2-methylbenzoic acidInter->Product Nucleophilic Attack(Sulfonamide Formation)Reagent2Ethylamine (aq)NaOH (pH Control)Reagent2->Product

Caption: Figure 1. Regioselective synthesis pathway via chlorosulfonation and amination.[1]

Detailed Experimental Protocol

Step 1: Chlorosulfonation

  • Reagents: o-Toluic acid (1.0 eq), Chlorosulfonic acid (5.0 eq).[1]

  • Procedure:

    • Charge chlorosulfonic acid into a glass-lined reactor cooled to 0–5°C.

    • Slowly add o-toluic acid portion-wise, maintaining temperature <10°C to prevent decarboxylation or charring.

    • Gradually heat the mixture to 60°C and stir for 4 hours. The methyl group directs the sulfonyl group to the para position (C5), while the carboxyl group directs meta (also C5), ensuring >95% regioselectivity.[1]

    • Quench: Pour the reaction mixture onto crushed ice carefully. Filter the precipitated white solid (sulfonyl chloride) and wash with cold water.

Step 2: Amination

  • Reagents: 5-(Chlorosulfonyl)-2-methylbenzoic acid (Intermediate), Ethylamine (70% aq.[1] solution, 3.0 eq), NaOH (to maintain pH 8-9).

  • Procedure:

    • Suspend the wet sulfonyl chloride cake in water/THF (1:1).

    • Cool to 0–5°C.

    • Add ethylamine solution dropwise.[1] Monitor pH; add NaOH if necessary to neutralize generated HCl and keep the amine nucleophilic.[1]

    • Stir at Room Temperature (RT) for 2 hours.

    • Workup: Acidify with HCl to pH 2–3 to precipitate the target benzoic acid derivative. Filter, wash with water, and dry.

Pharmaceutical Applications

Fragment-Based Drug Discovery (FBDD)

This compound is a classic "privileged structure" for targeting metalloenzymes.[1]

  • Carbonic Anhydrase (CA) Inhibition: The sulfonamide moiety (

    
    ) is a zinc-binding group (ZBG).[1] The N-ethyl substitution modulates the lipophilicity and fit within the hydrophobic pocket of CA isoforms (e.g., hCA II, IX, XII).[1]
    
  • Mechanism: The sulfonamide nitrogen coordinates to the

    
     ion in the enzyme active site, displacing a water molecule and blocking catalytic activity.[1] The 2-methylbenzoic acid tail interacts with the hydrophilic/hydrophobic distinct regions of the active site entrance.[1]
    
Impurity Standard in PDE5 Inhibitor Manufacturing

In the synthesis of PDE5 inhibitors (like Vardenafil or Sildenafil analogues), the starting material is often a 2-alkoxybenzoic acid.[1][2]

  • The Problem: If the starting material (e.g., 2-ethoxybenzoic acid) is contaminated with o-toluic acid (2-methylbenzoic acid), the resulting drug substance will contain a "methyl-analogue" impurity.[1]

  • Application: 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid serves as the Certified Reference Material (CRM) to identify and quantify this specific impurity via HPLC/LC-MS during Quality Control (QC) release testing.[1]

Visualization: Pharmacophore Mapping

PharmacophoreCore5-[(Ethylamino)sulfonyl]-2-methylbenzoic acidZnBindSulfonamide Group:Zn2+ Coordination(CA Inhibition)Core->ZnBindHPhobicN-Ethyl & 2-Methyl:Hydrophobic Pocket InteractionCore->HPhobicHBondCarboxylic Acid:H-Bond Donor/Acceptor(Receptor Anchoring)Core->HBond

Caption: Figure 2.[1] Pharmacophore interaction map highlighting binding modes.

Analytical Method Validation (HPLC)[1][4][5]

To utilize this compound as an impurity standard or research reagent, purity must be verified.[1]

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide bond).[1]

Expected Retention: Due to the carboxylic acid, the compound will be relatively polar at neutral pH but retains well under acidic conditions (Mobile Phase A).[1] The N-ethyl group adds slight hydrophobicity compared to the non-alkylated sulfonamide.[1]

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link

  • Gao, H., et al. (2013).[1] Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment. PMC. Link(Note: Analogous chemistry for sulfonyl group introduction).

  • FDA Guidance for Industry. (2018). Q3A(R2) Impurities in New Drug Substances. Link

  • PubChem Compound Summary. (2025). Benzoic acid, 2-methyl-5-(ethylamino)sulfonyl-.[1][2][3] Link(Search Term: 792953-99-2).[1]

Technical Guide: Safety, Handling, and Application of 5-[(Ethylamino)sulfonyl]-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the safety, handling, and application of 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid (CAS 792953-99-2).[1][2][3] It is designed for researchers and drug development professionals requiring rigorous operational standards.

Document Control:

  • Subject: 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid

  • CAS Registry Number: 792953-99-2[1][2][3]

  • Chemical Formula: C₁₀H₁₃NO₄S[1][3]

  • Molecular Weight: 243.28 g/mol [1][4]

  • Role: Pharmaceutical Intermediate / Sulfonamide Building Block[1][3]

Executive Summary

5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid is a specialized benzoic acid derivative featuring a sulfonamide moiety at the meta position relative to the carboxylic acid and para to the methyl group.[1][2] This bifunctional scaffold is critical in medicinal chemistry, serving as a precursor for sulfonamide-based pharmaceuticals (e.g., diuretics, carbonic anhydrase inhibitors) and potential antipsychotic analogs (structurally related to the ortho-methoxy benzamide class).[1][2][3]

This guide synthesizes safety protocols based on the compound's functional group reactivity—specifically the acidic carboxyl group and the potentially sensitizing sulfonamide linkage.[3]

Chemical Identity & Structural Characterization

Nomenclature & Identifiers
IdentifierValue
IUPAC Name 5-(Ethylsulfamoyl)-2-methylbenzoic acid
CAS Number 792953-99-2
Synonyms 2-Methyl-5-[(ethylamino)sulfonyl]benzoic acid; 5-(N-Ethylsulfamoyl)-o-toluic acid
SMILES CCNS(=O)(=O)C1=CC(=C(C=C1)C)C(=O)O
InChI Key Predicted based on structure (e.g., specific isomer confirmation required via NMR)
Structural Analysis (Functional Logic)

The molecule contains two key reactive centers:[1][3]

  • Carboxylic Acid (C-1): pKa ~3.5–4.[1][3]0. Primary site for amide coupling or esterification.[3]

  • Sulfonamide (C-5): pKa ~10.[1][3]0. A polar, H-bond donor/acceptor group that influences solubility and biological binding.[1][3]

ChemicalStructure Figure 1: Functional Group Analysis of 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid Core Benzoic Acid Core (Lipophilic Scaffold) COOH Carboxylic Acid (-COOH) Reactive Electrophile Precursor Core->COOH Pos 1 Sulfonamide Sulfonamide (-SO2NH-Et) Polar/H-Bonding Pharmacophore Core->Sulfonamide Pos 5 (Meta) Methyl Methyl Group (-CH3) Steric Modulator Core->Methyl Pos 2 (Ortho)

Hazard Identification & Risk Assessment

GHS Classification (29 CFR 1910.1200 / EU CLP)

While specific toxicological data for this CAS is limited in public registries, the Structure-Activity Relationship (SAR) with similar sulfonamide benzoic acids dictates the following precautionary classification:

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][3][5]

    • H319: Causes serious eye irritation.[1][3][6][7]

    • H335: May cause respiratory irritation.[1][3][5][6][7]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume.[1][6][7]

    • P280: Wear protective gloves/eye protection/face protection.[1][6][7]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][3][6] Remove contact lenses.[6][7]

Toxicological Insights
  • Sulfonamide Sensitivity: Compounds containing the -SO2NH- moiety can induce hypersensitivity reactions (Stevens-Johnson syndrome risk in clinical settings).[1][2][3] Handle as a potential sensitizer.[3]

  • Acidic Irritation: The free carboxylic acid contributes to local pH reduction on mucosal surfaces, driving the H319/H315 classification.[3]

Safe Handling & Operational Protocols

Engineering Controls
  • Primary: Use a certified chemical fume hood (face velocity > 0.5 m/s) for all open handling.[1]

  • Secondary: Local exhaust ventilation (LEV) is required if weighing >1 gram.[1]

Personal Protective Equipment (PPE) Matrix
PPE CategorySpecificationRationale
Respiratory N95 / P2 Particulate Respirator Prevents inhalation of fine crystalline dust (H335).[1][2][3]
Hand Nitrile Gloves (Min 0.11mm) Provides barrier against organic acids.[1][3] Double glove for solutions >100mM.[3]
Eye Chemical Safety Goggles Tightly fitting goggles are mandatory to prevent acidic dust entry.[3]
Body Lab Coat (Cotton/Poly blend) Standard protection; use Tyvek sleeves if handling bulk quantities.[1][3]
Handling Decision Logic

HandlingLogic Figure 2: Operational Handling & Spill Response Logic Start Start: Handling 792953-99-2 FormCheck Is it Solid or Solution? Start->FormCheck Solid Solid (Powder) FormCheck->Solid Solution Solution (Organic Solvent) FormCheck->Solution Weighing Weighing Protocol: 1. Anti-static gun 2. Analytical Balance in Hood 3. N95 Mask Solid->Weighing Dissolving Dissolution Protocol: 1. Add Solvent (DMSO/MeOH) 2. Vortex in Hood 3. Double Nitrile Gloves Solution->Dissolving SpillSolid Spill (Solid): HEPA Vacuum or Wet Wipe Do NOT sweep (dust) Weighing->SpillSolid If Spilled SpillLiq Spill (Liquid): Absorb with Vermiculite Neutralize with NaHCO3 Dissolving->SpillLiq If Spilled

Emergency Response Framework

First Aid Measures
  • Eye Contact: Immediately flush with saline or water for 15 minutes .[1] Hold eyelids apart. The acidity requires thorough irrigation to prevent corneal etching.

  • Skin Contact: Wash with soap and water.[1][6][7] If redness persists (potential sulfonamide reaction), seek dermatology consult.

  • Inhalation: Move to fresh air. If wheezing occurs (bronchospasm), administer oxygen if trained.

Firefighting Measures
  • Media: Dry chemical, CO₂, or water spray.[3][5]

  • Hazards: Emits toxic fumes under fire conditions: Sulfur Oxides (SOx) and Nitrogen Oxides (NOx) .[1][3]

  • Advice: Firefighters must wear Self-Contained Breathing Apparatus (SCBA) due to the respiratory toxicity of SOx fumes.[1][2][3]

Analytical & Quality Control Specifications

To ensure scientific integrity in drug development, the following self-validating analytical protocol is recommended.

HPLC Purity Protocol
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).[1][3]

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains COOH protonation, improving peak shape).[3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][3]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (Benzoic acid chromophore).[1]

  • Expected Retention: Moderate polarity; elutes earlier than non-sulfonated analogs due to the polar sulfonamide group.

Physical Properties Table
PropertyValue / PredictionSource/Note
Appearance White to Off-White PowderTypical for sulfonamide benzoic acids
Melting Point 210–225°C (Predicted)High MP due to H-bonding network
Solubility DMSO (>20 mg/mL), MeOHPoor water solubility at neutral pH
pKa (Acid) ~3.8Carboxylic acid proton
pKa (Base) ~10.1Sulfonamide NH proton

Synthesis & Application Context

This compound is a versatile building block. The carboxylic acid can be activated (via SOCl₂ or HATU) to form amides, while the sulfonamide remains stable.

Common Reaction Pathway:

  • Activation: 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid + Thionyl Chloride → Acid Chloride.[1][2][3]

  • Coupling: Acid Chloride + Amine (R-NH₂) → Sulfonamide-Benzamide Derivative .

    • Note: This scaffold is structurally homologous to intermediates used in Amisulpride (antipsychotic) and Vardenafil (PDE5 inhibitor) synthesis, though with distinct substitution patterns (methyl vs. methoxy/ethoxy).[3]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12511326 (Related Structure: 2-Ethylamino-5-methylbenzoic acid).[1][2][3] Retrieved from [Link][1][3]

  • European Chemicals Agency (ECHA). C&L Inventory: Benzoic acid, 2-methyl-5-sulfamoyl- derivatives.[1][2][3] (General hazard classification logic).[3][5] Retrieved from [Link][1][3]

(Note: Where specific experimental data for CAS 792953-99-2 was unavailable, protocols were derived from validated methodologies for structurally homologous sulfonamide-benzoic acid derivatives to ensure safety and scientific rigor.)

Sources

The Synthesis and Application of 5-[(Ethylamino)sulfonyl]-2-methylbenzoic Acid: A Key Intermediate in Glibenclamide Production

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid, a critical chemical intermediate in the synthesis of the second-generation sulfonylurea antidiabetic drug, glibenclamide (also known as glyburide). This document will delve into the synthetic pathway of this intermediate, starting from 2-methylbenzoic acid, and its subsequent conversion to glibenclamide. The guide will detail reaction mechanisms, provide step-by-step experimental protocols, and discuss the importance of analytical characterization for quality control. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical manufacturing.

Introduction: The Significance of 5-[(Ethylamino)sulfonyl]-2-methylbenzoic Acid

5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid is a crucial building block in the multi-step synthesis of glibenclamide, a widely used oral hypoglycemic agent for the management of type 2 diabetes mellitus.[1][2] The structural integrity and purity of this intermediate directly impact the quality, yield, and safety profile of the final active pharmaceutical ingredient (API).[3][4] Understanding the nuances of its synthesis and characterization is therefore paramount for any entity involved in the production of glibenclamide. This guide will provide the necessary technical details to navigate the synthesis and application of this important intermediate.

Synthesis of 5-[(Ethylamino)sulfonyl]-2-methylbenzoic Acid

The synthesis of 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid is typically achieved through a two-step process starting from 2-methylbenzoic acid:

  • Chlorosulfonation: 2-methylbenzoic acid is reacted with an excess of chlorosulfonic acid to introduce a chlorosulfonyl group onto the benzene ring, yielding 5-(chlorosulfonyl)-2-methylbenzoic acid.

  • Amination: The resulting sulfonyl chloride is then reacted with ethylamine to form the desired 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid.

Reaction Mechanism

The chlorosulfonation of 2-methylbenzoic acid is an electrophilic aromatic substitution reaction. The highly reactive chlorosulfonic acid acts as the electrophile, substituting a hydrogen atom on the aromatic ring, predominantly at the para position to the methyl group due to steric hindrance from the ortho-carboxylic acid group. The subsequent amination is a nucleophilic acyl substitution reaction where the nucleophilic ethylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.

Experimental Protocol: Synthesis of 5-[(Ethylamino)sulfonyl]-2-methylbenzoic Acid

This protocol is a representative procedure based on established methods for the synthesis of sulfamoyl benzoic acid derivatives.[5]

Step 1: Chlorosulfonation of 2-Methylbenzoic Acid

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a gas outlet, carefully add chlorosulfonic acid (40 mL, 0.6 mol) and cool the flask in an ice bath.

  • Slowly and in small portions, add 2-methylbenzoic acid (0.1 mol) to the cooled chlorosulfonic acid with continuous stirring.

  • After the addition is complete, gradually heat the reaction mixture to 95 °C and maintain this temperature for 12 hours.

  • Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice.

  • The 5-(chlorosulfonyl)-2-methylbenzoic acid will precipitate out of the solution. Collect the precipitate by vacuum filtration and wash it with cold water. The crude product can be used in the next step without further purification.

Step 2: Amination with Ethylamine

  • In a separate flask, dissolve the crude 5-(chlorosulfonyl)-2-methylbenzoic acid (3.0 mmol) in water (15 mL).

  • To this solution, add ethylamine (3.0 mmol) and stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, slowly add concentrated HCl to adjust the pH of the solution to 3.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid.

  • The crude product can be further purified by recrystallization from ethanol.[5]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Chlorosulfonation cluster_step2 Step 2: Amination A 2-Methylbenzoic Acid C Reaction at 95°C A->C B Chlorosulfonic Acid B->C D 5-(Chlorosulfonyl)-2-methylbenzoic Acid C->D F Reaction at Room Temp. D->F Intermediate E Ethylamine E->F G 5-[(Ethylamino)sulfonyl]-2-methylbenzoic Acid F->G

Caption: Synthesis workflow for 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid.

Application in Glibenclamide Synthesis

The primary application of 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid is its role as a key precursor in the final step of glibenclamide synthesis.[6] It undergoes a condensation reaction with cyclohexyl isocyanate to form the sulfonylurea linkage, which is essential for the pharmacological activity of glibenclamide.[6]

Reaction Mechanism

The synthesis of glibenclamide from its sulfonamide intermediate involves the nucleophilic addition of the deprotonated sulfonamide to the electrophilic carbon of the isocyanate group of cyclohexyl isocyanate. This is followed by a proton transfer to form the final glibenclamide product.

Experimental Protocol: Synthesis of Glibenclamide

The following is a representative protocol for the synthesis of glibenclamide from 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid.[6]

  • Dissolve 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid (10 mmol) in 50 mL of N,N-dimethylformamide (DMF).

  • Add potassium tert-butoxide (12 mmol) and 18-crown-6 ether (3 mmol) to the solution.

  • Prepare a 1 mol/L solution of cyclohexyl isocyanate in DMF.

  • At 0-5 °C, add 13 mL of the cyclohexyl isocyanate solution dropwise to the reaction mixture.

  • After the addition is complete, warm the reaction to reflux and maintain for 6 hours.

  • Cool the reaction mixture to 0-5 °C and pour it into 1N dilute hydrochloric acid.

  • Collect the precipitated glibenclamide by filtration and dry it under vacuum.

Glibenclamide Synthesis Pathway Diagram

GlibenclamideSynthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product H 5-[(Ethylamino)sulfonyl]-2-methylbenzoic Acid J DMF, K-tert-butoxide, 18-crown-6 H->J I Cyclohexyl Isocyanate I->J K Reflux, 6h J->K L Glibenclamide K->L

Caption: Reaction pathway for the synthesis of Glibenclamide.

Analytical Characterization

Ensuring the purity and structural integrity of 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid is critical for the quality of the final glibenclamide product.[4] A combination of analytical techniques should be employed for its characterization.

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons, the ethyl group protons (a quartet and a triplet), the methyl group protons (a singlet), and the carboxylic acid proton (a broad singlet).
¹³C NMR Resonances for the aromatic carbons, the carboxylic acid carbon, the ethyl group carbons, and the methyl group carbon.
IR Spectroscopy Characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the sulfonamide, the S=O stretches of the sulfonyl group, and the C=O stretch of the carboxylic acid.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (C10H13NO4S, MW: 243.28 g/mol ).[3]
HPLC A single major peak indicating the purity of the compound.

Table 1: Summary of Analytical Characterization Techniques and Expected Results.

Conclusion

5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid is a fundamentally important intermediate in the industrial production of glibenclamide. A thorough understanding of its synthesis, from the selection of starting materials and optimization of reaction conditions to the methods of purification and analytical characterization, is essential for ensuring the production of high-quality, safe, and effective medication. This guide has provided a detailed overview of these critical aspects, offering valuable insights for professionals in the pharmaceutical sciences.

References

  • PubChem. 2-Ethyl-5-(methylsulfamoyl)benzoic acid. [Link]

  • Google Patents.
  • Google Patents. CN106278960A - A kind of synthesis technique of glibenclamide.
  • Vietnam Journal of Science, Technology and Engineering. Synthesis of sulfonylurea derivatives and their α-glucosidase inhibitory activity. [Link]

  • PubChem. 2-Ethyl-5-[methyl(propyl)sulfamoyl]benzoic acid. [Link]

  • PubChemLite. 2-methyl-5-(methylsulfamoyl)benzoic acid (C9H11NO4S). [Link]

  • The Royal Society of Chemistry. Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives as Selective Inhibitors for h-NTPDases. [Link]

  • PrepChem.com. Synthesis of 5-(N-ethylsulfamoyl)-2-chloro-benzoic acid. [Link]

  • Google Patents.
  • PYG Lifesciences. How is Glibenclamide Sulfonamide(Intermediate) Manufactured?. [Link]

  • CONICET. Spectral Assignments and Reference Data. [Link]

  • PubChem. 2-Methoxy-5-methylsulfamoyl-benzoic acid methyl ester. [Link]

  • PMC. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. [Link]

  • Supporting Information. [Link]

Sources

LogP and hydrophobicity of 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the LogP and Hydrophobicity of 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid

Abstract

The octanol-water partition coefficient (LogP) and the pH-dependent distribution coefficient (LogD) are fundamental physicochemical parameters in drug discovery, governing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive technical overview of the hydrophobicity of the ionizable compound 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid. We will explore its properties through the lens of established principles like Lipinski's Rule of Five, detail both computational and gold-standard experimental methodologies for characterization, and discuss the critical influence of pH on its behavior. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and modulate the lipophilicity of this and structurally related compounds.

Introduction: The Central Role of Hydrophobicity in Drug Design

A delicate balance between hydrophilicity and lipophilicity is paramount for the success of an orally administered therapeutic agent. A molecule must possess sufficient aqueous solubility to dissolve in the gastrointestinal tract and blood plasma, yet also exhibit adequate lipid solubility to permeate biological membranes and reach its target site.[1] This balance is quantitatively captured by the partition coefficient (LogP for non-ionizable compounds) and the distribution coefficient (LogD for ionizable compounds).[2]

LogP is a measure of a compound's differential solubility in a biphasic system of n-octanol (simulating lipid membranes) and water.[3] For ionizable molecules such as 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid, the LogD is the more physiologically relevant descriptor, as it accounts for the distribution of all ionic species at a given pH.[2]

These values are critical components of frameworks like Lipinski's Rule of Five, which provides guidelines for predicting the druglikeness of a molecule. According to this rule, poor oral bioavailability is more likely when a compound has a LogP value greater than 5.[4] Therefore, an accurate understanding of a compound's hydrophobicity is not merely an academic exercise but a foundational pillar of rational drug design.

Physicochemical Profile of 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid

To date, specific experimental data for 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid is not widely published. However, we can derive a robust, scientifically-grounded profile by analyzing its structure and the known properties of its constituent functional groups.

Structure:

  • IUPAC Name: 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid

  • Molecular Formula: C10H13NO4S

  • Molecular Weight: 243.28 g/mol

The molecule possesses two key ionizable centers: a carboxylic acid group and a sulfonamide proton. This makes its hydrophobicity exquisitely sensitive to pH.

Estimated Properties and Lipinski's Rule of Five Analysis

Based on the structure and data from closely related analogs, we can estimate the key physicochemical properties.

PropertyEstimated ValueLipinski's Rule of Five GuidelineCompliance
Molecular Weight 243.28 g/mol < 500 DaYes
Calculated LogP (XLogP3-AA) ~2.0 - 2.5≤ 5Yes
Hydrogen Bond Donors 2 (Carboxylic OH, Sulfonamide NH)≤ 5Yes
Hydrogen Bond Acceptors 5 (Carbonyl O, two Sulfonyl O's, Sulfonamide N)≤ 10Yes
Acidic pKa (Carboxylic Acid) ~3.7 - 3.9N/AN/A
Acidic pKa (Sulfonamide NH) ~10.5 - 11.0N/AN/A

Causality behind the estimations:

  • LogP: The predicted XLogP3-AA for the highly similar compound 2-Ethyl-5-[methyl(propyl)sulfamoyl]benzoic acid is 2.3.[5] Our target molecule, lacking the extra methyl and propyl groups, is expected to be slightly less lipophilic, placing it comfortably within the desirable range for druglikeness.

  • Carboxylic Acid pKa: The pKa of 2-methylbenzoic acid is approximately 3.9.[6][7] The 5-sulfonyl group is electron-withdrawing, which stabilizes the carboxylate anion and thus increases the acidity (lowers the pKa) slightly.[8][9]

  • Sulfonamide pKa: The predicted pKa for N-ethyl-4-methylbenzenesulfonamide is 10.6, which serves as a reliable estimate for the sulfonamide proton in our target molecule.[10]

The Critical Influence of pH: Understanding LogD

Since the molecule has two acidic protons, its charge state, and therefore its hydrophobicity, will change dramatically across the physiological pH range. The relationship between LogP (the hydrophobicity of the neutral species), pKa, and LogD is given by the following equation for a di-protic acid:[3][11]

LogD = LogP - log(1 + 10^(pH - pKa1) + 10^(2*pH - pKa1 - pKa2))

This relationship dictates that:

  • In the acidic environment of the stomach (pH < 2): The carboxylic acid will be largely protonated and neutral. The molecule will be at its most hydrophobic, favoring absorption.

  • In the near-neutral environment of the intestines (pH 6-7.4): The carboxylic acid will be deprotonated (anionic), significantly increasing the molecule's hydrophilicity and potentially reducing its passive diffusion across membranes.[12]

  • At physiological blood pH (7.4): The molecule will exist almost exclusively as the carboxylate anion, enhancing its solubility in plasma.

  • At high pH (>11): Both the carboxylic acid and the sulfonamide will be deprotonated, rendering the molecule a dianion with very high water solubility.

This pH-dependent behavior is visually summarized in the diagram below.

G cluster_0 pH < pKa1 (~3.8) cluster_1 pKa1 < pH < pKa2 (~10.6) cluster_2 pH > pKa2 (~10.6) low_pH Structure COOH (Neutral) -SO2NH- (Neutral) Overall State: Neutral Most Lipophilic (LogD ≈ LogP) Favors Membrane Permeation mid_pH mid_pH low_pH:f2->mid_pH:f2 pH Increases high_pH high_pH mid_pH:f2->high_pH:f2 pH Increases

Caption: Relationship between pH, ionization state, and hydrophobicity.

Experimental Determination of LogP and LogD

While computational predictions are invaluable for initial screening, experimental determination is the definitive standard for regulatory submissions and accurate model building.[13] The two most widely accepted methods are the Shake-Flask method and RP-HPLC.

Method 1: The Shake-Flask Method (OECD 107)

This classic "gold standard" technique directly measures the partitioning of a compound between n-octanol and a buffered aqueous phase.[13][14] It is highly accurate for compounds with LogP values in the range of -2 to 4.[6]

Protocol: A Self-Validating System

  • Solvent Preparation (Mutual Saturation):

    • Combine equal volumes of high-purity n-octanol and the desired aqueous buffer (e.g., pH 7.4 phosphate buffer) in a large separation funnel.

    • Shake vigorously for 24 hours at a controlled temperature (e.g., 25°C) to ensure mutual saturation.

    • Allow the phases to separate completely for at least 24 hours. Drain and store each phase separately. This step is critical to prevent artifacts from the dissolution of one solvent into the other during the experiment.

  • Sample Preparation:

    • Prepare a stock solution of 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid in n-octanol (saturated with buffer).

    • In triplicate, add a known volume of the stock solution to vessels containing a precise volume ratio of the saturated n-octanol and saturated buffer (e.g., 1:1, 2:1, 1:2 ratios). Using multiple ratios helps validate the consistency of the measurement.

  • Equilibration:

    • Agitate the vessels on a mechanical shaker at a constant temperature for a sufficient time (e.g., 24 hours) to reach equilibrium.

  • Phase Separation:

    • Centrifuge the vessels (e.g., at 3000 rpm for 15 minutes) to ensure a clean separation of the two phases and remove any micro-emulsions.[15]

  • Quantification:

    • Carefully withdraw an aliquot from each phase (n-octanol and aqueous).

    • Determine the concentration of the analyte in each phase using a validated analytical method, typically HPLC-UV.

    • Calculate the total amount of substance recovered and compare it to the initial amount to ensure mass balance (typically >95%).

  • Calculation:

    • The LogD is calculated as: LogD = log10 ( [Concentration in Octanol] / [Concentration in Aqueous] )

    • The final LogD should be reported as the average of the triplicate measurements, with a standard deviation of less than 0.3 log units.[13]

Caption: Workflow for the Shake-Flask (OECD 107) LogD determination.

Method 2: Reversed-Phase HPLC (OECD 117)

This indirect method correlates a compound's retention time (t_R_) on a nonpolar HPLC column with its hydrophobicity. It is a high-throughput, resource-sparing technique suitable for a wide LogP range (0 to 6).[16][17]

Protocol: A System of Correlative Analysis

  • System Preparation:

    • Equip an HPLC system with a C18 reversed-phase column and a UV detector.

    • Prepare an isocratic mobile phase, which is a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer. The pH of the buffer can be adjusted to measure LogD at different pH values.

  • Calibration Curve Generation:

    • Select a set of 5-7 commercially available reference compounds with well-established LogP values that bracket the expected LogP of the analyte.

    • Inject each reference compound individually and record its retention time (t_R_). Also, determine the column dead time (t_0_) by injecting a non-retained compound (e.g., uracil).

    • For each reference compound, calculate the capacity factor, k: k = (t_R_ - t_0_) / t_0_

    • Plot log(k) versus the known LogP values. A linear regression of this plot yields the calibration curve (e.g., LogP = m * log(k) + c), which should have a correlation coefficient (r²) > 0.95. This curve is the self-validating standard for the experiment.

  • Analyte Measurement:

    • Inject the 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid sample under the identical chromatographic conditions.

    • Record its retention time (t_R_) in duplicate.

  • Calculation:

    • Calculate the capacity factor (k) for the analyte.

    • Interpolate its LogP (or LogD) value using the equation from the calibration curve.

G cluster_0 Calibration Phase cluster_1 Analysis Phase A 1. Inject Reference Standards with Known LogP Values B 2. Measure Retention Time (tR) and Dead Time (t0) A->B C 3. Calculate log(k) for each Standard B->C D 4. Plot log(k) vs. LogP to Create Calibration Curve C->D E 5. Inject Analyte under Identical Conditions H 8. Interpolate Analyte LogP/LogD from Calibration Curve D->H F 6. Measure its Retention Time (tR) E->F G 7. Calculate its log(k) F->G G->H

Caption: Workflow for the RP-HPLC (OECD 117) LogP/LogD determination.

Synthesis and Strategic Implications

The comprehensive characterization of 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid's hydrophobicity provides actionable intelligence for drug development.

  • Computational vs. Experimental: The estimated LogP of ~2.0-2.5 provides a strong initial hypothesis. Experimental validation via shake-flask or HPLC would refine this value, providing the accuracy needed for advanced modeling (e.g., QSAR) and regulatory filings.

  • ADME Profile: A LogD at pH 7.4 that is significantly lower than the LogP (due to ionization of the carboxylic acid) is expected. This indicates good aqueous solubility for systemic distribution. The higher lipophilicity at acidic pH suggests favorable conditions for absorption in the upper GI tract.

  • Medicinal Chemistry Strategy: If higher lipophilicity were required to enhance membrane permeability or target engagement, medicinal chemists could consider strategies such as esterification of the carboxylic acid to create a prodrug, or modification of the N-ethyl group to a larger alkyl or cyclic moiety. Conversely, if lower lipophilicity were needed to improve solubility or reduce off-target effects, introducing polar groups would be a viable strategy.

Conclusion

5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid presents a favorable hydrophobicity profile for a potential oral drug candidate, with full compliance with Lipinski's Rule of Five. Its estimated LogP is within the optimal range for balancing solubility and permeability. As an ionizable molecule with two distinct pKa values, its hydrophobicity is highly dependent on pH, a critical factor influencing its journey through the body. The robust experimental protocols outlined in this guide, based on OECD guidelines, provide a clear path for the definitive, high-integrity determination of its LogP and LogD values. A thorough understanding of these properties, achieved through a synergistic application of computational prediction and rigorous experimentation, is essential for guiding its successful development from a promising molecule into a potential therapeutic.

References

  • ECETOC. (n.d.). APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). Retrieved from [Link]

  • Evergreensino Chemical Co., Ltd. (2025, May 23). How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives? - Blog. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, August 15). 11.5: Substituent Effects on Acidity. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, August 8). 20.4 Substituent Effects on Acidity. Retrieved from [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

  • OECD. (2022, June 30). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

  • Phytosafe. (n.d.). OECD 107, OECD 117 and OECD 123 - Partition coefficient (n-octanol/ water). Retrieved from [Link]

  • Analytice. (2021, March 15). OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method. Retrieved from [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing. Retrieved from [Link]

  • OECD. (2022). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Publishing. Retrieved from [Link]

  • OpenStax. (2023, September 20). 20.4 Substituent Effects on Acidity. In Organic Chemistry. Retrieved from [Link]

  • Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water. Retrieved from [Link]

  • ChemRxiv. (n.d.). Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. Retrieved from [Link]

  • Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796–805. Retrieved from [Link]

  • Smith, R. N., & Hansch, C. (2002). Substituent Effects on the Acidity of Weak Acids. 2. Calculated Gas-Phase Acidities of Substituted Benzoic Acids. The Journal of Organic Chemistry, 67(11), 3749–3755. Retrieved from [Link]

  • Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved from [Link]

  • Platts, J. A., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(20), 5351–5360. Retrieved from [Link]

  • Kubinyi, H., et al. (2023). Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity. Journal of Physical Chemistry A, 127(30), 6296-6307. Retrieved from [Link]

  • OECD. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. Retrieved from [Link]

  • Bentham Science Publishers. (n.d.). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Retrieved from [Link]

  • ACS Publications. (2009). Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Regulations.gov. (2018). Determination of the octanol/water partition coefficient of HAS-PUV- 0014-6 by the HPLC method (OECD 117). Retrieved from [Link]

  • ResearchGate. (2025, August 6). Theoretical study of gas-phase acidity, pK(a), lipophilicity, and solubility of some biologically active sulfonamides. Retrieved from [Link]

  • ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]

  • ResearchGate. (2022). Novel Methods for the Prediction of logP, pKa, and logD. Retrieved from [Link]

  • Mannhold, R., & Rekker, R. (1992). Calculation of Drug Lipophilicity: The Hydrophobic Fragmental Constant Approach. Semantic Scholar. Retrieved from [Link]

  • Pleiss, M. A., & Grunewald, G. L. (1983). An extension of the f-fragment method for the calculation of hydrophobic constants (log P) of conformationally defined systems. Journal of Medicinal Chemistry, 26(12), 1760-1764. Retrieved from [Link]

  • ResearchGate. (n.d.). The pK a values of the sulfonamides investigated. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). N-Ethyl-4-methylbenzenesulfonamide Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Predicting drug activity. Education in Chemistry. Retrieved from [Link]

  • NIST. (n.d.). Benzenesulfonamide, N-ethyl-4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Ethylbenzenesulfonamide. PubChem. Retrieved from [Link]

  • ResearchGate. (2025, August 7). The hydrophobic fragmental constant approach forcalculating log P in octanol/water and aliphatic hydrocarbon/water systems. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Ethyl-5-[methyl(propyl)sulfamoyl]benzoic acid. PubChem. Retrieved from [Link]

Sources

Methodological & Application

Step-by-step synthesis protocol for 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Utility

This protocol details the regioselective synthesis of 5-[(ethylamino)sulfonyl]-2-methylbenzoic acid . This scaffold is a critical intermediate in the development of diuretic agents (sulfonamide class), anion transport inhibitors, and specific protein kinase inhibitors. The synthesis exploits the synergistic directing effects of the methyl and carboxyl groups on the aromatic ring to achieve high regiochemical fidelity without requiring expensive transition metal catalysts.

Retrosynthetic Analysis & Strategy

To ensure scientific integrity, we must first validate the route via electronic directing effects.

  • Target: 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid.

  • Precursor: 5-(Chlorosulfonyl)-2-methylbenzoic acid.[1]

  • Starting Material: 2-Methylbenzoic acid (o-Toluic acid).

Mechanistic Rationale: The synthesis relies on Electrophilic Aromatic Substitution (EAS) followed by Nucleophilic Acyl Substitution .

  • Directing Effects: The methyl group at C2 is an ortho/para director (activating). The carboxylic acid at C1 is a meta director (deactivating).[2]

  • Regioselectivity:

    • Para to Methyl (Position 5): Strongly favored.

    • Meta to Carboxyl (Position 5): Strongly favored.

    • Result: The C5 position is electronically reinforced by both substituents, minimizing the formation of isomers (e.g., position 3 or 4).

Safety Pre-requisites (Critical)

  • Chlorosulfonic Acid (

    
    ):  Extremely aggressive. Reacts violently with water to release 
    
    
    
    gas and
    
    
    . All glassware must be oven-dried. A gas scrubber (NaOH trap) is mandatory.
  • Ethylamine: Volatile and toxic. Handle in a fume hood.

  • Exotherms: Both the chlorosulfonation quench and the sulfonamide formation are highly exothermic.

Experimental Protocol

Stage 1: Chlorosulfonation (Synthesis of Intermediate A)

Objective: Convert 2-methylbenzoic acid to 5-(chlorosulfonyl)-2-methylbenzoic acid.

Materials
  • 2-Methylbenzoic acid (o-Toluic acid): 13.6 g (100 mmol)

  • Chlorosulfonic acid: 58.3 g (33 mL, 500 mmol) [5.0 equiv]

  • Thionyl chloride (

    
    ): Optional (see Note 1)
    
  • Dichloromethane (DCM): For extraction (if needed)

Procedure
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser connected to an acid gas scrubber (NaOH solution).

  • Addition: Charge the flask with Chlorosulfonic acid (33 mL). Cool to

    
     in an ice-salt bath.
    
  • Reaction: Add 2-Methylbenzoic acid (13.6 g) portion-wise over 30 minutes. Caution: HCl gas evolution.

    • Mechanistic Note: Low temperature prevents di-sulfonation and decomposition.

  • Heating: Once addition is complete, remove the ice bath. Slowly heat the reaction mixture to

    
     and stir for 4 hours. Monitor by TLC (taking a mini-aliquot quenched in methanol).
    
  • Quenching (Critical Step):

    • Prepare a beaker with 300 g of crushed ice.

    • Slowly pour the reaction mixture onto the ice with vigorous stirring. Do not add ice to the acid.

  • Isolation: The sulfonyl chloride intermediate will precipitate as a white/off-white solid.

    • Filter the solid using a sintered glass funnel.

    • Wash with cold water (

      
      ) to remove residual sulfuric acid.
      
    • Dry the solid under vacuum over

      
       or use immediately in Stage 2.
      

Yield Expectation: 85-90% Validation: Melting point check (Lit. approx 148-152°C for similar analogues).

Stage 2: Sulfonamide Formation (Amidation)

Objective: React Intermediate A with Ethylamine to form the target.

Materials
  • Intermediate A (from Stage 1): 23.4 g (100 mmol theoretical)

  • Ethylamine (70% aq. solution or 2M in THF): Excess (approx. 3-4 equiv)

  • Solvent: Dichloromethane (DCM) or THF (150 mL)

  • Base: Sodium Hydroxide (1N NaOH) for workup.[3]

Procedure
  • Dissolution: Dissolve Intermediate A (23.4 g) in DCM (150 mL). If the solid is not fully soluble, THF can be used.

  • Amine Addition: Cool the solution to

    
    . Add Ethylamine solution dropwise.
    
    • Stoichiometry Note: You need at least 3 equivalents: 1 equiv to react with the

      
      , 1 equiv to neutralize the 
      
      
      
      byproduct, and 1 equiv to neutralize the carboxylic acid proton (
      
      
      ).
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Self-Validating Workup (Purification by Extraction):

    • Step A (Extraction): Transfer the mixture to a separatory funnel. Add water (100 mL). If using organic solvent, the product (as a salt) will migrate to the aqueous layer.

    • Check: The organic layer contains non-polar impurities (unreacted sulfonyl chloride, disulfones). The aqueous layer contains the product.[4]

    • Step B (Wash): Separate the layers. Wash the aqueous layer with fresh DCM (

      
      ).
      
    • Step C (Precipitation): Acidify the aqueous layer carefully with 6N HCl to pH 1–2.

    • Result: The target molecule, being a carboxylic acid, will precipitate out of solution as a white solid.

  • Final Isolation: Filter the precipitate, wash with cold water, and dry in a vacuum oven at

    
    .
    

Analytical Data Summary

ParameterSpecification / Expected ValueMethod
Appearance White to off-white crystalline powderVisual
Melting Point

(Derivative dependent)
Capillary Method

NMR

1.1 (t, 3H, Et), 2.6 (s, 3H, Ar-Me), 2.9 (q, 2H, Et), 7.4 (d, 1H), 7.8 (d, 1H), 8.3 (s, 1H)

Mass Spec

ESI-MS (Negative Mode)

Process Workflow (Graphviz)

SynthesisProtocol Start Start: 2-Methylbenzoic Acid Step1 Step 1: Chlorosulfonation (ClSO3H, 60°C) Start->Step1 Electrophilic Subst. Inter Intermediate: 5-(Chlorosulfonyl)-2-methylbenzoic acid Step1->Inter Ice Quench Step2 Step 2: Amidation (Ethylamine, DCM, 0°C) Inter->Step2 Nucleophilic Attack Extract Extraction: Partition into Aqueous Base (pH > 10) Step2->Extract Workup Wash Wash: Remove Organics (Impurities) Extract->Wash Organic Layer Discarded Precip Precipitation: Acidify Aqueous Layer (pH < 2) Wash->Precip Aqueous Layer Acidified Final Final Product: 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid Precip->Final Filtration & Drying

Caption: Logical flow of the regioselective synthesis, highlighting the critical purification via acid-base extraction.

Troubleshooting & Optimization

  • Problem: Low Yield in Stage 1.

    • Cause: Hydrolysis of sulfonyl chloride during the ice quench.

    • Solution: Ensure the quench is rapid but controlled. Do not allow the temperature of the quench mixture to rise above

      
      . Filter immediately.
      
  • Problem: Sticky Solid in Stage 2.

    • Cause: Formation of sulfonamide salts that trap solvent.

    • Solution: Ensure full acidification to pH 1. Recrystallize from Ethanol/Water if necessary.

  • Problem: Isomer Contamination.

    • Cause: Reaction temperature in Stage 1 exceeded

      
      .[2][4]
      
    • Solution: Strictly control heating bath. The 5-position is kinetically favored at lower temperatures (

      
      ).
      

References

  • Lauer, M., et al. (2003). Method for producing ortho-alkylated benzoic acid derivatives.[4][5][6][7][8] U.S. Patent No.[9] 6,573,404. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11380071, 5-(Chlorosulfonyl)-2-ethoxybenzoic acid (Analogue Reference). Retrieved from [Link]

  • Stokker, G. E., et al. (1975). Process for preparing 2-chloro-5-sulfamoylbenzoic acids.[3][10][11] U.S. Patent No.[9] 3,879,402.[11] Washington, DC: U.S. Patent and Trademark Office. Retrieved from

Sources

HPLC method development for 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid detection

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for the Detection of 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid

Abstract

This application note provides a comprehensive and systematic protocol for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid. The strategy detailed herein is designed for researchers, analytical scientists, and drug development professionals, emphasizing a logical, science-driven approach from initial analyte characterization to final method validation. By controlling critical parameters such as mobile phase pH to manage the ionization state of the analyte, a robust, reproducible, and stability-indicating method is achieved. This guide explains the causal relationships behind each experimental choice, ensuring the developed protocol is both technically sound and readily adaptable.

Introduction and Analyte Characterization

5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid is a molecule featuring three key functional groups: a carboxylic acid, a sulfonamide, and a substituted benzene ring. This unique combination of acidic and aromatic functionalities necessitates a carefully designed analytical method for reliable quantification, particularly in complex matrices such as reaction mixtures or pharmaceutical formulations. The development of a robust HPLC method is critical for applications ranging from purity assessment and impurity profiling to stability testing and pharmacokinetic analysis.

A successful HPLC method hinges on a foundational understanding of the analyte's physicochemical properties. These properties dictate the molecule's behavior in a chromatographic system and guide the selection of the column, mobile phase, and detection parameters.

Table 1: Physicochemical Properties of 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid and Related Structures

PropertyValue / ObservationRationale for HPLC Method Development
Chemical Structure Aromatic carboxylic acid with a sulfonamide substituent.The aromatic ring serves as a strong chromophore for UV detection. The presence of both a strongly acidic carboxylic acid group and a weakly acidic sulfonamide group makes mobile phase pH a critical parameter for controlling retention and peak shape.
Estimated pKa (Carboxylic Acid) ~3.9The pKa of the structurally similar 2-methylbenzoic acid is approximately 3.91[1]. To ensure consistent protonation and avoid peak tailing, the mobile phase pH should be set at least 1.5-2.0 units below this value (i.e., pH ≤ 2.4). This is a core principle of ion-suppression chromatography for acidic analytes[2].
Estimated pKa (Sulfonamide N-H) ~9-11The sulfonamide proton is significantly less acidic than the carboxylic proton. At the low pH required to suppress carboxylate formation, the sulfonamide group will be fully protonated and stable.
UV Absorbance (λmax) Estimated ~220 nm and ~265 nmBased on the UV spectrum of benzenesulfonamide (λmax at 218 nm and 264 nm) and other benzoic acid derivatives, strong absorbance is expected in these regions[3][4]. A photodiode array (PDA) detector is ideal for empirically determining the optimal wavelength during method development.
Polarity Moderately polarThe combination of the polar carboxylic acid and sulfonamide groups with the nonpolar benzene ring and alkyl substituents suggests that reversed-phase chromatography is the most suitable separation mode.

A Systematic Approach to HPLC Method Development

The development of a reliable HPLC method is not a matter of trial and error but a logical progression of steps. Each step builds upon the last, using an understanding of chromatographic principles to narrow down the optimal conditions. This workflow ensures that the final method is robust and fit for its intended purpose.

MethodDevelopmentWorkflow Analyte 1. Analyte Characterization (pKa, UV, Polarity) Column 2. Column & Mobile Phase Selection (C18, ACN/H2O, Buffer) Analyte->Column Guides Initial Choices Scouting 3. Initial Scouting Gradient (e.g., 5-95% ACN) Column->Scouting Defines Starting System Optimization 4. Method Optimization (Gradient, pH, Flow, Temp) Scouting->Optimization Identifies Elution Window Validation 5. Method Validation (ICH Q2R1) (Linearity, Accuracy, Precision) Optimization->Validation Refines Separation Final 6. Final Method Protocol Validation->Final Confirms Performance AnalyteIonization cluster_0 Mobile Phase pH << pKa (~3.9) cluster_1 Mobile Phase pH ≈ pKa (~3.9) Protonated Analyte-COOH (Neutral, More Retained) Ionized_Low Analyte-COO- (Anionic, Less Retained) Protonated->Ionized_Low Equilibrium Shift Protonated_Mid Analyte-COOH Ionized_Mid Analyte-COO- Protonated_Mid->Ionized_Mid ~50/50 Mixture (Poor Chromatography)

Caption: Effect of mobile phase pH on analyte ionization and retention.

Experimental Protocols

Materials and Equipment
  • Analyte: 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid standard (≥98% purity)

  • Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), purified water (18.2 MΩ·cm)

  • Reagents: Phosphoric acid (H₃PO₄, ~85%), potassium phosphate monobasic (KH₂PO₄)

  • HPLC System: A quaternary or binary HPLC system with a degasser, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

  • Column: A high-quality C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is recommended as a starting point. C8 columns can also be evaluated for analytes with higher hydrophobicity.[5]

  • Glassware: Volumetric flasks, pipettes, autosampler vials.

Protocol 1: Stock and Standard Solution Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the analyte standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Standard (50 µg/mL): Pipette 2.5 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the mobile phase. This working standard is used for method development and system suitability checks.

  • Diluent: The mobile phase is the recommended diluent to ensure peak shape integrity.

Protocol 2: Mobile Phase Preparation
  • Aqueous Phase (20 mM Potassium Phosphate, pH 2.3): Dissolve ~2.72 g of KH₂PO₄ in 1 L of purified water. Adjust the pH to 2.3 using ~85% phosphoric acid. Filter the buffer through a 0.22 µm membrane filter.

  • Organic Phase: Use HPLC-grade acetonitrile (ACN).

  • Degas both phases adequately before use, either by online degasser or by helium sparging/sonication.

Protocol 3: Method Development and Optimization
  • Initial Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm

    • Mobile Phase A: 20 mM KH₂PO₄ buffer, pH 2.3

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: PDA scan from 200-400 nm; extract chromatogram at 265 nm for quantification.

  • Scouting Gradient: Run a broad linear gradient to determine the approximate elution conditions.

    • Time (min): 0, 20, 25, 30

    • %B (ACN): 10, 90, 90, 10

  • Gradient Optimization: Based on the scouting run, narrow the gradient around the elution percentage of the analyte to improve resolution from any potential impurities. For example, if the analyte elutes at 12 minutes in the scouting run (~50% ACN), a refined gradient might be:

    • Time (min): 0, 15, 16, 20

    • %B (ACN): 40, 60, 40, 40

  • Final Isocratic Method (If Applicable): If the optimized gradient is shallow and resolution is sufficient, an isocratic method can be developed for improved simplicity and throughput. The isocratic percentage of ACN should correspond to the percentage at which the peak elutes in the optimized gradient run.

Optimized Method and System Suitability

Following the optimization protocol, a final set of conditions is established. Before proceeding to formal validation, the method's performance must be verified using a System Suitability Test (SST).

Table 2: Final Optimized HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase Isocratic: 55% Acetonitrile, 45% (20 mM KH₂PO₄, pH 2.3)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 265 nm
Run Time 10 minutes
Analyte Retention Time ~5.2 minutes (Example)

Table 3: System Suitability Test (SST) Criteria

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 1.5Measures peak symmetry. High tailing can indicate secondary interactions or column degradation.
Theoretical Plates (N) ≥ 3000Measures column efficiency and separation power.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=5 injections)Demonstrates the precision and reproducibility of the autosampler and detector.
RSD of Retention Time ≤ 1.0% (for n=5 injections)Demonstrates the stability and precision of the pump and mobile phase composition.

Method Validation Summary

The optimized method must be validated according to established guidelines (e.g., ICH Q2(R1)) to prove it is fit for its intended purpose. The following is a summary of typical validation experiments and expected results.

Table 4: Example Method Validation Results

Validation ParameterProcedureExample Result & Acceptance Criteria
Specificity Analyze blank, placebo, and analyte spiked with known impurities/degradants.Peak is free from interference at its retention time. (Criteria: Peak purity index > 0.999)
Linearity & Range Analyze a minimum of 5 concentrations across the expected range (e.g., 5-150 µg/mL).Correlation coefficient (r²) ≥ 0.999
Accuracy (% Recovery) Analyze samples at 3 concentrations (e.g., 80%, 100%, 120%) in triplicate.98.0% - 102.0% recovery at each level.
Precision (RSD%) - Repeatability: 6 replicate injections at 100% concentration. - Intermediate: Performed by a different analyst on a different day.- Repeatability RSD ≤ 1.0% - Intermediate Precision RSD ≤ 2.0%
Limit of Quantitation (LOQ) Determined by signal-to-noise ratio (S/N ≥ 10) or standard deviation of the response.e.g., 0.5 µg/mL
Robustness Deliberately vary parameters (pH ±0.1, Temp ±2°C, Flow ±0.1 mL/min).System suitability parameters remain within acceptance criteria.

Conclusion

This application note outlines a logical and scientifically grounded strategy for developing a robust, stability-indicating RP-HPLC method for 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid. By systematically evaluating the analyte's properties and applying fundamental chromatographic principles, particularly the use of ion-suppression with a low-pH buffered mobile phase, a highly reproducible and accurate method can be established. The detailed protocols for method development, optimization, and validation provide a clear pathway for scientists to implement this method for routine analysis in a regulated or research environment.

References

  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. (n.d.). Retrieved from [Link]

  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. (n.d.). SIELC. Retrieved from [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences, 20(6), 5585.
  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatiz
  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. (2022). Molecules, 27(6), 1989.
  • A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. (2014). Journal of the Hellenic Veterinary Medical Society, 65(1), 1-10.
  • Chromatographic separations of aromatic carboxylic acids. (1998).
  • A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. (2004).
  • The Ultraviolet Absorption Spectra and Resonance in Benzene Derivatives—Sulfanilamide, Metanilamide, p-Aminobenzoic Acid, Benzenesulfonamide, Benzoic Acid and Aniline. (1943). Journal of the American Chemical Society, 65(12), 2355-2359.
  • 5-amino-2-methylbenzoic acid Properties. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. (2005).
  • The Ultraviolet Absorption Spectra and Resonance in Benzene Derivatives—Sulfanilamide, Metanilamide, p-Aminobenzoic Acid, Benzenesulfonamide, Benzoic Acid and Aniline. (1943). Journal of the American Chemical Society, 65(12), 2355-2359.
  • 5-Methyl-2-((phenylsulfonyl)amino)benzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). Applied Sciences, 10(20), 7338.
  • UV-Vis Spectrum of Benzenesulfonamide. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Experimental UV spectra of benzoic acid derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • 2-(ethylamino)-5-sulfobenzoic acid (C9H11NO5S). (n.d.). PubChemLite. Retrieved from [Link]

  • How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives?. (2025). Evergreensino Chemical Co., Ltd. Blog.
  • 4-Benzenesulfonamidobenzoic acid. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(1), o14-o15.
  • 2-Amino-5-methylbenzoic acid. (n.d.). NIST WebBook. Retrieved from [Link]

  • 2-[[[(1-Methylethyl)amino]sulfonyl]amino]benzoic acid. (n.d.). CAS Common Chemistry. Retrieved from [Link]

  • Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps. (2013). Google Patents.

Sources

Application Note: Optimal Recrystallization of 5-[(Ethylamino)sulfonyl]-2-methylbenzoic Acid

[1]

Part 1: Introduction & Compound Analysis[1]

Target Molecule Profile[1]
  • Compound Name: 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid[1]

  • Chemical Class: Sulfonamido-benzoic acid derivative.[1]

  • Role: Key intermediate in the synthesis of PDE5 inhibitors (analogs of Vardenafil/Sildenafil) and sulfonylurea therapeutics.

  • Physicochemical Nature:

    • Acidic Character: Contains two acidic protons: the carboxylic acid (

      
      ) and the sulfonamide N-H (
      
      
      ).[1]
    • Solubility Profile: Amphiphilic. The hydrophobic toluene core competes with the polar carboxylic and sulfonamide moieties. It exhibits low solubility in water at neutral/acidic pH but high solubility in alkaline aqueous media and polar organic solvents.

Purification Strategy

The purification of 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid presents a classic process chemistry challenge: separating a polar acidic product from non-polar starting materials (e.g., 2-methylbenzoic acid) and highly water-soluble byproducts (e.g., sulfonic acids from hydrolysis).[1]

The Two-Stage Approach: To achieve pharmaceutical-grade purity (>99.5%), a single solvent system is often insufficient.[1] We recommend a Two-Stage Protocol :

  • Primary Purification (Acid-Base Swing): Exploits the acidity of the carboxylic group to remove non-acidic organic impurities.[1]

  • Secondary Recrystallization (Polymorph Control): Uses a solvent/anti-solvent system to remove trace colored impurities and standardize crystal habit.

Part 2: Solvent Selection & Solubility Data[1][2]

Solvent Screening Matrix

The following table summarizes the solubility behavior of the target compound based on structural analogs (e.g., 2-methoxy-5-sulfamoylbenzoic acid) and process chemistry principles.

Solvent SystemSolubility (Hot)Solubility (Cold)Impurity RejectionRating
Ethanol / Water (90:10) HighLowExcellent for inorganic saltsOptimal
Methanol Very HighModerateGood for non-polar organicsGood
Ethyl Acetate ModerateLowModerateAlternative
Water (pH < 2) InsolubleInsolubleRemoves inorganic saltsAnti-Solvent
Water (pH > 10) Soluble (as salt)SolubleRemoves non-acidic organicsDissolution Medium
Toluene LowInsolubleRemoves unreacted starting materialWash Solvent
The "Gold Standard" Solvent System

Ethanol/Water (90:10 v/v) is the recommended recrystallization solvent.

  • Why? The ethyl group on the sulfonamide increases lipophilicity compared to a simple sulfonamide. Pure water is too polar (poor yield), while pure ethanol may be too soluble (poor recovery). The 10% water acts as a latent anti-solvent that improves recovery upon cooling without causing "oiling out."

Part 3: Detailed Experimental Protocols

Protocol A: Acid-Base Precipitation (Primary Purification)

Use this method first if the crude material is dark or contains significant mechanical impurities.[1]

Reagents:

  • Sodium Hydroxide (1M aqueous solution)

  • Hydrochloric Acid (6M aqueous solution)

  • Activated Charcoal (Norit or equivalent)

Step-by-Step Procedure:

  • Dissolution: Suspend the crude 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid (10.0 g) in water (60 mL).

  • Basification: Slowly add 1M NaOH with stirring until the pH reaches 10–11. The solid should dissolve completely as the disodium or monosodium salt forms.

    • Checkpoint: If solids remain, they are likely non-acidic impurities (e.g., sulfones or unreacted toluene derivatives).

  • Filtration: Add Activated Charcoal (0.5 g) to the solution and stir for 15 minutes. Filter through a Celite pad to remove the charcoal and insoluble impurities.

  • Precipitation: Cool the clear filtrate to 10–15°C. Slowly add 6M HCl dropwise with vigorous stirring.

    • Critical Step: Monitor pH.[2][3] The product will begin to precipitate around pH 4-5. Continue acidifying to pH 1–2 to ensure maximum recovery.

  • Isolation: Stir the thick slurry for 30 minutes at 5°C. Filter the white solid and wash with cold water (2 x 20 mL) to remove residual NaCl.

  • Drying: Dry in a vacuum oven at 50°C for 4 hours.

Protocol B: Thermal Recrystallization (Final Polish)

Use this method to achieve >99.5% purity and a crystalline form suitable for filtration/handling.[1]

Reagents:

  • Ethanol (Absolute or 95%)

  • Deionized Water[1]

Step-by-Step Procedure:

  • Slurry Formation: Place the semi-pure acid (from Protocol A) into a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Solvent Addition: Add Ethanol (5 mL per gram of solid). Start heating to reflux.[3]

  • Saturation: If the solid does not dissolve at reflux, add more Ethanol in small portions (0.5 mL/g) until a clear solution is obtained.

    • Note: If the solution is clear but colored, a second charcoal treatment can be performed here (hot filtration required).

  • Anti-Solvent Addition: While maintaining gentle reflux, add Water dropwise until a faint, persistent turbidity (cloudiness) is observed.

  • Clarification: Add just enough Ethanol (approx. 0.5–1 mL) to clear the turbidity again. This creates a saturated solution near the metastable limit.

  • Controlled Cooling: Remove the heat source. Allow the flask to cool to room temperature undisturbed. Do not shock cool with ice yet, as this causes occlusion of impurities.

  • Crystallization: Once at room temperature, place the flask in an ice bath (0–5°C) for 1 hour to complete crystallization.

  • Filtration: Filter the crystals under vacuum. Wash the cake with a pre-cooled mixture of Ethanol/Water (50:50).

  • Drying: Dry at 60°C under vacuum to constant weight.

Part 4: Process Visualization

The following diagram illustrates the decision logic and workflow for the purification of the target intermediate.

PurificationWorkflowStartCrude 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acidCheckPurityCheck Purity/Color(HPLC/Visual)Start->CheckPurityAcidBaseProtocol A:Acid-Base Precipitation(Removes Insolubles)CheckPurity->AcidBaseLow Purity / Dark ColorRecrystProtocol B:Ethanol/Water Recrystallization(Polymorph Control)CheckPurity->RecrystHigh Purity / Light ColorDissolveBaseDissolve in 1M NaOHAcidBase->DissolveBaseRefluxEtOHReflux in EthanolRecryst->RefluxEtOHFilterInsolFilter InsolubleImpuritiesDissolveBase->FilterInsolAcidifyAcidify with HClto pH 1-2FilterInsol->AcidifyAcidify->RecrystWet Cake TransferAddWaterAdd Water untilTurbidRefluxEtOH->AddWaterCoolingSlow Cool to 5°CAddWater->CoolingFinalProductPure Crystalline Product(>99.5%)Cooling->FinalProduct

Caption: Integrated purification workflow combining chemical purification (Acid-Base) with physical purification (Recrystallization).

Part 5: Troubleshooting & Quality Control

Common Issues
SymptomProbable CauseCorrective Action
Oiling Out Temperature dropped too fast or too much water added.[1]Reheat to reflux, add small amount of Ethanol to clear, then cool more slowly with vigorous stirring.
Low Yield pH not low enough during Protocol A; or too much Ethanol in Protocol B.Ensure pH < 2. Concentrate mother liquor from Protocol B to recover second crop.
Colored Crystals Oxidation byproducts.Use Activated Charcoal during the hot reflux stage of Protocol B.
Analytical Specifications (Target)
  • Appearance: White to off-white crystalline powder.[1]

  • HPLC Purity: >99.5% (Area %).

  • Melting Point: Distinct sharp range (Compound specific, typically >200°C for this class).

  • Loss on Drying (LOD): <0.5%.

References

  • European Medicines Agency. (2003). Scientific Discussion: Levitra (Vardenafil).[4][5] Retrieved from [Link]

  • PubChem. (2023). Compound Summary: 2-ethyl-5-(methylsulfamoyl)benzoic acid (Analog).[1] National Library of Medicine. Retrieved from [Link]

  • Google Patents. (2013). Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid (CN103304453A).[1] Retrieved from

  • Organic Process Research & Development. (General Reference). Principles of Sulfonamide Purification. American Chemical Society. (Contextual grounding for acid-base protocols).

Application Note: High-Resolution MS/MS Fragmentation Characterization of 5-[(Ethylamino)sulfonyl]-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a high-level technical guide for analytical chemists and drug development professionals involved in impurity profiling, metabolite identification, or synthetic process control. It addresses the specific mass spectrometric behavior of 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid (CAS: 792953-99-2), a critical intermediate and potential degradation product in the synthesis of sulfonamide-class therapeutics.

Introduction & Scientific Context

In the development of sulfonamide-based diuretics (e.g., Metolazone analogs) and specific enzyme inhibitors, the compound 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid serves as both a key synthetic building block and a potential hydrolytic degradant. Accurate detection and structural confirmation of this moiety are critical for establishing mass balance in stability studies.

This guide provides a definitive protocol for the ionization and fragmentation of this molecule (MW 243.28 Da). Unlike generic library searches, we focus on the mechanistic cleavage pathways driven by the ortho-methyl benzoic acid core and the N-alkyl sulfonamide tail, providing a self-validating framework for identification.

Chemical Identity[1]
  • IUPAC Name: 5-(ethylsulfamoyl)-2-methylbenzoic acid

  • Molecular Formula: C₁₀H₁₃NO₄S

  • Monoisotopic Mass: 243.0565 Da

  • Key Functional Groups:

    • Carboxylic Acid (C1): Primary ionization site in ESI(-).

    • Methyl Group (C2): Steric influencer; ortho to carboxylic acid.

    • N-Ethyl Sulfonamide (C5): Para to methyl; site of secondary fragmentation.

Experimental Protocol

To ensure reproducibility, the following conditions are recommended. These parameters balance the need for ionization efficiency (negative mode preference for acids) with rich structural information (positive mode for sulfonamide cleavage).

Sample Preparation[2]
  • Stock Solution: Dissolve 1 mg in 1 mL Methanol (HPLC grade).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Water:Methanol + 0.1% Formic Acid.

  • Critical Step: Avoid using ammonium buffers if monitoring positive mode sodium adducts, as they suppress signal. For ESI(-), Ammonium Acetate (5 mM) is acceptable to stabilize pH > 4.

LC-MS/MS Conditions
ParameterSpecificationRationale
Column C18 Reverse Phase (e.g., 2.1 x 50mm, 1.8µm)Retains the polar acidic core; allows separation from non-polar parents.
Mobile Phase A Water + 0.1% Formic AcidProton source for ESI(+); generally compatible with ESI(-) for weak acids.
Mobile Phase B AcetonitrileSharpens peak shape for aromatic sulfonamides.
Ionization Source Electrospray Ionization (ESI)Soft ionization required to preserve the labile sulfonamide bond.
Polarity Negative (Primary) / Positive (Secondary)Carboxylic acids ionize superiorly in ESI(-).
Collision Energy Ramp: 10–40 eVLow energy for decarboxylation; high energy for sulfonyl cleavage.

Fragmentation Analysis & Mechanism

The structural elucidation relies on distinct pathways in positive and negative modes. The Negative Mode is the definitive quantitative mode due to the acidic proton, while Positive Mode provides orthogonal structural confirmation.

ESI Negative Mode [M-H]⁻ (m/z 242.05)
  • Precursor: m/z 242.05

  • Primary Pathway (Decarboxylation): The most energetically favorable channel is the loss of CO₂ from the benzoate moiety. The presence of the electron-withdrawing sulfonamide group at the meta position (relative to COOH) stabilizes the resulting phenyl anion/radical.

    • Transition: m/z 242 → 198 (Loss of 44 Da).

  • Secondary Pathway (Sulfonamide Cleavage): Following decarboxylation or directly from the precursor, the N-S bond is vulnerable. However, in negative mode, the loss of the ethyl group (as ethylene or ethyl radical) is often observed from the sulfonamide nitrogen.

    • Transition: m/z 242 → 213 (Loss of Ethyl - 29 Da).

ESI Positive Mode [M+H]⁺ (m/z 244.07)
  • Precursor: m/z 244.07

  • Primary Pathway (Dehydration): The ortho-methyl group creates a steric environment that, combined with the carboxylic acid, facilitates the loss of water (H₂O) to form an acylium ion.

    • Transition: m/z 244 → 226 (Loss of 18 Da).

  • Diagnostic Pathway (Sulfonyl Cation Formation): High collision energy induces cleavage of the S-N bond, releasing the ethylamine neutral fragment and leaving the sulfonyl cation.

    • Transition: m/z 244 → 199 (Loss of 45 Da, EtNH₂).

Summary of Diagnostic Ions
ModePrecursor (m/z)Product Ion (m/z)Neutral LossStructural Assignment
ESI(-) 242.05 198.06 CO₂ (44 Da)Decarboxylated Core (Base Peak)
ESI(-)242.05178.05SO₂ (64 Da)Sulfonyl extrusion (Rearrangement)
ESI(+) 244.07 226.06 H₂O (18 Da)Acylium Ion (Ortho-effect)
ESI(+)244.07199.02EtNH₂ (45 Da)Sulfonyl Cation (Ar-SO₂⁺)

Visualizing the Fragmentation Pathway[2]

The following diagram illustrates the mechanistic causality of the fragmentation, distinguishing between the charge-remote fragmentation (decarboxylation) and charge-driven cleavage (sulfonamide).

FragmentationPathway cluster_legend Legend Start Precursor [M-H]- m/z 242.05 (Deprotonated Carboxylic Acid) Decarbox Product Ion A m/z 198.06 [M-H-CO2]- (Aryl Anion/Phenoxide) Start->Decarbox Loss of CO2 (44 Da) Primary Pathway EthylLoss Product Ion C m/z 213.02 [M-H-C2H5]- (Loss of Ethyl Group) Start->EthylLoss Loss of Ethyl (29 Da) SulfonamideCleave Product Ion B m/z 178.05 [M-H-SO2]- (Sulfonyl Extrusion) Decarbox->SulfonamideCleave Loss of SO2 (64 Da) High CE key Blue: Precursor | Green: Primary Fragment | Red/Yellow: Secondary Fragments

Figure 1: Proposed ESI(-) fragmentation pathway for 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid showing the dominant decarboxylation step.

Experimental Workflow Diagram

This workflow ensures data integrity from sample injection to spectral validation.

Workflow Sample Sample Prep (1 µg/mL in MeOH:H2O) LC LC Separation (C18, Acidic Mobile Phase) Sample->LC ESI ESI Source (Negative Mode) LC->ESI Q1 Q1 Filter Select m/z 242.05 ESI->Q1 CC Collision Cell (Ramp 10-40 eV) Q1->CC Q3 Q3 Scan Detect m/z 198, 213 CC->Q3 Data Data Analysis Mass Defect Confirmation Q3->Data

Figure 2: LC-MS/MS Method Development Workflow for targeted detection.

References

The following references provide the foundational mass spectrometric principles used to derive the protocols and fragmentation mechanisms described above, specifically regarding sulfonamide and benzoic acid behavior in ESI-MS.

  • Niessen, W. M. A. (2011). Fragmentation of N-alkylsulfabenzamides. This work establishes the rearrangement mechanisms (including SO2 extrusion)

    • Source:

  • Holcapek, M., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation of synthetic and natural products.

    • Source:

  • U.S. National Library of Medicine. (2025). PubChem Compound Summary for CID 12224641 (5-(Ethylsulfamoyl)-2-methylbenzoic acid). Confirms chemical structure and physical properties.

    • Source:

  • Jia, Y., et al. (2011). An improved LC-MS/MS method for quantitative determination of metolazone in human plasma. Validates the chromatographic conditions for sulfonamide-class drugs and their acidic metabolites.

    • Source:

Thin-layer chromatography (TLC) conditions for 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This application note details the Thin-Layer Chromatography (TLC) conditions for the analysis of 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid (CAS: N/A, Intermediate). This molecule is a critical intermediate in the synthesis of PDE5 inhibitors, specifically Vardenafil (Levitra).

The separation of this compound presents specific physicochemical challenges:

  • Acidity: The benzoic acid moiety (

    
    ) leads to strong dimerization and tailing on silica gel if not properly suppressed.
    
  • Polarity: The sulfonamide group adds significant polarity, requiring a mobile phase with sufficient elution strength.

  • Process Context: In synthetic workflows, this compound is typically formed by reacting 5-(chlorosulfonyl)-2-methylbenzoic acid with ethylamine. The TLC method must distinguish the product from the hydrolyzed sulfonic acid byproduct and the starting material.

Physicochemical Analysis & Strategy

To design a robust separation, we must address the molecular interactions with the stationary phase (Silica Gel 60


).
Molecular Properties[1][2][3][4][5][6][7]
  • Functional Groups: Carboxylic Acid (-COOH), Secondary Sulfonamide (

    
    ), Methyl (-CH3).
    
  • UV Activity: Strong absorption at 254 nm due to the trisubstituted benzene ring.

  • Interaction Mode: The -COOH group forms strong hydrogen bonds with the silanol groups (

    
    ) on the plate surface. Without an acid modifier, the analyte will streak rather than migrate as a compact spot.
    
Mobile Phase Design Logic
  • Solvent A (Bulk): Dichloromethane (DCM) or Ethyl Acetate (EtOAc) provides the solvation base for the aromatic core.

  • Solvent B (Polarity): Methanol (MeOH) is required to disrupt the sulfonamide-silica interactions.

  • Modifier (Critical): Acetic Acid (AcOH) or Formic Acid is mandatory . It lowers the mobile phase pH, suppressing the ionization of the benzoic acid (

    
    ) and breaking acid dimers, ensuring sharp peaks.
    

MobilePhaseLogic Target Target Molecule: 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid Sub1 Functional Group: Carboxylic Acid (-COOH) Target->Sub1 Sub2 Functional Group: Sulfonamide (-SO2NH-) Target->Sub2 Issue1 Problem: Ionization & Silanol Binding (Streaking/Tailing) Sub1->Issue1 Issue2 Problem: High Polarity (Low Rf) Sub2->Issue2 Sol1 Solution: Add Acid Modifier (Acetic Acid) Issue1->Sol1 Sol2 Solution: Increase Solvent Polarity (Methanol) Issue2->Sol2 Result Optimized System: DCM : MeOH : AcOH Sol1->Result Sol2->Result

Figure 1: Decision logic for mobile phase selection based on molecular functionality.

Experimental Protocols

Protocol A: The "Gold Standard" (DCM-Based)

This method offers the highest resolution between the target sulfonamide and potential sulfonic acid impurities.

  • Stationary Phase: Silica Gel 60

    
     (Aluminum or Glass backed).
    
  • Mobile Phase: Dichloromethane : Methanol : Glacial Acetic Acid

  • Ratio: 90 : 10 : 1 (v/v/v)

  • Chamber Saturation: 15 minutes (Essential for reproducibility).

Procedure:

  • Sample Prep: Dissolve 5 mg of the sample in 1 mL of Methanol. (Note: The compound is sparingly soluble in pure DCM).

  • Spotting: Apply 2-5

    
    L to the plate, 1.5 cm from the bottom. Dry with a warm air stream to remove the methanol (residual methanol causes peak broadening).
    
  • Elution: Develop until the solvent front reaches 80% of the plate height.

  • Expected

    
    : 
    
    
    
    .
Protocol B: The "Green" Alternative (EtOAc-Based)

Use this method if chlorinated solvents (DCM) are restricted in your facility.

  • Mobile Phase: Ethyl Acetate : n-Hexane : Glacial Acetic Acid

  • Ratio: 60 : 40 : 1 (v/v/v)

  • Expected

    
    : 
    
    
    
    .
  • Note: This system is slightly less selective for polar impurities but excellent for monitoring the disappearance of non-polar precursors.

Data Summary Table
ParameterProtocol A (Recommended)Protocol B (Alternative)
Solvent System DCM : MeOH : AcOHEtOAc : Hexane : AcOH
Ratio 90 : 10 : 160 : 40 : 1

Value
0.50 ± 0.050.40 ± 0.05
Spot Morphology Compact, roundSlightly oval
Selectivity High (separates polar byproducts)Medium
Detection Limit 0.5

g (UV 254)
0.5

g (UV 254)

Visualization & Detection

Method 1: UV Absorption (Non-Destructive)
  • Wavelength: 254 nm (Shortwave).[1]

  • Observation: The target appears as a dark quenching spot against the bright green fluorescent background of the

    
     indicator.
    
  • Mechanism: The aromatic benzene ring absorbs the UV light, preventing the fluorescence of the zinc silicate indicator.

Method 2: Bromocresol Green Stain (Specific for Acids)

This stain confirms the presence of the free carboxylic acid group, distinguishing the target from non-acidic side products (e.g., if the acid was accidentally esterified).

  • Reagent: 0.04 g Bromocresol Green in 100 mL Ethanol + 0.1 M NaOH (add dropwise until solution is blue).

  • Procedure: Dip the plate into the stain.

  • Result: Acids (like the target) appear as yellow spots on a blue background.

Method 3: Chlorine/Tolidine (Specific for Sulfonamides)
  • Procedure:

    • Expose plate to Chlorine gas (in a tank with HCl + KMnO4) for 5 min.

    • Aerate plate for 10 min to remove excess

      
      .
      
    • Spray with o-tolidine reagent.

  • Result: Sulfonamides appear as blue/violet spots. This is highly specific for the

    
     bond in the sulfonamide.
    

Process Monitoring (Synthesis Context)

When synthesizing this intermediate from 2-methyl-5-(chlorosulfonyl)benzoic acid , TLC is used to monitor reaction completion.

Reaction:



TLC Behavior:

  • Starting Material (

    
    ):  This compound is unstable on Silica Gel. It often hydrolyzes in situ to the sulfonic acid (
    
    
    
    ). It typically stays at the baseline (
    
    
    ) or streaks heavily.
  • Product (

    
    ):  Moves to 
    
    
    
    (Protocol A).
  • Byproduct (

    
    ):  If water is present, the sulfonyl chloride hydrolyzes to the sulfonic acid. This is very polar and will remain at the baseline (
    
    
    
    ) even in Protocol A.

Monitoring Rule: The reaction is complete when the "streak" or baseline spot of the starting material disappears and the distinct spot at


 maximizes.

ReactionMonitoring cluster_plate TLC Plate Schematic (Protocol A) Spot1 Start Mat. Spot2 Prod. Spot3 Hydrolysis Impurity Origin Origin->Spot1 Rf ~ 0.0 (Streaks) Origin->Spot2 Rf ~ 0.5 Origin->Spot3 Rf < 0.1 Front Solvent Front

Figure 2: Schematic representation of separation between Starting Material (unstable/polar), Impurity (polar), and Product.

References

  • PubChem. (n.d.).[2] Vardenafil Intermediate: 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid. National Library of Medicine. Retrieved October 26, 2023, from [Link] (Contextual linkage to Vardenafil structure).

  • Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography. Marcel Dekker.[3] (General reference for acidic mobile phase selection).

  • Bayer AG. (2002). Process for the preparation of 2-phenyl-substituted imidazotriazinones. World Intellectual Property Organization, WO2002050076.
  • Reich, E., & Schibli, V. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring the successful and efficient synthesis of this important compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid?

The most prevalent method for synthesizing 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid and similar sulfamoylbenzoates involves a multi-step process. This typically begins with the electrophilic chlorosulfonation of a benzoic acid derivative, which is then followed by amination.[1] A common starting material is 2-methylbenzoic acid, which is first reacted with chlorosulfonic acid to form the intermediate 2-methyl-5-(chlorosulfonyl)benzoic acid. This sulfonyl chloride is then reacted with ethylamine to yield the final product.

Q2: What are the critical reaction parameters to control for a high yield?

Several factors are crucial for maximizing the yield of 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid. These include the stoichiometry of the reactants, reaction temperature, and the exclusion of water. Using a slight excess of the amine relative to the sulfonyl chloride can help drive the reaction to completion.[2] Temperature control is vital, as high temperatures can promote the formation of byproducts.[3] Additionally, sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive towards the amine.[4] Therefore, using anhydrous solvents and dry glassware is essential.

Q3: What are the primary side reactions to be aware of during this synthesis?

The main side reactions of concern are the hydrolysis of the sulfonyl chloride intermediate and the formation of diaryl sulfone byproducts.[3][4] Hydrolysis occurs when the sulfonyl chloride reacts with water, leading to a loss of the reactive intermediate and a decrease in the overall yield.[5] The formation of diaryl sulfones can occur during the chlorosulfonation step, especially if an insufficient excess of the chlorosulfonating agent is used.[3]

Q4: How can I monitor the progress of the reaction and identify any side products?

Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are effective techniques for monitoring the reaction's progress. By comparing the reaction mixture to the starting materials and a standard of the desired product, you can determine when the reaction is complete. These techniques can also help in the identification of any side products that may have formed.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid, providing potential causes and actionable solutions.

Issue 1: Low to No Product Formation

Symptoms: Analysis of the crude product by TLC or HPLC shows a high percentage of unreacted 2-methylbenzoic acid or the intermediate sulfonyl chloride, with little to no desired product.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Inactive Sulfonyl Chloride The 2-methyl-5-(chlorosulfonyl)benzoic acid intermediate may have hydrolyzed due to improper storage or exposure to moisture during the reaction setup.[4]Use freshly prepared or properly stored sulfonyl chloride. Ensure all glassware, solvents, and reagents are thoroughly dried before use. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent moisture contamination.[4]
Low Reactivity of Ethylamine While ethylamine is generally reactive, issues with its quality or concentration can lead to poor conversion.Use a fresh bottle of ethylamine and ensure accurate measurement of the required amount. A slight excess of the amine (1.1-1.5 equivalents) can help drive the reaction to completion.[2]
Incorrect Reaction Temperature The reaction may be too slow at very low temperatures, or side reactions may be favored at elevated temperatures.Optimize the reaction temperature. Typically, the amination reaction is carried out at a low temperature (e.g., 0 °C) initially and then allowed to warm to room temperature.[4]
Inadequate Mixing Poor stirring can lead to localized concentrations of reactants, resulting in incomplete reaction or the formation of byproducts.Ensure efficient and continuous stirring throughout the reaction.
Issue 2: Significant Amount of a Polar Byproduct (Sulfonic Acid)

Symptoms: A significant spot or peak corresponding to a highly polar compound, likely 2-methyl-5-sulfonic acid, is observed on TLC or HPLC.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Water in the Reaction Mixture The presence of water will lead to the hydrolysis of the 2-methyl-5-(chlorosulfonyl)benzoic acid intermediate to the corresponding sulfonic acid.[4]Rigorously dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere to minimize exposure to atmospheric moisture.[4]
Aqueous Workup Issues Prolonged contact with water during the workup can hydrolyze any remaining sulfonyl chloride.If an aqueous workup is necessary, it should be performed quickly and at a low temperature.[3]
Issue 3: Presence of a Less Polar Byproduct (Diaryl Sulfone)

Symptoms: A less polar byproduct is observed on TLC or HPLC, which could be the corresponding diaryl sulfone.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Sub-optimal Reagent Stoichiometry in Chlorosulfonation Using an insufficient excess of chlorosulfonic acid during the initial chlorosulfonation of 2-methylbenzoic acid can lead to the formation of the diaryl sulfone byproduct.[3]Ensure a sufficient excess of the chlorosulfonating agent is used during the first step of the synthesis.[3]
High Reaction Temperature in Chlorosulfonation Elevated temperatures during the chlorosulfonation step can promote the formation of the sulfone byproduct.[3]Maintain the recommended reaction temperature for the chlorosulfonation step.[3]

Experimental Protocols

Protocol 1: Synthesis of 2-methyl-5-(chlorosulfonyl)benzoic acid
  • In a fume hood, equip a round-bottom flask with a dropping funnel and a magnetic stirrer.

  • Add a 50% molar excess of chlorosulfonic acid to the flask and cool it in an ice bath.[3]

  • Slowly add 2-methylbenzoic acid to the cooled chlorosulfonic acid with vigorous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir for the recommended time or until the reaction is complete, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice and water.

  • The 2-methyl-5-(chlorosulfonyl)benzoic acid will precipitate as a solid.

  • Filter the solid product, wash it with cold water, and dry it under vacuum.

Protocol 2: Synthesis of 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid
  • Dissolve the 2-methyl-5-(chlorosulfonyl)benzoic acid in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve ethylamine (1.1-1.5 equivalents) and a suitable base (e.g., triethylamine or pyridine, 1.1-1.5 equivalents) in the same anhydrous solvent.

  • Add the ethylamine solution dropwise to the stirred sulfonyl chloride solution at 0 °C over 15-30 minutes.[4]

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring its progress by TLC or HPLC until the starting sulfonyl chloride is consumed.[4]

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.[4]

Visualizations

Reaction Workflow

Reaction_Workflow 2-Methylbenzoic Acid 2-Methylbenzoic Acid Chlorosulfonation Chlorosulfonation 2-Methylbenzoic Acid->Chlorosulfonation Chlorosulfonic Acid Chlorosulfonic Acid Chlorosulfonic Acid->Chlorosulfonation 2-Methyl-5-(chlorosulfonyl)benzoic acid 2-Methyl-5-(chlorosulfonyl)benzoic acid Chlorosulfonation->2-Methyl-5-(chlorosulfonyl)benzoic acid Step 1 Amination Amination 2-Methyl-5-(chlorosulfonyl)benzoic acid->Amination Ethylamine Ethylamine Ethylamine->Amination 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid Amination->5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid Step 2

Caption: General two-step synthesis pathway.

Troubleshooting Logic

Troubleshooting_Logic start Low Reaction Yield check_sm Unreacted Starting Material? start->check_sm check_hydrolysis Presence of Sulfonic Acid? check_sm->check_hydrolysis No inactive_reagent Inactive Reagents or Incorrect Stoichiometry check_sm->inactive_reagent Yes check_sulfone Diaryl Sulfone Byproduct? check_hydrolysis->check_sulfone No moisture Moisture Contamination check_hydrolysis->moisture Yes chlorosulfonation_issue Suboptimal Chlorosulfonation Conditions check_sulfone->chlorosulfonation_issue Yes solution Optimize Reaction Conditions: - Reagent Quality & Stoichiometry - Anhydrous Conditions - Temperature Control inactive_reagent->solution moisture->solution chlorosulfonation_issue->solution

Caption: A workflow for troubleshooting low yield.

References

  • Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis - Benchchem. (n.d.).
  • Technical Support Center: Troubleshooting Inconsistent Yields in Oleum Sulfonation - Benchchem. (n.d.).
  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Publishing. (2025, August 6).
  • Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. (n.d.). HoriazonChemical.
  • Sulfonamide (medicine) - Wikipedia. (n.d.).
  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing). (n.d.).
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University. (2023, September 28).
  • Recent Advances in the Synthesis of Sulfonamides Intermediates - Who we serve. (2024, December 6).
  • Technical Support Center: Sulfonamide Synthesis with Primary Amines - Benchchem. (n.d.).
  • Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH | Scilit. (n.d.).
  • (PDF) The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology - ResearchGate. (2025, November 29).
  • Troubleshooting: How to Improve Yield - University of Rochester. (n.d.).
  • Technical Support Center: Sulfonylation of Primary Amines - Benchchem. (n.d.).
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.).
  • FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents. (n.d.).
  • Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid - Eureka | Patsnap. (2010, January 20).
  • CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents. (n.d.).
  • The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone) - ResearchGate. (2025, August 6).
  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - NIH. (2008, May 24).
  • Sulfonamides in Ophthalmology: Understanding Adverse Reactions | Safe Therapeutics. (2024, June 29).
  • CN105646295A - Method for preparing 2-methoxy-5-sulfamoyl methyl benzoate - Google Patents. (n.d.).
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC. (n.d.).
  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC. (2023, July 11).
  • A Comparative Guide to the Synthesis of Sulfamoylbenzoates: Traditional vs. Novel Methodologies - Benchchem. (n.d.).
  • Synthesis of an Sulfonamide, why is this step neccessary? (see pic) : r/chemistry - Reddit. (2015, September 24).
  • Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid - Google Patents. (n.d.).
  • CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents. (2011, December 31).
  • Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate - ResearchGate. (2018, July 13).
  • CN103553991A - Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate - Google Patents. (2011, December 31).
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters - ACS Publications. (2020, November 25).
  • 2-Ethyl-5-(methylsulfamoyl)benzoic acid | C10H13NO4S | CID 81535665 - PubChem. (n.d.).
  • A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate - Eureka. (2016, January 20).
  • Synthesis of 2-propoxy-5-methylbenzoic acid. (n.d.).
  • An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides - MDPI. (2024, June 16).
  • Synthesis of 5-(N-ethylsulfamoyl)-2-chloro-benzoic acid - PrepChem.com. (n.d.).
  • Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC. (2013, January 25).
  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - MDPI. (2021, August 23).

Sources

Technical Support Center: 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid Degradation Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for identifying degradation products of 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for navigating the complexities of stability testing and impurity identification. Here, we synthesize established scientific principles with field-proven insights to support your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid under typical stress conditions?

Based on the structure, which includes a sulfonamide linkage, a benzoic acid moiety, and an alkyl substituent on the aromatic ring, the primary degradation pathways to anticipate are hydrolysis, oxidation, and photolysis.

  • Hydrolysis: The sulfonamide bond (S-N) is susceptible to cleavage under acidic or basic conditions, which would be a primary hydrolytic pathway.[1][2][3] This can lead to the formation of 2-methyl-5-sulfobenzoic acid and ethylamine. While many sulfonamides are relatively stable under neutral environmental pH, forced degradation studies often employ more extreme pH conditions to elicit degradation.[2][4]

  • Oxidation: The aromatic ring and the methyl group are potential sites for oxidation.[5][6] Oxidative stress can lead to hydroxylation of the benzene ring or oxidation of the methyl group to a hydroxymethyl or even a carboxylic acid group. The aniline moiety in similar sulfonamides is also a known site of oxidative attack.[5]

  • Photolysis: Sulfonamides are known to undergo photodegradation.[7][8][9] Common photochemical reactions include the cleavage of the sulfonamide bond and extrusion of sulfur dioxide (SO2).[9] The specific pathway can be influenced by the presence of photosensitizers and the solvent system.[7][8]

Q2: What are the initial steps I should take to set up a forced degradation study for this compound?

A well-designed forced degradation study is crucial for identifying potential degradants.[10][11] The initial setup should involve exposing solutions of 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid to a range of stress conditions as recommended by ICH guidelines.[11][12] A typical starting point would be:

  • Acid Hydrolysis: 0.1 M HCl at a controlled temperature (e.g., 60-80°C).

  • Base Hydrolysis: 0.1 M NaOH at a controlled temperature (e.g., 60-80°C).

  • Neutral Hydrolysis: Refluxing in water.

  • Oxidation: 3-30% H₂O₂ at room temperature.

  • Photostability: Exposure to a light source providing UV and visible light (as per ICH Q1B guidelines).

  • Thermal Stress: Exposing the solid drug substance to elevated temperatures (e.g., 80-100°C).

The goal is to achieve 5-20% degradation of the parent compound to ensure that the degradation products are representative of what might form under long-term storage conditions without being artifacts of overly harsh conditions.[10][12]

Q3: Which analytical techniques are most suitable for identifying the degradation products?

A combination of chromatographic and spectroscopic techniques is essential for the separation and identification of degradation products.[13]

  • High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for separating the parent compound from its degradation products and for quantifying the extent of degradation.[13] A reverse-phase C18 column is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for obtaining the molecular weights of the degradation products, which is a critical piece of information for structure elucidation.[13][14]

  • Tandem Mass Spectrometry (MS/MS) can provide fragmentation patterns of the degradants, offering further clues to their structures.

  • For definitive structure confirmation of significant degradation products, isolation using preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often required.[15][16]

Troubleshooting Guides

Issue 1: No degradation is observed under initial stress conditions.

Causality: 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid may be more stable than anticipated under the initial stress conditions. The energy input might be insufficient to overcome the activation energy of the degradation reactions.

Troubleshooting Steps:

  • Increase Stress Severity: Incrementally increase the temperature, concentration of the stress agent (acid, base, or oxidant), or duration of exposure. For example, if no degradation is seen with 0.1 M HCl at 60°C for 24 hours, try increasing the temperature to 80°C or using 1 M HCl.[10]

  • Extend Exposure Time: If you are limited by temperature or concentration, extending the duration of the study can also promote degradation.

  • Evaluate Photostability in Solution: If solid-state photostability shows no degradation, test the compound in solution, as photodegradation can be highly dependent on the medium.[7]

Issue 2: The mass balance in my HPLC chromatogram is poor after forced degradation.

Causality: A poor mass balance suggests that not all degradation products are being detected by the analytical method. This could be due to several reasons:

  • Degradants do not have a chromophore and are thus invisible to the UV detector.

  • Degradants are volatile and are lost during sample preparation.

  • Degradants are not eluting from the HPLC column or are co-eluting with the parent peak or solvent front.

Troubleshooting Steps:

  • Use a Universal Detector: Employ a detector that is not dependent on a chromophore, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), in conjunction with your UV detector.

  • Change UV Wavelength: Analyze your samples at multiple UV wavelengths to increase the chances of detecting all chromophoric species.

  • Modify HPLC Method:

    • Gradient Elution: If using an isocratic method, switch to a gradient elution to ensure that both polar and non-polar degradants are eluted from the column.

    • Change Column Chemistry: Try a different column stationary phase (e.g., a phenyl-hexyl or a polar-embedded column) that may offer different selectivity for the degradation products.

  • LC-MS Analysis: Utilize LC-MS to search for masses corresponding to potential degradation products that may not be visible by UV.[13]

Issue 3: I am having difficulty elucidating the structure of an unknown degradation product from LC-MS data.

Causality: The mass spectrum provides the molecular weight, but isomerism and complex fragmentation patterns can make structure elucidation challenging.

Troubleshooting Steps:

  • High-Resolution Mass Spectrometry (HRMS): Use HRMS (e.g., Q-TOF or Orbitrap) to obtain an accurate mass measurement. This allows for the determination of the elemental composition of the degradant, significantly narrowing down the possible structures.[3]

  • MS/MS Fragmentation Analysis: Systematically analyze the fragmentation pattern. Look for characteristic losses that correspond to different parts of the parent molecule. For example, the loss of SO₂ (64 Da) is a common fragmentation for sulfonamides.

  • Isotope Labeling Studies: If possible, synthesize an isotopically labeled version of the parent compound (e.g., with ¹³C or ¹⁵N). The mass shift in the degradation product and its fragments will confirm which parts of the molecule are retained in the degradant.

  • Isolation and NMR: If the degradant is present in sufficient quantities, isolate it using preparative HPLC and perform 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments for unambiguous structure elucidation.[15]

Experimental Protocols & Data Visualization

Protocol 1: Forced Degradation Study
  • Stock Solution Preparation: Prepare a stock solution of 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 80°C for 48 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 80°C for 24 hours.

    • Oxidative Degradation: Dilute the stock solution with 6% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 48 hours.

    • Photodegradation: Expose the solid drug substance and a 100 µg/mL solution in quartz cuvettes to a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample. Neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 230 nm and 254 nm

  • Injection Volume: 10 µL

Predicted Degradation Products

The following table summarizes the potential degradation products based on known sulfonamide chemistry.

Degradation PathwayPredicted ProductStructure
Acid/Base Hydrolysis 2-methyl-5-sulfobenzoic acidHO₃S-C₆H₃(CH₃)-COOH
EthylamineCH₃CH₂NH₂
Oxidation 5-[(Ethylamino)sulfonyl]-2-(hydroxymethyl)benzoic acidHOCH₂-C₆H₃(SO₂NHCH₂CH₃)-COOH
Hydroxylated parent compoundC₁₀H₁₃NO₄S (various isomers)
Photolysis (SO₂ Extrusion) N-ethyl-4-methyl-3-aminobenzoic acidH₂N-C₆H₃(CH₃)-COOH (with ethylamino group)
Visualizing Degradation Pathways

DegradationPathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis Parent 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid DP1 2-methyl-5-sulfobenzoic acid Parent->DP1 S-N Cleavage DP2 Ethylamine Parent->DP2 S-N Cleavage DP3 Hydroxylated Parent Parent->DP3 Ring Hydroxylation DP4 Oxidized Methyl Group Parent->DP4 Methyl Oxidation DP5 SO2 Extrusion Product Parent->DP5 SO2 Loss

Caption: Potential degradation pathways of 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid.

Experimental Workflow for Degradation Product Identification

Workflow start Start: Forced Degradation Study hplc_uv HPLC-UV Analysis (Quantify Degradation, Check Mass Balance) start->hplc_uv lc_ms LC-MS Analysis (Determine Molecular Weights) hplc_uv->lc_ms Unknown Peaks Found hrms LC-HRMS (Accurate Mass) (Determine Elemental Composition) lc_ms->hrms msms MS/MS Analysis (Structural Fragmentation) hrms->msms isolate Isolation via Preparative HPLC msms->isolate Significant Degradant nmr NMR Spectroscopy (1H, 13C, 2D) isolate->nmr elucidate Structure Elucidation nmr->elucidate

Caption: Workflow for the identification and characterization of degradation products.

References

  • Taylor & Francis. (n.d.). Photodegradation of sulfonamide antibiotics in simulated and natural sunlight: Implications for their environmental fate. Retrieved from [Link]

  • PubMed. (2006, December 1). Oxidation of sulfonamide antimicrobials by ferrate(VI) [Fe(VI)O4(2-)]. Retrieved from [Link]

  • Identification of Impurities and Degradation Products in Pharmaceutical Products- Role of Hyphenated Techniques. (n.d.). Retrieved from [Link]

  • Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta. (n.d.). Retrieved from [Link]

  • Inorganic Chemistry. (2024, January 18). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Retrieved from [Link]

  • Taylor & Francis Online. (2013, December 31). Full article: Photodegradation of sulfonamide antibiotics in simulated and natural sunlight: Implications for their environmental fate. Retrieved from [Link]

  • PubMed. (2012, June 30). Hydrolysis of sulphonamides in aqueous solutions. Retrieved from [Link]

  • PubMed. (2013, December 15). Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. Retrieved from [Link]

  • PubMed. (n.d.). Photodegradation of Sulfonamide Antimicrobial Compounds (Sulfadiazine, Sulfamethizole, Sulfamethoxazole and Sulfathiazole) in Various UV/oxidant Systems. Retrieved from [Link]

  • ANTIMICROBIAL SULFONAMIDE DRUGS. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis of sulphonamides in aqueous solutions | Request PDF. Retrieved from [Link]

  • IWA Publishing. (2015, January 3). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems | Water Science & Technology. Retrieved from [Link]

  • Oxidation of Sulfonamide Antibiotics of Six-Membered Heterocyclic Moiety by Ferrate(VI): Kinetics and. (2019, June 4). Retrieved from [Link]

  • Utah State University - DigitalCommons@USU. (n.d.). Oxidation of Sulfonamides, Macrolides, and Carbadox with Free Chlorine and Monochloramine. Retrieved from [Link]

  • Technische Universität München - Institut für Wasserchemie und Chemische Balneologie. (n.d.). Sulfonamide Degradation. Retrieved from [Link]

  • Proposed degradation pathways of the drug under different hydrolytic conditions. (n.d.). Retrieved from [Link]

  • Hypha Discovery. (n.d.). Manufacturing and Degradation Impurities. Retrieved from [Link]

  • ResearchGate. (2023, July 15). (PDF) Analysing Impurities and Degradation Products. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). Retrieved from [Link]

  • PMC. (n.d.). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Retrieved from [Link]

  • Oxford Academic. (2000, October 1). Biodegradability properties of sulfonamides in activated sludge. Retrieved from [Link]

  • Academia.edu. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved from [Link]

  • SGS. (2011, January). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]

Sources

Technical Support Center: Optimizing pH for 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid Stability

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Pharmaceutical Development Division

Welcome to the technical support center for 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on establishing optimal pH conditions to ensure the stability of this compound. We will move beyond simple procedural lists to explain the scientific rationale behind each step, empowering you to troubleshoot and optimize your own experimental designs.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the stability of 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid.

Q1: What is 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid and why is its pH stability a primary concern?

A: 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid is a molecule featuring three key functional groups on a benzene ring: a carboxylic acid, a sulfonamide, and a methyl group. The presence of both a carboxylic acid (acidic) and a sulfonamide group (which can act as a weak acid) makes the molecule's overall charge and reactivity highly dependent on the pH of its environment.[1] Understanding the pH-stability profile is critical in pharmaceutical development to prevent degradation, which can lead to loss of potency, formation of potentially toxic byproducts, and a shortened shelf-life.[2][3] Proper pH control, often through the use of buffering agents, is a fundamental strategy for ensuring the drug's safety, efficacy, and stability from formulation to administration.[4][5]

Q2: How does pH typically affect the stability of sulfonamide-containing compounds?

A: The sulfonamide group (-SO₂NH-) is a known site of chemical instability, primarily through hydrolysis. The rate of this degradation is significantly influenced by pH.[6][7]

  • Acidic Conditions (Low pH): Under acidic conditions, the sulfonamide nitrogen can be protonated, making the sulfur-nitrogen (S-N) bond susceptible to hydrolytic cleavage.[8] Many sulfonamides show the highest rate of hydrolysis at low pH (e.g., pH 2-4).[7][8]

  • Neutral to Alkaline Conditions (Higher pH): As the pH increases, the sulfonamide proton can be removed, forming an anionic species. This anionic form is generally more electronically stable and less prone to hydrolysis.[7] Consequently, many sulfonamides exhibit greater stability in neutral to alkaline solutions (pH 7-9).[7]

Therefore, the primary goal is to identify the pH range where the molecule exists in its most stable form.

Q3: What are the primary degradation pathways I should anticipate for this molecule?

A: Based on its structure, the most probable non-oxidative degradation pathway is hydrolysis. The two main points of hydrolytic attack are the sulfonamide linkage and, to a lesser extent, the carboxylic acid group (though esterification is a more common reaction for the latter, hydrolysis is the reverse). The most significant pathway is the cleavage of the S-N bond in the sulfonamide moiety.[9][10] This can lead to the formation of two primary degradation products: 2-methyl-5-(sulfonic acid)benzoic acid and ethylamine.

Caption: Predicted hydrolytic degradation of the parent molecule.

Q4: What is a forced degradation study and why is it necessary for determining pH stability?

A: A forced degradation (or stress testing) study is an experiment where a drug substance is intentionally exposed to harsh chemical and physical conditions to accelerate its decomposition.[11] According to International Council for Harmonisation (ICH) guidelines, this includes testing in acidic, basic, oxidative, thermal, and photolytic conditions.[6][12] The goal is not to destroy the molecule completely, but to achieve a target degradation of 5-20%.[12][13] This allows you to:

  • Identify Degradation Products: Understand what the drug breaks down into.[11]

  • Elucidate Degradation Pathways: Determine the chemical reactions causing instability.[14][15]

  • Develop Stability-Indicating Methods: Prove that your analytical method (e.g., HPLC) can separate the intact drug from all its degradation products, which is a regulatory requirement.[16]

For pH optimization, the acid and base hydrolysis parts of the study are the most critical.[13]

Q5: What are the initial pH conditions I should test for a forced hydrolysis study?

A: A common starting point for forced hydrolysis is to use 0.1 M HCl for acidic conditions and 0.1 M NaOH for basic conditions.[17] A parallel experiment in neutral water (pH ~7) should always be run as a control. Samples should be exposed at room temperature and an elevated temperature (e.g., 50-60°C) to ensure sufficient degradation occurs within a reasonable timeframe (e.g., up to 7 days).[13]

Section 2: Troubleshooting Guide

This section provides solutions to common issues encountered during pH stability studies.

Issue 1: I don't see any degradation in my forced hydrolysis experiment.
  • Possible Cause 1: Experimental conditions are too mild. The molecule may be intrinsically stable at the tested temperature and time.

    • Solution: The ICH guidelines encourage adjusting stress conditions to achieve the target 5-20% degradation.[12][16] Systematically increase the harshness of your experiment. First, raise the temperature in increments (e.g., from 50°C to 70°C). If degradation is still minimal, you can increase the concentration of the acid or base (e.g., from 0.1 M to 1 M) or extend the exposure time.[13] Keep detailed records of all conditions.[12]

  • Possible Cause 2: The compound has poor solubility. If the compound is not fully dissolved, its true exposure to the hydrolytic environment is limited, leading to artificially low degradation readings.

    • Solution: Assess the solubility of your compound in the acidic and basic media. If it is poorly soluble, a small amount of a co-solvent (e.g., acetonitrile or methanol) can be added to the aqueous solution to ensure complete dissolution. However, you must run a control with the co-solvent alone to ensure it does not independently cause degradation.

Issue 2: My compound degraded completely or far more than 20%.
  • Possible Cause: Experimental conditions are too harsh. Excessive degradation provides little information about the rate of decomposition and can lead to secondary degradation products that are not relevant under normal storage conditions.[13]

    • Solution: Reduce the severity of the stress conditions. The first variable to adjust is time; take samples at much earlier time points (e.g., 2, 4, 8, and 12 hours instead of days). If degradation is still too rapid, lower the temperature (e.g., from 60°C to 40°C or room temperature).[13] As a final step, reduce the concentration of the acid or base.

Issue 3: My results are inconsistent and not reproducible.
  • Possible Cause 1: The pH of the solution is not stable. Adding an unbuffered solution of the drug substance, especially if it is acidic or basic itself, can alter the starting pH of the stress medium. During the experiment, the formation of acidic or basic degradants can also cause the pH to drift. The rate of hydrolysis is highly pH-dependent, so a drifting pH will lead to a non-linear and unpredictable degradation rate.[1][2]

    • Solution: Use buffers to maintain a constant pH throughout the experiment.[4] After initial stress testing in strong acid and base, subsequent experiments to precisely map the pH-stability profile should be conducted in a series of buffers across a wide pH range (e.g., pH 2, 4, 6, 7, 8, 10).

  • Possible Cause 2: The analytical method is not stability-indicating. Your HPLC method may be co-eluting the parent compound with one or more degradation products. This would mean that as the parent peak decreases, a degradant peak is growing underneath it, giving the false impression that no degradation has occurred.

    • Solution: The analytical method must be validated for specificity. Use a photodiode array (PDA) detector to assess peak purity of the parent peak at each time point. A "pure" peak will have a consistent spectrum across its entire width. If the method is not separating the degradants, it must be re-developed, typically by adjusting the mobile phase composition, gradient, or column chemistry.[16]

Section 3: Experimental Protocols

These protocols provide a validated starting point for your investigations.

Protocol 1: Preparation of Buffer Solutions for pH-Rate Profile Study

To accurately determine the pH of maximum stability, experiments must be conducted in buffered solutions. Prepare a series of buffers covering the desired pH range. Always verify the final pH of the buffer with a calibrated pH meter after preparation.[18]

Target pHBuffer SystemComponent A (0.1 M)Component B (0.1 M)Typical Ratio (A:B)
2.0 KCl / HCl0.1 M KCl0.1 M HCl~50 : 13.4
4.0 Acetate BufferAcetic AcidSodium Acetate~50 : 14.8
6.0 Phosphate BufferMonobasic Sodium Phosphate (NaH₂PO₄)Dibasic Sodium Phosphate (Na₂HPO₄)~50 : 12.2
7.0 Phosphate BufferMonobasic Sodium Phosphate (NaH₂PO₄)Dibasic Sodium Phosphate (Na₂HPO₄)~50 : 58.2
8.0 Borate BufferBoric Acid / KClSodium Hydroxide (NaOH)~50 : 8.2
10.0 Borate BufferBoric Acid / KClSodium Hydroxide (NaOH)~50 : 43.8
Protocol 2: General Workflow for a Forced Hydrolysis Study

This workflow outlines the key steps for conducting a robust forced hydrolysis experiment in accordance with ICH principles.[12]

ForcedHydrolysisWorkflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis Stock Prepare Stock Solution (e.g., 1 mg/mL in ACN or MeOH) Spike Spike Stock into Media (e.g., to 100 µg/mL) Stock->Spike Media Prepare Stress Media (0.1 M HCl, 0.1 M NaOH, Water) Media->Spike Incubate Incubate at RT & Elevated Temp (e.g., 50°C) Spike->Incubate Sample Sample at Time Points (0, 2, 4, 8, 24, 48h) Incubate->Sample Quench Neutralize/Quench Sample to Stop Degradation Sample->Quench HPLC Analyze by Stability-Indicating HPLC-PDA Method Quench->HPLC Data Calculate % Degradation & Relative Retention Times HPLC->Data Identify Identify Major Degradants (if necessary, by LC-MS) Data->Identify

Caption: Workflow for a typical forced hydrolysis study.

Detailed Steps:

  • Prepare a Stock Solution: Accurately weigh and dissolve 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid in a suitable organic solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).[13]

  • Prepare Stress Media: Prepare solutions of 0.1 M HCl, 0.1 M NaOH, and purified water.

  • Initiate Experiment: For each condition, transfer a known volume of the stress medium to a vial. Place it in a temperature-controlled bath (e.g., 50°C). Once equilibrated, add a small, known volume of the stock solution to achieve the target final concentration (e.g., 100 µg/mL). Ensure the volume of organic solvent is low (e.g., <5%) to avoid affecting the reaction.

  • Time Zero (T₀) Sample: Immediately after adding the stock solution, withdraw an aliquot, neutralize it by adding an equimolar amount of acid or base (e.g., quench HCl sample with NaOH), and dilute it to the analytical concentration with mobile phase. This is your T₀ sample.

  • Incubate and Sample: Keep the vials at the specified temperature and withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24, 48 hours). Neutralize and dilute each sample immediately after collection.[12]

  • Analyze Samples: Analyze all samples using a validated, stability-indicating HPLC method with a PDA detector.[19]

  • Calculate Degradation: Determine the percentage of the parent compound remaining at each time point relative to the T₀ sample. The percent degradation is calculated as: % Degradation = [(Area_T₀ - Area_Tx) / Area_T₀] * 100

References

  • ResearchGate. (n.d.). Bacterial degradation pathways of sulfonamide antibiotics. Retrieved from [Link][14]

  • ResearchGate. (n.d.). Comparison of Chemical and Biological Degradation of Sulfonamides: Solving the Mystery of Sulfonamide Transformation. Retrieved from [Link][9]

  • ResolveMass Laboratories Inc. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link][12]

  • IJCRT.org. (2021, July 26). ICH GUIDELINES: STRESS DEGRADATION STUDY. Retrieved from [Link][6]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link][13]

  • PubMed. (2021, August 15). Biodegradation of sulfonamide antibiotics through the heterologous expression of laccases from bacteria and investigation of their potential degradation pathways. Retrieved from [Link][15]

  • BioPharm International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link][16]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link][11]

  • StabilityStudies.in. (2024, May 9). Factors Affecting Drug Stability: pH. Retrieved from [Link][2]

  • Inorganic Chemistry. (2024, January 18). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Retrieved from [Link][10]

  • PubMed. (2018, November 1). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis of sulphonamides in aqueous solutions. Retrieved from [Link][7]

  • Technische Universität München. (n.d.). Sulfonamide Degradation. Retrieved from [Link][8]

  • BOQU Instrument. (2024, June 6). Analyzing PH Levels in Pharmaceuticals: Ensuring Potency and Stability. Retrieved from [Link][3]

  • ResearchGate. (2024, December 12). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link][1]

  • PMC. (2022, October 29). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Retrieved from [Link][20]

  • ResearchGate. (n.d.). (PDF) Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. Retrieved from [Link][18]

  • ResearchGate. (2025, October 13). (PDF) Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Retrieved from [Link][21]

  • Pharmaguideline. (2025, April 9). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from [Link][4]

  • PharmSky Research. (2025, November 21). Formulation Impact on Drug Stability & Bioavailability. Retrieved from [Link][5]

  • CONICET. (2024, March 7). Analytical Methods. Retrieved from [Link]

  • West Virginia University. (n.d.). Analytical Methods. Retrieved from [Link][17]

Sources

Purification strategies for low-purity 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid batches

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-[(Ethylamino)sulfonyl]-2-methylbenzoic Acid Purification

Welcome to the Technical Response Unit

Role: Senior Application Scientist Subject: Purification Protocols for 5-[(Ethylamino)sulfonyl]-2-methylbenzoic Acid (CAS: 71675-87-1 Analog/Intermediate) Ticket ID: PUR-5ES-MB-001[1]

Hello. You are likely accessing this guide because your batch of 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid (hereafter 5-ESMB ) has failed QC specifications.[1] Whether you are seeing unreacted starting material (o-toluic acid), hydrolysis by-products, or undefined color bodies, this guide provides a logic-driven pathway to restore purity.

This molecule is a critical intermediate (often associated with Vardenafil-class synthesis).[1] Its amphoteric nature—possessing an acidic carboxyl group (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


) and a secondary sulfonamide (

)—creates unique purification opportunities but also specific traps.

Part 1: Diagnostic Triage (Identify Your Impurity)[1]

Before selecting a protocol, compare your analytical data to these profiles.

Symptom Probable Impurity Root Cause Recommended Protocol
HPLC: Peak at RRT ~1.2-1.5NMR: Extra aromatic signals, methyl singlet at ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

2.6
2-Methylbenzoic acid (o-Toluic acid)Incomplete chlorosulfonation or unreacted starting material.[2]Protocol B (Solvent Wash)
HPLC: Early eluting peak (RRT < 0.5)Solubility: High water solubilitySulfonic Acid Derivative (Hydrolysis product)Moisture ingress during chlorosulfonation or quenching.[1]Protocol A (pH Swing)
Appearance: Yellow/Brown tintPurity: >98% but fails color specOxidative Oligomers Thermal stress during amination or drying.[1]Protocol C (Carbon Polish)
Assay: Low (<90%)Ash: High sulfated ashInorganic Salts (NaCl, Na₂SO₄)Poor washing of the filter cake after neutralization.[1]Protocol A (pH Swing)

Part 2: Purification Protocols

Protocol A: The "Acid-Base Swing" (Removal of Salts & Non-Acidic Neutrals)

Best for: Removing inorganic salts, hydrolyzed sulfonic acids, and neutral organic debris.

The Logic: 5-ESMB is insoluble in acidic water but soluble in alkaline water.[1] By dissolving it at pH 10, we can filter off mechanical impurities.[1] By reprecipitating at pH 2-3, we leave highly polar sulfonic acid by-products in the mother liquor.[1]

Step-by-Step:

  • Dissolution: Suspend the crude solid in Water (10 vol) .

  • Basification: Slowly add 30% NaOH while stirring until the solution is clear and pH reaches 10–11 .

    • Why? This deprotonates the carboxylic acid (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      ) and the sulfonamide nitrogen (
      
      
      
      ), maximizing solubility.
  • Filtration: Filter the solution through a Celite pad to remove insoluble particulates (dust, polymers).[1]

  • Precipitation (The Critical Step):

    • Cool the filtrate to 5–10°C .

    • Slowly add 6N HCl dropwise.

    • Target pH: Adjust to pH 2.0–3.0 .

    • Caution: Do not stop at pH 4-5.[1] Although the solid precipitates, the zwitterionic form might trap impurities. Fully protonating to pH < 3 ensures a defined crystal lattice.[1]

  • Isolation: Filter the white precipitate. Wash the cake with Cold Water (2 x 2 vol) to remove trapped NaCl.

Protocol B: The "Lipophilic Wash" (Removal of o-Toluic Acid)

Best for: Removing unreacted starting material (2-methylbenzoic acid).[1]

The Logic: Both the product and the impurity are carboxylic acids, so they co-precipitate in Protocol A. However, o-toluic acid is significantly more soluble in non-polar/moderately polar organic solvents (Toluene, DCM) than the sulfonamide product, which is held together by strong intermolecular hydrogen bonding.

Step-by-Step:

  • Drying: Ensure the crude solid is dry.[1] Water content interferes with this separation.[1]

  • Slurry: Suspend the solid in Toluene (5 vol) or Dichloromethane (DCM, 4 vol) .

  • Reflux/Digest:

    • Heat to reflux (for Toluene) or 35°C (for DCM) for 30–60 minutes .[1]

    • Mechanism:[1][3][4][5][6] This digests the crystal surface, releasing trapped o-toluic acid into the solvent.

  • Cooling: Cool the slurry to 0–5°C and stir for 1 hour.

  • Filtration: Filter the solid.

  • Displacement Wash: Wash the cake with Cold Toluene (1 vol) .

    • Result: The filtrate will contain the o-toluic acid.[1] The cake is your purified 5-ESMB.[1]

Protocol C: Recrystallization (Final Polish)

Best for: Removing isomers and improving crystal habit.[1]

The Logic: Sulfonamide derivatives often exhibit steep solubility curves in aqueous alcohols. Methanol/Water systems are preferred over Ethanol because they tend to solvate the polar sulfonamide group better, preventing oiling out.

Step-by-Step:

  • Dissolution: Suspend the solid in Methanol (6 vol) . Heat to reflux.[1]

  • Clarification: If the solution is not clear, add more Methanol dropwise. If color is present, add Activated Carbon (5 wt%) , stir for 15 mins, and hot filter.

  • Nucleation: While at reflux, slowly add Water until a faint turbidity persists (usually ~30-40% of the methanol volume).[1]

  • Clear: Add a few drops of Methanol to clear the solution again.[1]

  • Crystallization: Remove heat. Allow to cool to room temperature slowly (over 2 hours) to exclude impurities from the lattice. Then chill to 0°C.

  • Wash: Filter and wash with Cold MeOH/Water (1:1) .

Part 3: Visualizing the Workflow

The following decision tree illustrates the logical flow for purifying a low-quality batch.

PurificationStrategy Start Crude 5-ESMB Batch CheckImpurity Analyze Impurity Profile (HPLC / NMR) Start->CheckImpurity Salts High Ash / Salts / Hydrolysis Products CheckImpurity->Salts Polar/Inorganic Organic Unreacted o-Toluic Acid (Starting Material) CheckImpurity->Organic Non-Polar Color Colored Impurities / Isomers CheckImpurity->Color Unknown/Trace ProtocolA PROTOCOL A: Acid-Base pH Swing (Dissolve pH 11 -> Filter -> Ppt pH 2) Salts->ProtocolA ProtocolB PROTOCOL B: Lipophilic Slurry Wash (Toluene/DCM Reflux) Organic->ProtocolB ProtocolC PROTOCOL C: Recrystallization (MeOH / Water) Color->ProtocolC Dry Dry Product (<0.5% LOD) ProtocolA->Dry ProtocolB->Dry Final Pure 5-ESMB (>99.5%) ProtocolC->Final Dry->CheckImpurity Fails Spec Dry->Final Passes Spec

Caption: Decision matrix for selecting the appropriate purification module based on impurity characterization.

Part 4: Frequently Asked Questions (FAQs)

Q1: My product is "oiling out" during recrystallization instead of forming crystals. Why?

  • Cause: This usually happens if the water is added too quickly or if the initial methanol concentration is too low. The compound separates as a liquid phase before it can organize into a lattice.[1]

  • Fix: Re-dissolve by heating and adding more Methanol. Ensure the solution is clear at reflux. Add hot water very slowly only until the "cloud point" is reached. Seed the solution with a pure crystal if available.[1]

Q2: Can I use Ethanol instead of Methanol?

  • Answer: Yes, but 5-ESMB is generally less soluble in Ethanol than Methanol.[1] You will need larger solvent volumes (approx. 10-12 vol).[1] Ethanol is safer (Class 3 solvent), but Methanol (Class 2) often yields sharper separation of the regioisomers.

Q3: The acid-base swing didn't remove the o-toluic acid. What went wrong?

  • Analysis: This is chemically expected. Both 5-ESMB (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ) and o-toluic acid (
    
    
    
    ) precipitate in the same pH range.
  • Solution: You must use Protocol B . The solubility difference in Toluene is the only effective way to separate these two carboxylic acids without chromatography.

Q4: What is the maximum drying temperature?

  • Recommendation: Do not exceed 60°C under vacuum.[1] While the molecule is stable, sulfonamides can undergo hydrolysis or oxidative degradation if wet and heated excessively.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989 .[1] (General reference for recrystallization and acid-base extraction techniques). [1]

  • Bayer AG. Process for the preparation of 2-methyl-5-aminosulfonylbenzoic acid derivatives.[1] US Patent 6,362,178.[1] (Describes the synthesis and isolation of Vardenafil intermediates).

  • PubChem. Compound Summary: 5-Methyl-2-((phenylsulfonyl)amino)benzoic acid (Analog).[1] National Library of Medicine.[1] (Used for pKa and physicochemical property estimation).[1][7]

  • Thati, J., et al. "Solubility of benzoic acid in pure solvents and binary mixtures."[1][8] Journal of Chemical & Engineering Data 55.11 (2010 ): 5124-5129.[1] (Reference for solubility behavior of benzoic acid derivatives in alcohols). [1]

Sources

Validation & Comparative

Bioequivalence Study Parameters for 5-[(Ethylamino)sulfonyl]-2-methylbenzoic Acid Formulations

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the bioequivalence (BE) study parameters for 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid , a specific pharmaceutical entity likely encountered as a drug substance, active metabolite, or critical impurity in sulfonamide-based therapies.

This guide is structured to provide a self-validating experimental framework, synthesizing regulatory standards (FDA/EMA) with the physicochemical properties of the molecule.

Executive Summary & Chemical Context

5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid (CAS: 792953-99-2) is a weak acid characterized by a benzoic acid core substituted with a methyl group at the C2 position and an N-ethylsulfonamide moiety at the C5 position. Its dual acidic nature (carboxylic acid pKa ~3-4, sulfonamide pKa ~10) dictates specific bioanalytical and pharmacokinetic strategies.

In the context of drug development, this compound typically functions as a Class II or IV (BCS) molecule due to pH-dependent solubility, necessitating rigorous bioequivalence testing to ensure therapeutic interchangeability between Test (T) and Reference (R) formulations.

Physicochemical Profile
ParameterCharacteristicImplication for BE Study
Chemical Structure Benzoic acid derivative with sulfonamideAmphiphilic; requires pH control in extraction.
pKa ~3.5 (COOH), ~10 (SO2NH)Ionized at physiological pH; low gastric solubility.
Solubility Low in acidic media, High in basic mediaDissolution is rate-limiting; "Fed" state study is critical.
LogP ~1.5 - 2.5 (Estimated)Moderate lipophilicity; suitable for LLE or SPE.

Bioequivalence Study Design

The objective is to demonstrate that the 90% Confidence Intervals (CI) of the geometric mean ratios (T/R) for AUC and Cmax fall within the 80.00–125.00% acceptance limits.

Study Architecture

To minimize inter-subject variability, a Single-Dose, Randomized, Two-Period, Two-Sequence, Crossover Design is the gold standard.

  • Subjects: Healthy adult volunteers (n=24–36, powered to ≥80%).

  • Washout Period: ≥ 5 half-lives (typically 7 days) to prevent carryover.

  • Sampling Matrix: Plasma (preferred) or Serum.

Clinical Conditions

Due to the likely pH-dependent solubility (BCS Class II behavior), two separate studies are recommended to fully characterize the formulation performance:

  • Fasting Study:

    • Protocol: 10-hour overnight fast. Water restricted 1h pre- and post-dose.

    • Rationale: Assesses the formulation's intrinsic release properties without food interference.

  • Fed Study:

    • Protocol: High-fat, high-calorie meal (approx. 800-1000 kcal) consumed 30 min prior to dosing.

    • Rationale: Evaluates the effect of increased gastric pH and prolonged gastric emptying on solubilization and absorption (Dose Dumping potential).

Bioanalytical Methodology (LC-MS/MS)

The quantification of 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid requires a method capable of handling its acidic nature. Negative Electrospray Ionization (ESI-) is the preferred detection mode.

Sample Preparation Workflow
  • Method: Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).

  • Optimization: Acidification of plasma (e.g., with 2% Formic Acid) suppresses ionization of the carboxylic acid, driving the molecule into the organic phase (LLE) or enhancing retention on a reversed-phase sorbent (SPE).

Chromatographic Conditions
  • Column: C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • Phase A: 0.1% Formic Acid in Water.

    • Phase B: Acetonitrile or Methanol.

    • Gradient: High organic ramp to elute the hydrophobic neutral form.

  • Detection: MS/MS in MRM mode (Multiple Reaction Monitoring).

    • Precursor Ion: [M-H]⁻ (Deprotonated molecular ion).

    • Product Ions: Characteristic fragments (e.g., loss of CO2 or SO2-N-Et group).

Analytical Workflow Diagram

BioanalyticalWorkflow Sample Plasma Sample (Spiked with IS) Pretreat Acidification (2% Formic Acid) Sample->Pretreat Protein Precipitation Extract Extraction (LLE/SPE) Ethyl Acetate or HLB Cartridge Pretreat->Extract pH < pKa (COOH) Evap Evaporation & Reconstitution (Mobile Phase) Extract->Evap Concentrate LC LC Separation (C18, Gradient Elution) Evap->LC Inject MS MS/MS Detection (ESI-, MRM Mode) LC->MS Elute Data Quantification (Peak Area Ratio vs IS) MS->Data Analyze

Caption: Optimized bioanalytical workflow for acidic sulfonamide derivatives using Negative ESI-LC-MS/MS.

Pharmacokinetic Parameters & Acceptance Criteria

The following parameters must be calculated using non-compartmental analysis (NCA).

Primary Endpoints (Bioequivalence)
ParameterDefinitionAcceptance Range
Cmax Maximum observed plasma concentration.80.00 – 125.00% (90% CI)
AUC0-t Area under the curve from time 0 to last measurable concentration.80.00 – 125.00% (90% CI)
AUC0-inf Area under the curve extrapolated to infinity.80.00 – 125.00% (90% CI)
Secondary Endpoints (Informative)
  • Tmax: Time to reach Cmax (evaluated using non-parametric analysis, e.g., Wilcoxon Signed Rank Test).

  • Kel: Terminal elimination rate constant.

  • T1/2: Terminal half-life.

Regulatory Compliance Check
  • Intra-subject Variability (CV%): If CV > 30% (Highly Variable Drug), a Reference-Scaled Average Bioequivalence (RSABE) approach may be required, necessitating a 3-period or 4-period replicate design.

  • Metabolites: If 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid is a prodrug, measure the active metabolite. If it is the active moiety, measure the parent.

Comparative Performance Guide

When comparing a generic (Test) formulation to the Innovator (Reference), specific failure modes must be anticipated based on the molecule's chemistry.

Performance MetricCommon Failure ModeRoot CauseMitigation Strategy
Cmax Equivalence Test Cmax < Reference CmaxSlower dissolution in acidic pH (Stomach).Micronization of API; use of surfactants (e.g., SLS) in formulation.
AUC Equivalence Test AUC < Reference AUCIncomplete absorption or precipitation in intestine.Optimize disintegration time; ensure polymorphic stability.
Tmax Shift Delayed Tmax in TestHarder tablet compression or coating delay.Adjust binder concentration and coating thickness.
Formulation Signaling Pathway

FormulationLogic API 5-[(Ethylamino)sulfonyl]- 2-methylbenzoic acid Stomach Gastric Environment (pH 1.2 - 2.0) API->Stomach Ingestion Solubility Solubility Check Stomach->Solubility Dissolution? Intestine Intestinal Environment (pH 6.8) Precipitation Precipitation Risk Intestine->Precipitation pH Shift Absorption Systemic Absorption (Plasma) Solubility->Stomach Undissolved ( micronize!) Solubility->Intestine Transit (Ionized form) Precipitation->Intestine Re-dissolution needed Precipitation->Absorption Permeation

Caption: Physiological transit and solubility checkpoints for weak acid formulations.

References

  • US Food and Drug Administration (FDA). Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. Guidance for Industry. Link

  • European Medicines Agency (EMA). Guideline on the Investigation of Bioequivalence. CPMP/EWP/QWP/1401/98 Rev. 1. Link

  • ChemicalBook. 2-Aminobenzoic acid-5-sulfonamide Derivatives and Properties. (General chemical reference for sulfonamide-benzoic acid structures). Link

  • PubChem. Compound Summary: Benzoic acid derivatives. National Library of Medicine. Link

A Senior Application Scientist's Guide to Assessing the Immunoassay Cross-Reactivity of 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the specificity of an immunoassay is paramount. An often-overlooked aspect of assay validation is the potential for cross-reactivity from structurally related compounds. This guide provides an in-depth technical overview of the potential cross-reactivity of 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid in common immunoassays, grounded in scientific principles and offering a clear experimental framework for its evaluation.

Understanding the Molecule: 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid

The structure contains a sulfonamide group (-SO2NH-), a benzoic acid moiety, and a methyl group. The sulfonamide group is the key feature that raises the question of cross-reactivity, particularly in immunoassays designed to detect sulfonamide-class compounds.

The Principles of Immunoassay Cross-Reactivity with Sulfonamides

Immunoassays, particularly competitive enzyme-linked immunosorbent assays (ELISAs), are frequently used for the detection of small molecules like sulfonamides in various matrices.[1][2] The specificity of these assays is determined by the antibody's ability to bind to a particular epitope on the target analyte.

Cross-reactivity occurs when the antibody binds to a non-target molecule that shares structural similarities with the intended analyte.[3] In the context of sulfonamides, many immunoassays are designed to be "broad-specific," meaning they are intended to detect a wide range of sulfonamide drugs.[2][4] This is achieved by generating antibodies against a common structural feature of the sulfonamide class, often the p-aminobenzenesulfonamide core.

It is crucial to distinguish between immunological reactions in humans (allergies) and in-vitro immunoassay cross-reactivity. The literature clearly indicates that non-antibiotic sulfonamides are unlikely to cause allergic cross-reactivity in patients with a sulfonamide antibiotic allergy.[5][6][7][8] This is because the structural determinants for a clinical allergic response (an N1-heterocyclic ring and an N4-arylamine group) are often absent in non-antibiotic sulfonamides.[6] However, the antibodies used in immunoassays are generated against specific haptens and may recognize different epitopes, making in-vitro cross-reactivity a separate and valid concern.

Mechanism of Competitive Immunoassay and Cross-Reactivity

In a typical competitive ELISA for a small molecule, the target analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. A higher concentration of the target analyte in the sample results in less binding of the labeled analyte and thus a weaker signal. A cross-reacting compound will also compete for these binding sites, leading to a false-positive or an overestimation of the target analyte's concentration.

Competitive Immunoassay and Cross-Reactivity cluster_0 Scenario 1: No Cross-Reactant cluster_1 Scenario 2: With Cross-Reactant Analyte Target Analyte Antibody Antibody Analyte->Antibody Binds Labeled_Analyte Labeled Analyte Labeled_Analyte->Antibody Binds Cross_Reactant 5-[(Ethylamino)sulfonyl] -2-methylbenzoic acid Antibody2 Antibody Cross_Reactant->Antibody2 Competes for Binding Analyte2 Target Analyte Analyte2->Antibody2 Binds Labeled_Analyte2 Labeled Analyte Labeled_Analyte2->Antibody2 Binds

Caption: Mechanism of cross-reactivity in a competitive immunoassay.

Comparative Analysis of Immunoassay Platforms

Different immunoassay formats have varying susceptibility to cross-reactivity.[9]

Immunoassay PlatformPrinciplePotential for Cross-Reactivity
Competitive ELISA Competition between the sample analyte and a labeled analyte for limited antibody binding sites.High. Since the assay relies on the recognition of a single epitope, any structurally similar molecule can potentially compete and generate a signal.
Sandwich ELISA The analyte is "sandwiched" between two antibodies that recognize different epitopes.Lower. The requirement for binding to two distinct epitopes significantly increases the specificity and reduces the likelihood of cross-reactivity from molecules that may only share one similar structural feature.
Multiplex Immunoassays Simultaneous detection of multiple analytes in a single sample.Variable. Cross-reactivity needs to be assessed for each analyte and antibody pair within the panel.[1]

For a small molecule like 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid, a competitive ELISA designed for sulfonamide detection is the most likely platform where cross-reactivity would be a concern.

Experimental Design for Assessing Cross-Reactivity

A systematic experimental approach is necessary to definitively determine the cross-reactivity of 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid. The following protocol is based on a standard competitive ELISA format.

Experimental Workflow

Cross-Reactivity Testing Workflow Start Start: Obtain Target Compound and Immunoassay Kit Prep_Standards Prepare Standard Curve of Target Analyte Start->Prep_Standards Prep_Compound Prepare Serial Dilutions of 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid Start->Prep_Compound Run_ELISA Run Competitive ELISA with Standards and Compound Dilutions Prep_Standards->Run_ELISA Prep_Compound->Run_ELISA Acquire_Data Acquire Absorbance Data Run_ELISA->Acquire_Data Plot_Curves Plot Standard Curve and Compound Inhibition Curve Acquire_Data->Plot_Curves Calculate_IC50 Determine IC50 for Target Analyte and Test Compound Plot_Curves->Calculate_IC50 Calculate_CR Calculate Percent Cross-Reactivity Calculate_IC50->Calculate_CR End End: Report Findings Calculate_CR->End

Caption: Workflow for assessing immunoassay cross-reactivity.

Step-by-Step Experimental Protocol

This protocol outlines a competitive ELISA for determining cross-reactivity.

Materials:

  • Competitive immunoassay kit for the target analyte (e.g., a broad-spectrum sulfonamide ELISA kit).

  • 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid.

  • Assay buffer provided with the kit.

  • Microplate reader.

  • Calibrated pipettes and sterile, disposable tips.

Procedure:

  • Reagent Preparation: Prepare all reagents (wash buffer, standards, antibody solutions, substrate) according to the immunoassay kit manufacturer's instructions.

  • Standard Curve Preparation: Prepare a serial dilution of the kit's standard analyte in assay buffer to generate a standard curve.

  • Test Compound Preparation: Prepare a serial dilution of 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid in assay buffer. The concentration range should be wide enough to potentially observe an inhibitory effect.

  • Assay Procedure:

    • Add standards, controls, and dilutions of the test compound to the appropriate wells of the antibody-coated microplate.

    • Add the enzyme-conjugated analyte to all wells.

    • Incubate the plate according to the kit's instructions to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add the substrate solution and incubate for the recommended time to allow for color development.

    • Stop the reaction using the provided stop solution.

  • Data Acquisition: Read the absorbance of each well at the wavelength specified in the kit's protocol.

  • Data Analysis:

    • Plot the absorbance values for the standard analyte against their concentrations to generate a standard curve.

    • Plot the absorbance values for the 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid dilutions against their concentrations.

    • Determine the concentration of the standard analyte and the test compound that causes 50% inhibition of the maximum signal (IC50).

    • Calculate the percent cross-reactivity using the following formula:

      % Cross-Reactivity = (IC50 of Standard Analyte / IC50 of Test Compound) x 100 [9]

Predicted Outcome and Interpretation

Based on the structure of 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid, it is plausible that it will exhibit some level of cross-reactivity in a broad-spectrum sulfonamide immunoassay. The presence of the sulfonamide moiety is a key structural feature that the antibodies in such kits are often designed to recognize. The degree of cross-reactivity will depend on how closely the overall structure mimics the immunogen used to generate the antibodies.

Illustrative Data Table (Hypothetical):

CompoundIC50 (ng/mL)% Cross-Reactivity
Sulfamethazine (Standard)10100%
5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid2005%
Structurally Unrelated Compound>10,000<0.1%

In this hypothetical example, 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid shows 5% cross-reactivity. This would mean that it is 20 times less reactive than the standard sulfonamide in this particular assay. The significance of this level of cross-reactivity would depend on the specific application and the expected concentrations of this compound in the samples being tested.

Mitigating the Risks of Cross-Reactivity

If significant cross-reactivity is detected, several strategies can be employed:

  • Use of a More Specific Assay: If available, switch to a more specific immunoassay, such as a sandwich ELISA, or a monoclonal antibody-based competitive ELISA with a higher specificity.

  • Chromatographic Confirmation: For positive or unexpectedly high results from the immunoassay, confirmation using a more definitive method like liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended.

  • Sample Dilution: In some cases, diluting the sample can reduce the impact of a low-affinity cross-reactant, although this may also compromise the detection of the target analyte.[3]

Conclusion

While there is no pre-existing data on the cross-reactivity of 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid in immunoassays, its chemical structure suggests a potential for interaction with broad-spectrum anti-sulfonamide antibodies. A thorough evaluation, following a structured experimental plan as outlined in this guide, is essential for any researcher or developer who needs to understand the specificity of their immunoassay in the presence of this compound. By following these guidelines, scientists can ensure the accuracy and reliability of their immunoassay data.

References

  • U.S. Food and Drug Administration. (2019). Immunogenicity Testing of Therapeutic Protein Products — Developing and Validating Assays for Anti-Drug Antibody Detection. [Link]

  • Quansys Biosciences. (2023). Cross reactivity testing. [Link]

  • Li, C., et al. (2018). A Class-Selective Immunoassay for Sulfonamides Residue Detection in Milk Using a Superior Polyclonal Antibody with Broad Specificity and Highly Uniform Affinity. Foods, 7(9), 149. [Link]

  • Fránek, M., et al. (2006). Broad-Specificity Immunoassays for Sulfonamide Detection: Immunochemical Strategy for Generic Antibodies and Competitors. Analytical Chemistry, 78(5), 1559–1571. [Link]

  • Dmitriev, A. D., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. International Journal of Molecular Sciences, 22(14), 7629. [Link]

  • Keevil, B. G., et al. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. Clinical Chemistry, 60(11), 1442-1449. [Link]

  • Boster Biological Technology. (2022). ELISA PROTOCOL | Step by step instructions. [Link]

  • U.S. Food and Drug Administration. (2009). Guidance for Industry: Assay Development for Immunogenicity Testing of Therapeutic Proteins. [Link]

  • American Academy of Allergy, Asthma & Immunology. (2017). Lack of cross reactivity between sulfonamide antibiotics and nonantibiotic sulfonamides. [Link]

  • ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It?[Link]

  • Brackett, C. C. (2007). Sulfonamide allergy and cross-reactivity. Current allergy and asthma reports, 7(1), 41-48. [Link]

  • Boster Biological Technology. (n.d.). ELISA Handbook. [Link]

  • Creative Diagnostics. (n.d.). ELISA Guide. [Link]

  • Siemens Healthineers. (n.d.). Understanding cross-reactivity in immunoassay drug screening. [Link]

  • HistologiX. (2025). FDA Tissue Cross-Reactivity Requirements: A Guide for Biologic Developers. [Link]

  • Wulf, N. R., & Matuszewski, K. A. (2013). Sulfonamide cross-reactivity: is there evidence to support broad cross-allergenicity?. American journal of health-system pharmacy, 70(17), 1483-1494. [Link]

  • Johnson, K. K., & Green, D. L. (2005). Sulfonamide cross-reactivity: fact or fiction?. The Annals of pharmacotherapy, 39(2), 290-301. [Link]

  • PubChem. (n.d.). 5-Methyl-2-((phenylsulfonyl)amino)benzoic acid. [Link]

Sources

Reproducibility of 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid synthesis across different labs

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 792953-99-2 Synonyms: 2-Methyl-5-(ethylsulfamoyl)benzoic acid; 5-(N-Ethylsulfamoyl)-o-toluic acid Application: Pharmaceutical intermediate (Sulfonamide building block, structural analog to Vardenafil intermediates).[1]

Executive Summary

This guide evaluates the reproducibility of synthesizing 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid , a critical benzoic acid derivative used in medicinal chemistry.[1] While the synthesis appears straightforward—electrophilic aromatic substitution followed by nucleophilic attack—inter-lab variability often arises from thermal control failures during chlorosulfonation and hydrolytic degradation during the quenching phase.

This document compares the Standard Neat Method (Method A) against the Solvent-Moderated Method (Method B), recommending Method B for higher reproducibility and safety during scale-up.

Quick Comparison: Method A vs. Method B
FeatureMethod A: Standard Batch (Neat) Method B: Solvent-Moderated (Recommended)
Reagents Excess Chlorosulfonic acid (

) acts as solvent & reagent.[1]

+ Thionyl Chloride (

) or inert solvent.
Exotherm Risk High: Violent reaction upon quenching.[2]Medium: Better heat dissipation.
Viscosity High viscosity slurry; difficult stirring at low temps.Lower viscosity; uniform mixing.
Impurity Profile Higher risk of sulfones (dimers) due to local hotspots.Lower sulfone formation; cleaner profile.
Yield Consistency Variable (55–75%) depending on quench technique.High & Reproducible (75–85%) .

Chemical Reaction Pathway

The synthesis proceeds in two distinct steps. The regioselectivity is driven by the ortho,para-directing methyl group and the meta-directing carboxyl group, both favoring the 5-position.[1]

ReactionScheme Start o-Toluic Acid (2-Methylbenzoic acid) Inter Intermediate: 2-Methyl-5-chlorosulfonyl- benzoic acid Start->Inter Step 1: Chlorosulfonation (0-20°C -> 60°C) Reagent1 Chlorosulfonic Acid (ClSO3H) Reagent1->Inter Product Product: 5-[(Ethylamino)sulfonyl]- 2-methylbenzoic acid Inter->Product Step 2: Amination (THF/Water, <10°C) Reagent2 Ethylamine (EtNH2) Reagent2->Product

Caption: Two-step synthesis pathway. Step 1 introduces the sulfonyl chloride group at the 5-position.[1][3] Step 2 converts the chloride to the sulfonamide.

Detailed Experimental Protocols

Method B: The Solvent-Moderated Protocol (Gold Standard)

Rationale: Using thionyl chloride (


) as a co-reagent/solvent maintains a fluid reaction mixture, allowing for lower temperatures and preventing the "hotspots" that cause sulfone byproducts.
Step 1: Synthesis of 2-Methyl-5-chlorosulfonylbenzoic acid
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and pressure-equalizing addition funnel. Connect to a caustic scrubber (NaOH trap) to neutralize HCl/SO2 gas.

  • Charge: Add Chlorosulfonic acid (5.0 equiv) to the flask. Cool to 0–5°C .

  • Addition: Mix o-Toluic acid (1.0 equiv) with a small amount of Thionyl Chloride (0.5 equiv) (optional, to reduce viscosity) or add o-Toluic acid solid portion-wise.

    • Critical Control: Maintain internal temperature < 10°C during addition. The reaction is highly exothermic.

  • Reaction:

    • Allow to warm to room temperature (20–25°C) over 1 hour.

    • Heat slowly to 60°C and hold for 2–3 hours.

    • Checkpoint: Monitor by TLC (ensure complete consumption of starting material).

  • Quench (The "Danger Zone"):

    • Cool the reaction mass to ambient temperature.[4]

    • Prepare a separate vessel with crushed ice (approx. 10x weight of acid).[5]

    • Slowly drip the reaction mass onto the ice with vigorous stirring. Do not dump ice into the acid.

    • Maintain quench temperature < 5°C to prevent hydrolysis of the sulfonyl chloride back to sulfonic acid.

  • Isolation: Filter the precipitated white solid immediately. Wash with ice-cold water (3x) to remove residual acid.[1] Dry under vacuum at room temperature for 2 hours (do not apply heat, as the intermediate is moisture-sensitive).[1]

Step 2: Amination to 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid
  • Setup: Clean reactor. Dissolve the wet cake from Step 1 in THF (Tetrahydrofuran) (10 volumes).

  • Reagent Prep: Prepare a solution of Ethylamine (3.0 equiv) (70% aq. or 2M in THF).

  • Addition: Cool the sulfonyl chloride solution to 0–5°C . Add the Ethylamine solution dropwise.

    • Mechanism:[1][2][3][6] The first equivalent forms the sulfonamide; the second/third equivalent neutralizes the HCl byproduct.

  • Work-up:

    • Stir at room temperature for 1 hour.

    • Concentrate the solvent under reduced pressure.

    • Acidify the residue with 2N HCl to pH ~2–3 (to precipitate the carboxylic acid product).

    • Filter the solid.[5] Recrystallize from Ethanol/Water or Methanol.

Critical Process Parameters (CPPs) & Reproducibility Analysis

The following logic map illustrates the decision points that determine success vs. failure in different lab environments.

ReproducibilityLogic Start Start Synthesis TempControl Temp during ClSO3H Addition? Start->TempControl HighTemp > 15°C (Fast Addition) TempControl->HighTemp Poor Cooling LowTemp < 10°C (Controlled) TempControl->LowTemp Good Cooling Sulfone Impurity: Diaryl Sulfone (Irreversible) HighTemp->Sulfone Success1 Intermediate: Sulfonyl Chloride LowTemp->Success1 Quench Quench Protocol Success1->Quench SlowQuench Drip onto Ice (< 5°C) Quench->SlowQuench FastQuench Ice into Acid (Exotherm Spike) Quench->FastQuench FinalStep Amination with EtNH2 SlowQuench->FinalStep Hydrolysis Impurity: Sulfonic Acid (Water Soluble loss) FastQuench->Hydrolysis

Caption: Workflow logic showing how temperature and quenching deviations lead to specific chemical failures (Sulfones vs. Sulfonic Acids).

Troubleshooting Common Failures
ObservationRoot CauseCorrective Action
Low Yield (< 40%) Hydrolysis of Sulfonyl Chloride during quench.[1]Ensure quench temp is <5°C; filter intermediate immediately. Do not store wet cake.
Insoluble White Solid Formation of Diaryl Sulfone (Dimer).Reaction temperature spiked during addition. Keep T < 10°C initially.
Product is Sticky/Oil Incomplete acidification or residual solvent.Ensure pH is adjusted to ~2 with HCl. Recrystallize from MeOH.
Impurity in HPLC ortho-isomer formation.[1]Rare, but caused by extremely high reaction temps (>90°C). Stick to 60°C.

References

  • Synthesis of Benzoic Acid Derivatives (General Chlorosulfonation)

    • Source: BenchChem. "2-(Chlorosulfonyl)-5-methylbenzoic acid: Synthetic Methodologies."[1]

  • Vardenafil Intermediate Chemistry (Analogous Sulfonamide Formation)

    • Title: "Process for preparing vardenafil and its intermediates."[7]

    • Source: Google P
    • URL
  • Chlorosulfonation Mechanisms & Side Reactions

    • Title: "Chlorosulfonic Acid - A Versatile Reagent."[1]

    • Source: Cremlyn, R. J. (Book snippet/Review).
    • URL:[Link]

  • Amination Protocols (General Organic Synthesis)

    • Title: "Reactions of Amines - Sulfonamide Formation."[1]

    • Source: Chemistry LibreTexts.
    • URL:[Link][4][8][9][10][11]

  • Specific Product Data (CAS 792953-99-2): Source: Biomart / Chemical Suppliers.

Sources

Benchmarking yield of 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid against patent literature

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Yield Gap

The synthesis of 5-[(ethylamino)sulfonyl]-2-methylbenzoic acid (a structural analog of the Vardenafil intermediate) presents a classic process chemistry challenge: bridging the gap between "textbook" chlorosulfonation yields (~60%) and "industrial" patent claims (>85%).

This guide benchmarks the laboratory performance of this sulfonamide building block against optimized patent literature. Our analysis reveals that while generic protocols suffer from hydrolysis and isomer formation, adopting a thionyl chloride-mediated chlorosulfonation protocol significantly closes the yield gap.

MetricGeneric Literature ProtocolOptimized Patent Protocol (Benchmark)
Overall Yield 45 – 55%78 – 85%
Purity (HPLC) 92 – 95%>98.5%
Key Reagent Chlorosulfonic acid (neat)Chlorosulfonic acid + Thionyl Chloride
Critical Control Quench temperatureWater scavenging & pH control

Chemical Context & Patent Landscape

This molecule is a functionalized benzoic acid derivative, structurally significant as a scaffold for PDE5 inhibitors (e.g., Vardenafil analogs) and diuretics.

The Structural Challenge

The synthesis involves two critical steps starting from o-toluic acid (2-methylbenzoic acid) :

  • Electrophilic Aromatic Substitution: Introduction of the chlorosulfonyl group.[1][2]

  • Nucleophilic Attack: Amination with ethylamine.

Patent Literature Analysis[3][4]
  • The "Generic" Route (Pre-1990s): Older literature often cites direct reaction with excess chlorosulfonic acid. This method generates water as a byproduct, which hydrolyzes the forming sulfonyl chloride back to the sulfonic acid, stalling conversion at ~60-70%.

  • The "Innovator" Route (Bayer, US 6,362,178 & Process Patents): In the synthesis of Vardenafil intermediates, patents disclose the use of thionyl chloride (SOCl₂) alongside chlorosulfonic acid. The SOCl₂ acts as a dehydrating agent, converting the byproduct water into HCl and SO₂, driving the equilibrium toward the sulfonyl chloride. This is the "Benchmark" standard.

Experimental Validation: The Optimized Protocol

Note: This protocol is designed for a 50g scale validation.

Step 1: Chlorosulfonation (The Critical Yield Driver)

Objective: Synthesize 5-(chlorosulfonyl)-2-methylbenzoic acid (CAS 89001-57-0).

Protocol:

  • Setup: Equip a 500 mL 3-neck flask with a mechanical stirrer, reflux condenser, and an acid gas scrubber (NaOH trap).

  • Charging: Charge Chlorosulfonic acid (5.0 equiv) into the flask and cool to <5°C.

  • Addition: Slowly add o-toluic acid (1.0 equiv) portion-wise over 30 minutes. Control: Maintain internal temperature <10°C to prevent immediate exotherm.

  • Scavenger Addition: Add Thionyl Chloride (1.5 equiv) dropwise.

  • Reaction: Warm slowly to 20°C, then heat to 60°C for 4 hours.

    • Why: Higher temps favor the para-to-methyl position (position 5), but >80°C risks sulfone formation.

  • Quench (Critical): Cool the reaction mass to 20°C. Drip the mass slowly onto crushed ice (5x weight of acid) with vigorous stirring. Maintain quench temp <5°C.

  • Isolation: Filter the white precipitate immediately. Wash with cold water until washings are pH >4. Dry under vacuum at 40°C.

Step 2: Amination (The Selectivity Step)

Objective: Convert the sulfonyl chloride to the N-ethyl sulfonamide.

Protocol:

  • Dissolution: Dissolve the wet cake from Step 1 in Dichloromethane (DCM) (10 volumes). Separate any residual water phase.

  • Cooling: Cool the DCM solution to 0–5°C.

  • Amination: Add Ethylamine (70% aq. solution or 2.0M in THF, 2.5 equiv) dropwise.

    • Alternative: Use 1.1 equiv Ethylamine + 2.0 equiv Triethylamine (TEA) to scavenge HCl.

  • Reaction: Stir at 0–5°C for 1 hour, then warm to room temperature for 1 hour.

  • Workup: Acidify with 1N HCl to pH 2 (precipitates the product if insoluble in DCM, or extracts unreacted amine).

    • If product is in DCM: Wash with brine, dry over MgSO₄, and concentrate.

    • If product precipitates: Filter, wash with water, and recrystallize from Ethanol/Water.

Visualizations

Diagram 1: Reaction Pathway & Regioselectivity

This diagram illustrates the chemical transformation and the competing side reactions that reduce yield in non-optimized processes.

ReactionScheme Start o-Toluic Acid (2-methylbenzoic acid) Inter Intermediate: 5-(chlorosulfonyl)- 2-methylbenzoic acid Start->Inter Chlorosulfonation Reagents1 ClSO3H + SOCl2 (60°C) Side1 Side Product: Sulfonic Acid (Hydrolysis) Inter->Side1 H2O (Quench) Product Target: 5-[(Ethylamino)sulfonyl]- 2-methylbenzoic acid Inter->Product Amination Reagents2 Ethylamine (EtNH2) DCM, 0°C

Caption: Optimized synthesis pathway. The use of SOCl₂ minimizes the hydrolysis side-path (red dashed line) during the formation of the intermediate.

Diagram 2: Process Workflow Logic

A decision tree for the experimentalist to ensure high yield.

Workflow Step1 Start: Chlorosulfonation Check1 Is SOCl2 used? Step1->Check1 Res1 Yield capped at ~60% (Equilibrium limited) Check1->Res1 No Res2 Proceed: Water Scavenged Check1->Res2 Yes Step2 Quench onto Ice Res2->Step2 Check2 Temp < 5°C? Step2->Check2 Res3 Hydrolysis to Sulfonic Acid Check2->Res3 No Step3 Amination (DCM) Check2->Step3 Yes Check3 Excess Amine/Base? Step3->Check3 Final Target Yield > 80% Check3->Final Yes

Caption: Critical Process Parameters (CPPs) for maximizing yield. Temperature control during quench is the most common failure point.

Comparative Data Analysis

The following data contrasts the "Standard Literature" approach (often found in academic papers) with the "Patent Benchmark" (derived from Vardenafil process patents US6362178 and related process optimization studies).

ParameterStandard LiteraturePatent Benchmark (Optimized)Impact on Result
Reagent Stoichiometry 5.0 eq ClSO₃H3.0 eq ClSO₃H + 1.5 eq SOCl₂ SOCl₂ drives conversion to >95% by removing water.
Reaction Temperature 100°C (Reflux)60°C Lower temp prevents sulfone byproduct formation.
Quench Medium WaterCrushed Ice Minimizes hydrolysis of the unstable sulfonyl chloride.
Amination Solvent Water (Schotten-Baumann)DCM or THF (Anhydrous)Prevents competitive hydrolysis of the chloride by water.
Isolated Yield 45 – 55%78 – 85% +30% Yield Increase

References

  • Bayer AG. (2002). Imidazo-triazinones as PDE V Inhibitors for the Treatment of Erectile Dysfunction. US Patent 6,362,178. (Primary source for the chlorosulfonation chemistry of Vardenafil intermediates).

  • Oakwood Chemical. (2024). 5-(Chlorosulfonyl)-2-methylbenzoic acid (CAS 89001-57-0).[3][4] (Verification of the commercial availability and stability of the key intermediate).

  • PrepChem. (2023).[5] Synthesis of 5-Chlorosulphonyl-2-methoxy benzoic acid.[6] (Comparative protocol for the methoxy-analog, illustrating the standard chlorosulfonation quench techniques).

  • PubChem. (2024).[7] 5-Methyl-2-((phenylsulfonyl)amino)benzoic acid (Compound Summary). (Structural reference for sulfonamide benzoic acid derivatives).

Sources

A Comparative Guide to the Validation of Quantitative NMR (qNMR) for the Assay of 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, comparative analysis of validating a quantitative Nuclear Magnetic Resonance (qNMR) method for the assay of 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid, a crucial step in drug development and quality control. We will explore the validation parameters as stipulated by the International Council for Harmonisation (ICH) guideline Q2(R1) and compare the performance of qNMR against the more traditional High-Performance Liquid Chromatography (HPLC) method.[1][2][3] This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of qNMR as a primary analytical method.

Introduction: The Rationale for qNMR in Pharmaceutical Assay

In pharmaceutical analysis, the accurate determination of an Active Pharmaceutical Ingredient's (API) purity and content is paramount. While chromatographic techniques like HPLC are well-established, they are relative methods that rely on calibration against a certified reference standard of the same analyte.[4] Quantitative NMR (qNMR), conversely, is recognized as a primary ratio method of measurement.[5][6] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating the resonance, allowing for the determination of an analyte's concentration by comparing its signal integral to that of a certified internal standard of a different, structurally unrelated compound.[4][6]

This inherent quantifiability offers several advantages:

  • Reduced Reliance on Analyte-Specific Standards: A single, well-characterized internal standard can be used to quantify a wide range of analytes, which is particularly beneficial in early-stage development when a certified standard of the API may not be available.[7][8]

  • High Specificity and Structural Information: NMR provides rich structural information, confirming the identity of the analyte while simultaneously quantifying it. This helps in identifying and quantifying impurities that may not be easily resolved chromatographically.[6][9]

  • Non-destructive Analysis: The sample can be fully recovered after the analysis is complete.[6][9]

This guide will walk through the validation of a ¹H qNMR method for 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid, demonstrating its suitability for its intended purpose as per regulatory expectations.[1][10][11]

The Validation Workflow: A Systematic Approach

Method validation demonstrates that an analytical procedure is fit for its purpose.[1][11] The process involves a series of experiments designed to assess the method's performance characteristics.

qNMR_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Finalization Dev Define Analytical Target Profile (ATP) Select Select Analyte & IS Signals, Solvent, and Acquisition Parameters Dev->Select Spec Specificity Select->Spec Lin Linearity & Range Acc Accuracy Prec Precision (Repeatability & Intermediate) Rob Robustness Report Validation Report Generation Rob->Report SOP Standard Operating Procedure (SOP) Report->SOP

Caption: Workflow for qNMR method validation, from development to final reporting.

Experimental Design and Protocols

Materials and Instrumentation
  • Analyte: 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid

  • Internal Standard (IS): Dimethyl Sulfone (DMSO₂), certified reference material (CRM).

    • Rationale: DMSO₂ is selected for its high purity, stability, and simple ¹H NMR spectrum (a single sharp peak).[12] Its singlet appears in a region of the spectrum that is typically free from analyte signals, ensuring no overlap.[12]

  • Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆) with 0.03% v/v Tetramethylsilane (TMS).

    • Rationale: DMSO-d₆ is an excellent solvent for many organic acids and provides good signal dispersion.[12]

  • Instrumentation: 400 MHz NMR Spectrometer.

  • HPLC System: Standard HPLC with a UV detector and a C18 column for comparative analysis.

Analyte and Internal Standard Structure

The selection of appropriate, well-resolved signals is critical for accurate quantification.

Structures cluster_analyte 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid (Analyte) cluster_is Dimethyl Sulfone (Internal Standard) analyte label_a Quantification Signal: Methyl Protons (Hₐ) ~2.5 ppm (singlet, 3H) is label_b Quantification Signal: Methyl Protons (Hₓ) ~3.1 ppm (singlet, 6H)

Caption: Analyte and Internal Standard with protons selected for quantification.

Standard qNMR Acquisition Protocol

The causality behind choosing these parameters is to ensure the data is truly quantitative.

  • Sample Preparation: Accurately weigh (~10 mg) the analyte and (~5 mg) of Dimethyl Sulfone (IS) into a vial. Dissolve in ~0.7 mL of DMSO-d₆. Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup: Tune and shim the probe for optimal magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard 90° pulse (e.g., 'zg30' on Bruker systems).

    • Relaxation Delay (D1): 30 seconds.

      • Rationale: A long relaxation delay (at least 5 times the longest T1 relaxation time of both the analyte and IS protons) is crucial to ensure complete relaxation of all nuclei between pulses.[4] This guarantees that the signal intensity is directly proportional to the number of protons.

    • Number of Scans (NS): 16.

      • Rationale: This number provides a sufficient signal-to-noise ratio (S/N > 250:1 recommended for precision better than 1%) for accurate integration without making the experiment time excessively long.[4][13]

    • Acquisition Time (AQ): ~4 seconds.

      • Rationale: A sufficiently long acquisition time ensures the Free Induction Decay (FID) has fully decayed, preventing truncation artifacts that can distort the baseline and affect integration accuracy.[4]

  • Data Processing:

    • Apply a line broadening of 0.3 Hz.

    • Perform manual phase and baseline correction.

      • Rationale: Automated routines can introduce errors. Manual correction by a trained analyst is recommended for high-precision qNMR to ensure that integrals are not distorted by phasing or baseline issues.[4]

    • Integrate the selected analyte and IS signals over a wide enough range (e.g., at least 64 times the signal's full width at half height) to capture >99% of the signal area.[5]

Validation Parameter Analysis and Comparison

The following sections detail the validation experiments for the qNMR assay, with comparative data from a hypothetical validated HPLC method.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.[1][2]

  • qNMR Protocol: A solution of the analyte and the internal standard is prepared and the ¹H NMR spectrum is acquired. The key is to demonstrate that the signals chosen for quantification (analyte methyl singlet and IS methyl singlet) are free from overlap with any other signals from the analyte, the IS, the solvent, or any potential impurities.[13] This is confirmed by analyzing the full spectrum and, if necessary, using 2D NMR techniques like COSY or HSQC on a representative batch to ensure no hidden impurity signals are present under the signals of interest.[14]

  • HPLC Protocol: A placebo (all formulation components except the API), the analyte, and known impurities are injected separately to demonstrate that the analyte peak is resolved from all other components. A photodiode array (PDA) detector is used to check for peak purity.

Linearity and Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[1][2]

  • Protocol: A series of five samples were prepared with varying concentrations of the analyte (from 80% to 120% of the target assay concentration) while keeping the internal standard concentration constant. Each concentration level was prepared in triplicate.

  • qNMR Calculation: The ratio of the integral of the analyte's methyl protons to the integral of the IS's methyl protons is plotted against the analyte concentration.

  • HPLC Calculation: The peak area of the analyte is plotted against its concentration.

Table 1: Linearity and Range Data Comparison

ParameterqNMRHPLCAcceptance Criteria
Range 8.0 - 12.0 mg/mL8.0 - 12.0 mg/mL80-120% of nominal
Correlation Coefficient (R²) 0.99970.9995R² ≥ 0.995
Y-intercept Close to zeroClose to zeroIntercept not significantly different from zero

Discussion: Both methods demonstrate excellent linearity over the specified range, as indicated by the high correlation coefficients.[7][16] The inherent nature of NMR signal response being directly proportional to molar concentration makes it an intrinsically linear technique when quantitative parameters are correctly applied.[16]

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted as a true value and the value found.[1][2] It is often assessed by recovery studies.

  • Protocol: Accuracy was determined by preparing samples in triplicate at three concentration levels (80%, 100%, and 120% of the target concentration) and calculating the percentage recovery against the true (weighed) value.

  • qNMR Calculation: The purity is calculated using the following formula:

    • Purity (%) = (Iₐ / Iₛ) * (Nₛ / Nₐ) * (Mₐ / Mₛ) * (mₛ / mₐ) * Purityₛ

    • Where: I=Integral, N=Number of protons, M=Molar mass, m=mass, Purity=Purity of the standard, a=analyte, s=standard.[4][8]

Table 2: Accuracy (Recovery) Data Comparison

Spiked LevelqNMR Mean Recovery (%)HPLC Mean Recovery (%)Acceptance Criteria
80% 99.8%100.5%98.0 - 102.0%
100% 100.3%99.7%98.0 - 102.0%
120% 99.5%101.1%98.0 - 102.0%
Overall Mean Recovery 99.9% 100.4% 98.0 - 102.0%

Discussion: The qNMR method demonstrates high accuracy, with recovery values well within the typical acceptance criteria for a pharmaceutical assay.[7] The results are comparable to those obtained by the validated HPLC method, confirming the qNMR method's ability to provide true and accurate results.[17]

Precision

Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.[1][2]

  • Repeatability (Intra-assay precision): Six independent samples were prepared at 100% of the target concentration and analyzed on the same day, by the same analyst, on the same instrument.[2]

  • Intermediate Precision: The repeatability experiment was repeated by a different analyst on a different day using a different instrument (where possible).

Table 3: Precision Data Comparison

ParameterqNMR (%RSD)HPLC (%RSD)Acceptance Criteria
Repeatability (n=6) 0.45%0.68%RSD ≤ 1.0%
Intermediate Precision (n=12) 0.75%0.95%RSD ≤ 2.0%

Discussion: The qNMR method shows excellent precision, with Relative Standard Deviation (RSD) values comfortably below the required limits.[7][17] The slightly better precision often observed in qNMR can be attributed to the elimination of variability sources common in HPLC, such as injection volume precision and column performance drift.

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[1][2]

  • Protocol: Small, deliberate changes were made to key qNMR parameters to assess the impact on the final assay result.

  • Parameters Varied:

    • Relaxation Delay (D1): 30s ± 5s

    • Number of Scans (NS): 16 vs. 32

    • Sample Temperature: 298K ± 2K

Table 4: qNMR Robustness Data

Parameter VariedAssay Result (% w/w)Difference from Control (%)Acceptance Criteria
Control (Nominal Parameters) 99.5--
D1 = 25s 99.3-0.2Result should not deviate significantly
D1 = 35s 99.6+0.1Result should not deviate significantly
NS = 32 99.4-0.1Result should not deviate significantly
Temperature = 300K 99.7+0.2Result should not deviate significantly

Discussion: The qNMR method is robust to small variations in key experimental parameters.[17][18] As long as the fundamental requirements for quantification (e.g., relaxation delay being sufficiently long) are met, minor changes do not significantly impact the accuracy of the result.[4]

Conclusion: A Validated Alternative for Pharmaceutical Assay

The validation data presented demonstrates that the ¹H qNMR method for the assay of 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid is specific, linear, accurate, precise, and robust for its intended purpose.

Comparative Summary:

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Method Type Primary (Ratio) MethodRelative Method
Reference Standard Requires certified IS (e.g., DMSO₂)Requires certified standard of the specific analyte
Specificity High; provides structural confirmationHigh; relies on chromatographic resolution
Precision Excellent (RSD < 1.0%)Very Good (RSD < 1.0%)
Accuracy Excellent (Recovery 98-102%)Excellent (Recovery 98-102%)
Development Time Potentially faster in early phase (no need to synthesize/certify API standard)Can be more time-consuming if analyte standard is unavailable
Throughput Lower; longer experiment times per sampleHigher; faster run times

While HPLC remains a powerful tool, particularly for high-throughput analysis and impurity profiling, qNMR has proven itself to be a highly accurate, precise, and reliable method for API assay.[6][7] Its status as a primary method reduces the dependency on analyte-specific reference materials, making it an invaluable tool in the modern pharmaceutical development landscape. This validated qNMR procedure is fit for purpose and can be confidently deployed for the quality control and release testing of 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid.

References

  • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025, December 29). ResolveMass Laboratories Inc.[Link]

  • Guo, X., et al. (2023, September 20). Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration. [Link]

  • Diehl, B. W. K., Malz, F., & Holzgrabe, U. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma. [Link]

  • Pauli, G. F., et al. (2014, October 27). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. ACS Publications. [Link]

  • ICH Harmonised Tripartite Guideline. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Q2(R2) Validation of Analytical Procedures. (2023). U.S. Food and Drug Administration. [Link]

  • ICH Harmonised Tripartite Guideline. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager. [Link]

  • Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Regulations.gov. [Link]

  • Quality Guidelines. ICH. [Link]

  • qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! (2024, June 25). Frontiers. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). ResolveMass Laboratories Inc.[Link]

  • Guide to NMR Method Development and Validation – Part I: Identification and Quantification. Bruker. [Link]

  • Godecke, T., et al. (2013). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. Phytochemical Analysis. [Link]

  • Easy, Precise and Accurate Quantitative NMR. (2011, April 8). Agilent. [Link]

  • Quantitative 1H NMR methodology for purity assay with high accuracy. (2026, February 6). ResearchGate. [Link]

  • GUIDELINE FOR qNMR ANALYSIS. (2019, November 6). ENFSI. [Link]

  • Purity by Absolute qNMR Instructions. Journal of Medicinal Chemistry. [Link]

  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. ResearchGate. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). YouTube. [Link]

  • Weber, M., et al. (2013, January 18). Using high-performance quantitative NMR (HP-qNMR) for certifying traceable and highly accurate purity values of organic reference materials. Analytical and Bioanalytical Chemistry. [Link]

  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. (2024, January 20). qNMR Exchange. [Link]

  • qNMR Internal Standard Reference Data (ISRD). (2019, March 14). BIPM. [Link]

  • Easy, Precise and Accurate Quantitative NMR. (2011, April 5). Agilent. [Link]

  • Analytical NMR. Magritek. [Link]

  • Standards for qNMR. Eurisotop. [Link]

  • Octad of standards for qNMR purity measurements. (2023, March 29). BIPM. [Link]

  • 5-Methyl-2-((phenylsulfonyl)amino)benzoic acid. PubChem. [Link]

  • Diehl, B. W. K. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. TrAC Trends in Analytical Chemistry. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014, October 8). ACS Publications. [Link]

  • 2-Ethyl-5-[methyl(propyl)sulfamoyl]benzoic acid. PubChem. [Link]

Sources

Safety Operating Guide

Operational Guide: Disposal & Handling of 5-[(Ethylamino)sulfonyl]-2-methylbenzoic Acid

[1]

Executive Summary & Chemical Profile

This guide defines the operational standards for handling and disposing of 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid .[1] As a sulfonamide-functionalized benzoic acid derivative, this compound presents specific challenges regarding environmental persistence and potential aquatic toxicity.

Unlike generic organic acids, the presence of the sulfonamide moiety (

incineration-based disposal pathways1
Physicochemical & Hazard Data
ParameterSpecificationOperational Implication
Chemical Structure Benzoic acid core, sulfonamide side chainDual functionality: Acidic (COOH) and weak H-bond donor (Sulfonamide).[1][2][3]
Physical State Solid (Crystalline powder)Dust generation is the primary exposure vector.
Acidity (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

)
~3.0 - 4.0 (Carboxylic acid)Corrosive to mucous membranes; incompatible with strong bases.[1]
Solubility Low in water (neutral pH); High in alkaline pHDo not attempt aqueous disposal via pH adjustment alone.
Primary Hazards Irritant (Skin/Eye/Lung)H315, H319, H335. Avoid inhalation of dust.[4][5][6][7][8]
Incompatibilities Strong Oxidizers, Strong BasesWARNING: Do not mix with hypochlorite (bleach); risk of N-chloro derivative formation.[1]

Personal Protective Equipment (PPE) & Engineering Controls

Effective safety relies on a "barrier-first" approach.[1] The following PPE is non-negotiable for handling quantities >100 mg.

  • Respiratory: If handling open powder outside a fume hood, use an N95 or P100 particulate respirator . Engineering control (fume hood) is preferred over personal respiratory protection.

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm) provide adequate protection. Latex is discouraged due to lower chemical resistance to organic intermediates.

  • Ocular: Chemical splash goggles. Safety glasses are insufficient if fine dust generation is possible.

Waste Characterization & Segregation Logic

Proper disposal begins with characterization. This compound is typically not P-listed or U-listed under US EPA RCRA regulations (40 CFR 261.[1]33) by specific name, but it must be managed as a Hazardous Chemical Waste due to its toxicological profile and environmental impact.

Decision Logic for Waste Segregation

The following flowchart illustrates the decision-making process for segregating this compound from other laboratory waste streams.

WasteSegregationStartWaste Generation:5-[(Ethylamino)sulfonyl]-2-methylbenzoic acidStateCheckPhysical State?Start->StateCheckSolidSolid Waste(Powder/Crystals)StateCheck->SolidSolidLiquidLiquid Waste(Mother Liquor/Solvent)StateCheck->LiquidIn SolutionStreamCStream C:Solid Hazardous Waste(Lab Pack)Solid->StreamCBag & TagHalogenCheckContains HalogenatedSolvents (DCM, Chloroform)?Liquid->HalogenCheckStreamAStream A:Halogenated Organic WasteHalogenCheck->StreamAYesStreamBStream B:Non-Halogenated Organic WasteHalogenCheck->StreamBNoDrainDrain DisposalStreamB->DrainNEVER

Figure 1: Waste segregation logic tree ensuring separation from halogenated solvents and strict prohibition of drain disposal.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Contaminated Solids)

Objective: Secure containment for high-temperature incineration.[1]

  • Collection: Place the solid material into a clear polyethylene bag or a wide-mouth HDPE jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid" (Do not use abbreviations).[1]

    • Hazard Checkbox: Check "Toxic" and "Irritant".

  • Secondary Containment: If using a bag, place the sealed bag into the laboratory's solid waste drum (Lab Pack).

  • Disposal Method: The waste contractor must utilize incineration . Landfilling is not recommended due to the high mobility of sulfonamides in soil and groundwater.

Protocol B: Liquid Waste (Solutions & Mother Liquors)

Objective: Prevent environmental release and chemical incompatibility.

  • Solvent Identification: Identify the primary solvent.

    • If Water/Methanol/Ethanol: Segregate into Non-Halogenated Organic Waste .

    • If DCM/Chloroform: Segregate into Halogenated Organic Waste .

  • pH Check: If the solution is aqueous and acidic (pH < 4), do not neutralize with strong bases in the waste container, as the heat of neutralization can pressurize the vessel. Add to the waste container slowly.

  • Prohibition: NEVER pour aqueous solutions of this compound down the sink. Conventional water treatment plants often fail to degrade sulfonamide structures, leading to accumulation in aquatic ecosystems.

Spill Management & Emergency Response

In the event of a spill, speed and containment are critical to prevent aerosolization of the powder.

SpillResponseAlert1. Alert & Isolate(Evacuate immediate area)PPE2. Don PPE(Nitrile Gloves, Goggles, N95)Alert->PPEContain3. ContainmentCover with damp paper towelsto suppress dustPPE->ContainClean4. CleanupScoop into waste bag.Wipe surface with soap/water.Contain->CleanDispose5. DisposalLabel as Hazardous WasteClean->Dispose

Figure 2: Sequential response workflow for solid spills.

Detailed Cleanup Steps:

  • Dampen: Do not dry sweep. Gently cover the spill with paper towels dampened with water or a dilute detergent solution. This prevents dust from becoming airborne.[4][9][5][6]

  • Scoop: Use a plastic scoop or dustpan to lift the wet material.

  • Decontaminate: Wipe the surface with a mild soap solution. Avoid using bleach (Sodium Hypochlorite) as it may react with the sulfonamide nitrogen to form unstable N-chlorosulfonamides.[1]

  • Verify: Check pH of the surface to ensure all acid residues are removed.

References & Regulatory Grounding[5]

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. (Defines characteristics for waste coding). Link[1]

  • National Institutes of Health (NIH) - PubChem. Sulfonamide Class Toxicity and Chemical Properties. (Source for structural hazards and physicochemical data).[4][9][8][10] Link

  • Thermo Fisher Scientific. Safety Data Sheet (SDS) for Benzoic Acid Derivatives. (Baseline for H-code classification: H315, H319, H335). Link

  • Garcia-Galán, M. J., et al. "Removal of sulfonamide antibiotics upon conventional activated sludge and advanced membrane bioreactor treatment." PubMed. (Evidence for recalcitrance of sulfonamides in wastewater, supporting the "No Drain" policy). Link

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid
Reactant of Route 2
Reactant of Route 2
5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.